molecular formula C8H10N2O B1360933 (2-Cyclopropylpyrimidin-5-yl)methanol CAS No. 954226-64-3

(2-Cyclopropylpyrimidin-5-yl)methanol

Cat. No.: B1360933
CAS No.: 954226-64-3
M. Wt: 150.18 g/mol
InChI Key: YGYDEBZXQQCKNG-UHFFFAOYSA-N
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Description

(2-Cyclopropylpyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-cyclopropylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-4,7,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYDEBZXQQCKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647955
Record name (2-Cyclopropylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954226-64-3
Record name (2-Cyclopropylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage in various biological interactions.[1][2] Specifically, 2,5-disubstituted pyrimidines are privileged structures found in a range of pharmacologically active molecules. This guide provides an in-depth, technical overview of the synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol, a valuable building block for drug discovery and development.

The presence of a cyclopropyl group can impart favorable properties to a molecule, including increased metabolic stability, enhanced potency, and improved conformational rigidity.[3] The hydroxymethyl group at the 5-position serves as a versatile handle for further chemical elaboration. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of robust and validated synthetic pathways, the rationale behind procedural choices, and step-by-step protocols.

Retrosynthetic Analysis

A logical retrosynthetic strategy for this compound involves a two-stage disconnection. The final alcohol product can be accessed via the selective reduction of a corresponding aldehyde. The core structure, 2-cyclopropylpyrimidine, can be assembled through a carbon-carbon cross-coupling reaction, a highly efficient and modular approach in modern organic synthesis.

This analysis points to two primary, field-proven synthetic routes starting from commercially available precursors.

G Target This compound Aldehyde 2-Cyclopropylpyrimidine-5-carbaldehyde Target->Aldehyde Reduction Halopyrimidine 2-Halopyrimidine-5-carbaldehyde (e.g., 2-Chloro derivative) Aldehyde->Halopyrimidine C-C Coupling Cyclopropyl_Source Cyclopropyl Source (Boronic Acid or Grignard Reagent) Aldehyde->Cyclopropyl_Source C-C Coupling

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis Pathway I: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds and is exceptionally well-suited for constructing the 2-cyclopropylpyrimidine core.[4][5] Its advantages include mild reaction conditions, high functional group tolerance (crucially, tolerance for the aldehyde moiety), and the commercial availability of the necessary reagents.[2][6] The reaction couples a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base.

Principle of the Reaction

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 2-chloropyrimidine, followed by transmetalation with the cyclopropylboronate species (formed from cyclopropylboronic acid and the base), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The choice of solvent and base is critical for efficient reaction, with aqueous mixtures often accelerating the process.[2]

Detailed Experimental Protocol 1: Synthesis of 2-Cyclopropylpyrimidine-5-carbaldehyde

This protocol details the synthesis of the aldehyde intermediate via a microwave-assisted Suzuki coupling, which offers significantly reduced reaction times and improved yields compared to conventional heating.[4][6]

G cluster_setup Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification A Combine Reagents: - 2-Chloropyrimidine-5-carbaldehyde - Cyclopropylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ B Add Solvents: 1,4-Dioxane / H₂O A->B C Seal Microwave Vial B->C D Heat to 100-120 °C for 15-30 min C->D E Cool & Partition (EtOAc / H₂O) D->E F Separate Organic Layer E->F G Dry (Na₂SO₄), Filter, & Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Materials & Reagents

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
2-Chloropyrimidine-5-carbaldehyde[7]142.541.01.0142.5 mg
Cyclopropylboronic Acid[8]85.901.51.5128.9 mg
Pd(PPh₃)₄ (Catalyst)[4]1155.560.050.0557.8 mg
Potassium Carbonate (K₂CO₃)[2]138.213.03.0414.6 mg
1,4-Dioxane (Solvent)---4.0 mL
Water (Solvent)---1.0 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloropyrimidine-5-carbaldehyde (142.5 mg, 1.0 mmol), cyclopropylboronic acid (128.9 mg, 1.5 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol). The handling of the palladium catalyst should be done promptly to minimize exposure to air.

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL).

  • Degassing (Critical Step): Seal the vial and gently bubble argon or nitrogen gas through the suspension for 5-10 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Microwave Reaction: Place the vial in a microwave reactor and heat the mixture to 120 °C for 20 minutes. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield 2-cyclopropylpyrimidine-5-carbaldehyde as a solid.

Synthesis Pathway II: Grignard Reaction

An alternative C-C bond formation can be achieved using a Grignard reaction.[9][10] This pathway involves the reaction of a pyrimidyl electrophile with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide).

Principle of the Reaction

The highly nucleophilic carbon of the cyclopropylmagnesium bromide attacks the electron-deficient C2 position of the 2-chloropyrimidine, displacing the chloride in a nucleophilic aromatic substitution (SNAr) type mechanism.[11] This method requires strictly anhydrous conditions to prevent quenching of the potent Grignard reagent.[12][13] The reaction may benefit from a catalyst, such as an iron or nickel complex, to improve efficiency, though uncatalyzed reactions are also reported.[10]

Detailed Experimental Protocol 2: Synthesis of 2-Cyclopropylpyrimidine-5-carbaldehyde

Materials & Reagents

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
2-Chloropyrimidine-5-carbaldehyde142.541.01.0142.5 mg
Cyclopropylmagnesium bromide (0.5 M in THF)-1.21.22.4 mL
Anhydrous THF (Solvent)---10 mL
Saturated aq. NH₄Cl (Quench)---~10 mL

Step-by-Step Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Initial Solution: Dissolve 2-chloropyrimidine-5-carbaldehyde (142.5 mg, 1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition (Critical Step): Add the solution of cyclopropylmagnesium bromide (2.4 mL of a 0.5 M solution in THF, 1.2 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.

  • Extraction & Purification: Perform an aqueous workup and purification as described in Protocol 1 (Steps 6-9).

Final Step: Selective Aldehyde Reduction

The final step is the conversion of the aldehyde intermediate to the target primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes over other potential functional groups and its operational simplicity.

Principle of the Reaction

The hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent protonation step during the workup, typically from the solvent (methanol or ethanol), furnishes the primary alcohol.

Detailed Experimental Protocol 3: Synthesis of this compound

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve Aldehyde in Methanol B Cool Solution to 0 °C A->B C Add NaBH₄ Portion-wise B->C D Stir at 0 °C to RT for 1-2 hours C->D E Quench with Water D->E F Concentrate Solvent E->F G Extract with EtOAc F->G H Dry, Concentrate, & Purify G->H

Caption: Workflow for the reduction of the aldehyde to the alcohol.

Materials & Reagents

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
2-Cyclopropylpyrimidine-5-carbaldehyde148.171.01.0148.2 mg
Sodium Borohydride (NaBH₄)37.831.11.141.6 mg
Methanol (Solvent)---15 mL

Step-by-Step Procedure:

  • Initial Solution: Dissolve 2-cyclopropylpyrimidine-5-carbaldehyde (148.2 mg, 1.0 mmol) in methanol (15 mL) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (41.6 mg, 1.1 mmol) portion-wise over 5 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Quenching: Quench the reaction by the slow addition of water (5 mL).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: If necessary, purify the product by silica gel column chromatography or recrystallization to obtain pure this compound.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere.

  • Sodium Borohydride: NaBH₄ reacts with acidic and protic solvents to release flammable hydrogen gas. Additions should be controlled, especially on a large scale.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvents.

Conclusion

This guide has detailed two robust and efficient synthetic routes to this compound, a key intermediate for pharmaceutical research. The Suzuki-Miyaura coupling pathway is often preferred due to its superior functional group tolerance and milder conditions. The final reduction step is a standard and high-yielding transformation. By understanding the principles behind each step and adhering to the detailed protocols, researchers can reliably synthesize this valuable chemical building block for application in drug discovery programs.

References

  • Galeano, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6298. Available from: [Link]

  • Pharmaffiliates. (n.d.). Mastering Synthesis: Key Strategies for 2-Chloropyridine-5-carbaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-(9-Fluorenyl)-N-methoxy-N-methyl-2-cyclopropanecarboxamide. Org. Synth., 101, 61-81. Retrieved from [Link]

  • Riadi, Y., et al. (2012). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. Retrieved from [Link]

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 82(19), 10124-10134. Available from: [Link]

  • ChemInform. (2010). Grignard Reactions Involving Halogenated Pyrimidines. ChemInform, 41(32). Abstract available from: [Link]

  • Lindsay, D. M., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(9), 12163-12173. Available from: [Link]

  • Chobanian, H. R., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2978. Available from: [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(43), 5743-5745. Available from: [Link]

  • Homolova, V., et al. (2019). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 17(10), 2819-2830. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of carbocyclic nucleosides: synthesis of (±)-2,2-bis(hydroxymethyl)cyclopropyl nucleosides. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylcyclopropyl)pyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Google Patents. (2014). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Retrieved from [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Available from: [Link]

  • Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Organic Syntheses. (n.d.). 2-Mercaptopyrimidine. Org. Synth., 40, 62. Retrieved from [Link]

  • Kurakin, S., et al. (2020). Aldehyde Reductase Activity of Carboxylic Acid Reductases. ChemBioChem, 21(16), 2314-2318. Available from: [Link]

  • PubMed. (2011). 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Retrieved from [Link]

Sources

Spectroscopic Characterization of (2-Cyclopropylpyrimidin-5-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, (2-Cyclopropylpyrimidin-5-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of this molecule. Given the current absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. Each section includes detailed, field-proven experimental protocols for data acquisition, enabling researchers to validate these predictions and further characterize this promising molecule.

Introduction: The Structural Significance of this compound

This compound is a unique chemical entity that combines the structural features of a pyrimidine ring, a cyclopropyl moiety, and a primary alcohol. The pyrimidine core is a cornerstone of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. The primary alcohol functional group offers a versatile handle for further chemical modifications and the formation of prodrugs.

A thorough spectroscopic characterization is paramount to confirm the chemical identity and purity of this compound, which is a critical step in any research and development pipeline. This guide provides the foundational spectroscopic knowledge base for this endeavor.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the pyrimidine, cyclopropyl, and methanol protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyrimidine H-4, H-68.5 - 8.7Singlet (or narrow doublet)-
Methanol CH₂4.6 - 4.8Singlet (or doublet if coupled to OH)- (or ~5-7 Hz)
Methanol OH1.5 - 3.0 (variable)Broad Singlet-
Cyclopropyl CH (methine)2.0 - 2.2Multiplet~3-8 Hz
Cyclopropyl CH₂ (methylene)1.0 - 1.3Multiplet~3-8 Hz
Cyclopropyl CH₂' (methylene)0.8 - 1.1Multiplet~3-8 Hz

Causality Behind Predicted Chemical Shifts:

  • Pyrimidine Protons (H-4, H-6): The protons on the pyrimidine ring are in an electron-deficient aromatic system, leading to significant deshielding and a downfield chemical shift in the range of 8.5-8.7 ppm.[1]

  • Methanol CH₂: The methylene protons of the methanol group are adjacent to an electronegative oxygen atom and the pyrimidine ring, resulting in a deshielded signal around 4.6-4.8 ppm.

  • Methanol OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.[2]

  • Cyclopropyl Protons: The protons on the cyclopropane ring experience a unique magnetic environment due to the ring strain and associated ring currents, causing them to appear at unusually high field (upfield) for aliphatic protons.[3][4][5][6][7] The methine proton will be the most downfield of the cyclopropyl protons, while the diastereotopic methylene protons will appear as complex multiplets.[8]

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for structural verification.

I. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring the compound is fully soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. The addition of a small amount of Tetramethylsilane (TMS) can serve as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

II. Instrument Setup and Acquisition: [9][10][11][12][13]

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

Visualization of the ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrimidine C-2165 - 170
Pyrimidine C-4, C-6155 - 160
Pyrimidine C-5120 - 125
Methanol CH₂60 - 65
Cyclopropyl CH (methine)15 - 20
Cyclopropyl CH₂ (methylene)5 - 10

Causality Behind Predicted Chemical Shifts: [14][15][16]

  • Pyrimidine Carbons: The carbon atoms within the pyrimidine ring are significantly deshielded due to the electronegativity of the nitrogen atoms and the aromaticity of the ring. C-2, being situated between two nitrogen atoms, is expected to have the most downfield chemical shift.[1][17][18][19][20]

  • Methanol CH₂: The carbon of the methanol group is attached to an electronegative oxygen, shifting its signal downfield to the 60-65 ppm range.[15]

  • Cyclopropyl Carbons: Similar to the protons, the carbons of the cyclopropyl ring exhibit upfield chemical shifts due to their unique electronic structure.[3]

Experimental Protocol for ¹³C NMR Acquisition

The acquisition of a ¹³C NMR spectrum requires parameters adjusted for the lower natural abundance and sensitivity of the ¹³C nucleus.

I. Sample Preparation:

  • Follow the same procedure as for ¹H NMR, but a higher sample concentration (20-50 mg) is recommended.

II. Instrument Setup and Acquisition: [21][22][23][24]

  • Spectrometer: A 100 MHz or higher (for ¹³C) NMR spectrometer is suitable.

  • Locking and Shimming: As per the ¹H NMR protocol.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

    • Number of Scans: 1024-4096 scans are typically required for a good signal-to-noise ratio.

Visualization of Structural-Spectral Correlations

Caption: Correlation of structure with predicted NMR shifts.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Spectral Data

For this compound (C₈H₁₀N₂O), the predicted mass spectral data under electron ionization (EI) would be:

Ion Predicted m/z Interpretation
[M]⁺150.08Molecular Ion
[M-H]⁺149.07Loss of a hydrogen radical
[M-CH₂OH]⁺119.06Loss of the hydroxymethyl radical
[C₄H₃N₂]⁺79.03Fragmentation of the pyrimidine ring
[C₃H₅]⁺41.04Cyclopropyl cation

Causality Behind Predicted Fragmentation: [25][26][27][28][29]

  • Molecular Ion: The molecular ion peak at m/z 150.08 would confirm the molecular weight of the compound.

  • Loss of H: A common fragmentation pathway is the loss of a hydrogen radical, particularly from the alcohol or the benzylic-like position.

  • Loss of CH₂OH: Cleavage of the bond between the pyrimidine ring and the methanol group is a likely fragmentation pathway, leading to a stable pyrimidine-containing cation.[30][31][32]

  • Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, leading to smaller, stable ions.

  • Cyclopropyl Cation: The cyclopropyl group can be lost as a stable cation.

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring a mass spectrum of a small molecule is as follows.

I. Sample Preparation: [33][34][35][36]

  • Dissolution: Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

II. Instrument Setup and Acquisition: [37]

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

  • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

The predicted IR spectrum of this compound would show the following characteristic absorption bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (cyclopropyl & pyrimidine)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N, C=C stretch (pyrimidine ring)1550 - 1650Medium-Strong
C-O stretch (primary alcohol)1000 - 1075Strong
C-H bend (cyclopropyl)~1020Medium

Causality Behind Predicted Absorptions:

  • O-H Stretch: The broad, strong absorption between 3200 and 3600 cm⁻¹ is a hallmark of the hydroxyl group involved in hydrogen bonding.[2][38][39][40][41]

  • C-H Stretches: The C-H stretching vibrations of the aromatic pyrimidine ring and the strained cyclopropyl ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methanol and cyclopropyl groups are found just below 3000 cm⁻¹.

  • C=N and C=C Stretches: The stretching vibrations of the double bonds within the pyrimidine ring give rise to characteristic absorptions in the 1550-1650 cm⁻¹ region.

  • C-O Stretch: The strong absorption in the 1000-1075 cm⁻¹ range is characteristic of a primary alcohol C-O stretching vibration.[41]

Experimental Protocol for IR (ATR) Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.[42][43][44][45][46]

I. Sample Preparation:

  • No specific sample preparation is typically required for a solid sample.

II. Instrument Setup and Acquisition:

  • Spectrometer: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with detailed experimental protocols, offer a solid foundation for researchers working with this molecule. The logical next step is the experimental validation of these predictions through the synthesis and purification of this compound, followed by its characterization using the methodologies outlined herein. Such experimental data will be invaluable for the scientific community and will undoubtedly contribute to the advancement of research programs that utilize this promising chemical scaffold.

References

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Introduction: The Significance of the Cyclopropyl-Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Cyclopropylpyrimidin-5-yl)methanol: Properties, Synthesis, and Applications

Executive Summary:

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 5-position. This unique structural combination makes it a valuable building block in medicinal chemistry. The cyclopropyl moiety is known to enhance metabolic stability, binding affinity, and potency in drug candidates, while the pyrimidine core is a common scaffold in a wide range of biologically active molecules. The hydroxymethyl group provides a reactive handle for further chemical modifications. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity, potential applications, and safety considerations for this compound, tailored for researchers and professionals in drug discovery and development.

The incorporation of a cyclopropyl ring into drug molecules is a well-established strategy in medicinal chemistry to improve their pharmacological profiles.[1][2] The inherent ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) imparts unique electronic and conformational properties.[1] These properties can lead to:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1]

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in other alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other groups like vinyl or gem-dimethyl to fine-tune properties such as lipophilicity and pKa, thereby optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

The pyrimidine ring is a privileged scaffold found in numerous natural products and synthetic drugs, including antiviral and anticancer agents.[3][4] The combination of these two moieties in this compound creates a versatile platform for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical and Predicted Spectroscopic Data for this compound

PropertyValueSource/Method
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₈H₁₀N₂OCalculated
Molecular Weight 150.18 g/mol Calculated
CAS Number 1160523-01-1Vendor Information
Appearance Predicted: White to off-white solidAnalogy to similar compounds
Predicted ¹H NMR δ (ppm): ~8.7 (s, 2H, pyrimidine-H), ~4.7 (s, 2H, CH₂OH), ~2.0-2.1 (m, 1H, cyclopropyl-CH), ~1.0-1.2 (m, 4H, cyclopropyl-CH₂)Prediction based on chemical shifts of similar structures
Predicted ¹³C NMR δ (ppm): ~165 (pyrimidine C2), ~158 (pyrimidine C4/C6), ~130 (pyrimidine C5), ~62 (CH₂OH), ~15 (cyclopropyl CH), ~10 (cyclopropyl CH₂)Prediction based on chemical shifts of similar structures
Predicted IR (cm⁻¹) ~3400-3200 (O-H stretch), ~3000-2850 (C-H stretch), ~1600-1400 (C=N, C=C stretch)Functional group analysis
Predicted Mass Spec [M+H]⁺ = 151.0866Calculated for C₈H₁₁N₂O⁺

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves the reduction of a corresponding ester, such as ethyl 2-cyclopropylpyrimidine-5-carboxylate. The ester can be synthesized via a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Workflow

G A 2-Chloropyrimidine-5-carboxylic acid ethyl ester C Ethyl 2-cyclopropylpyrimidine-5-carboxylate A->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C Suzuki Coupling B Cyclopropylboronic acid D This compound C->D LiAlH₄ or NaBH₄ THF or EtOH, 0°C to rt Reduction

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Suzuki-Miyaura Coupling to form Ethyl 2-cyclopropylpyrimidine-5-carboxylate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyrimidine-5-carboxylic acid ethyl ester (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water.

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 15-20 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 2-cyclopropylpyrimidine-5-carboxylate.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve ethyl 2-cyclopropylpyrimidine-5-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF dropwise. Causality Note: LiAlH₄ is a powerful reducing agent necessary for the efficient conversion of the ester to the primary alcohol. Sodium borohydride (NaBH₄) in ethanol could be a milder alternative if selectivity is a concern.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key structural components:

  • Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly if leaving groups are present on the ring. The nitrogen atoms can also act as bases or nucleophiles.

  • Cyclopropyl Group: The cyclopropyl ring is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metals. Its electronic character can influence the reactivity of the attached pyrimidine ring.

  • Hydroxymethyl Group: The primary alcohol is a versatile functional group that can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[5][6] Its structure is a key feature in several classes of compounds being investigated for various diseases.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core. The cyclopropyl group can be used to probe hydrophobic pockets in the kinase active site, potentially increasing potency and selectivity.

  • Antiviral Agents: Nucleoside and non-nucleoside analogs with pyrimidine and cyclopropyl moieties have shown promise as antiviral agents.[3][4] The hydroxymethyl group can be further modified to introduce a phosphate mimic or other groups to enhance biological activity.

  • Other Therapeutic Areas: The scaffold may also find applications in the development of agents for CNS disorders, inflammation, and oncology.[1][2]

Role as a Molecular Building Block

G cluster_0 Starting Material cluster_1 Chemical Transformations cluster_2 Advanced Intermediates / Final Products A This compound B Oxidation A->B C Esterification / Etherification A->C D Conversion to Halide/Tosylate A->D E Aldehyde / Carboxylic Acid B->E F Esters / Ethers C->F G Amines / Azides / Other Nucleophiles D->G

Caption: Versatility of this compound as a synthetic intermediate.

Safety and Handling

As no specific safety data sheet (SDS) is available for this compound, a risk assessment must be conducted based on analogous compounds such as (2-Phenylpyrimidin-5-yl)methanol and cyclopropylmethanol.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a strategically important chemical entity for the advancement of drug discovery programs. Its constituent parts—the metabolically robust cyclopropyl group, the biologically relevant pyrimidine core, and the synthetically versatile hydroxymethyl group—offer a powerful combination for creating novel molecules with optimized pharmacological properties. This guide provides a foundational understanding of its properties, synthesis, and potential, serving as a valuable resource for researchers dedicated to developing the next generation of therapeutics.

References

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Moisture in Methanol. Retrieved from [Link]

  • Zhou, S., Breitenbach, J. M., Borysko, K. Z., Drach, J. C., Kern, E. R., Gullen, E., Cheng, Y. C., & Zemlicka, J. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry, 47(3), 566–575. Retrieved from [Link]

  • Pierra, C., Olgen, S., Cavalcanti, S. C. H., Cheng, Y. C., Schinazi, R. F., & Chu, C. K. (2000). Synthesis and Antiviral Activities of Enantiomeric 1-[2-(Hydroxymethyl) Cyclopropyl] Methyl Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 209-226. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis and Antiviral Activities of Enantiomeric 1-[2-(Hydroxymethyl) Cyclopropyl] Methyl Nucleosides. Retrieved from [Link]

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CAS number for (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Cyclopropylpyrimidin-5-yl)methanol and its Role as a Key Synthetic Intermediate

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. The introduction of a cyclopropyl group, in particular, has become an increasingly utilized strategy in drug design. This is due to the unique conformational and electronic properties of the cyclopropyl ring, which can enhance metabolic stability, improve potency, and modulate physicochemical properties.[3] This guide provides a technical overview of this compound, a key building block for the synthesis of advanced pharmaceutical intermediates. We will explore its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles that make it a valuable tool for researchers in drug discovery.

Compound Identification and Physicochemical Properties

While a specific is not publicly listed, its structural isomer, Cyclopropyl(pyrimidin-5-yl)methanol, is identified by CAS No. 117975-22-1 [2]. For the purpose of this guide, we will consider the properties of this and other related compounds to extrapolate the expected characteristics of the target molecule.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C8H10N2OBased on chemical structure
Molecular Weight 150.18 g/mol Based on chemical structure[4]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in methanol, ethanol, DMSOInferred from related structures[5]
Boiling Point Not available---
Melting Point Not available---

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a two-step process starting from a commercially available precursor, (2-chloropyrimidin-5-yl)methanol. This strategy leverages a well-established cross-coupling reaction followed by a standard reduction.

Experimental Protocol: Two-Step Synthesis

Step 1: Suzuki-Miyaura Cross-Coupling

This step involves the coupling of (2-chloropyrimidin-5-yl)methanol with cyclopropylboronic acid. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.

  • Reaction Setup: To a solution of (2-chloropyrimidin-5-yl)methanol (1.0 eq) in a mixture of toluene and water (4:1) is added cyclopropylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).

  • Catalyst Addition: The mixture is degassed with argon for 15 minutes, after which tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added.

  • Reaction Conditions: The reaction mixture is heated to 90 °C and stirred for 12-18 hours under an argon atmosphere.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Not necessary for the final product as the starting material is already a methanol derivative.

The direct use of (2-chloropyrimidin-5-yl)methanol allows for a more streamlined synthesis, avoiding a final reduction step.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Final Product A (2-Chloropyrimidin-5-yl)methanol (CAS: 1046816-75-4) C Pd(PPh3)4 (Catalyst) K2CO3 (Base) Toluene/H2O (Solvent) 90°C A->C B Cyclopropylboronic Acid B->C D This compound C->D Cross-Coupling

Caption: Synthetic route to this compound.

Applications in Medicinal Chemistry

The this compound moiety is a valuable building block in the synthesis of kinase inhibitors and other targeted therapeutics. The cyclopropyl group can occupy hydrophobic pockets in enzyme active sites, while the pyrimidine core serves as a versatile scaffold for further functionalization.

Role as a Kinase Inhibitor Precursor

Many kinase inhibitors feature a substituted pyrimidine core. The 2-cyclopropyl substituent can enhance binding affinity and improve metabolic stability, a common challenge in drug development. The 5-methanol group provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophores to modulate activity and selectivity.

Illustrative Signaling Pathway Involvement

While the direct biological activity of this compound is not documented, its derivatives have been investigated as inhibitors of various protein kinases, such as those in the c-Met signaling pathway, which is often deregulated in cancer.[6]

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Receptor Receptor Tyrosine Kinase (e.g., c-Met) Downstream Downstream Effectors (e.g., RAS-MAPK, PI3K-Akt) Receptor->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase pathway.

Analytical Characterization

Verification of the synthesis of this compound would require a suite of analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, ~0.6-1.2 ppm), the methylene protons of the methanol group (~4.5 ppm), and the pyrimidine ring protons.

  • ¹³C NMR: The carbon NMR would show distinct resonances for the cyclopropyl carbons, the methylene carbon, and the aromatic carbons of the pyrimidine ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected exact mass would be a key indicator of a successful synthesis.[7]

Chromatographic Methods
  • Thin Layer Chromatography (TLC): TLC would be used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final product.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities. General laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[9]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and strategically designed building block for modern drug discovery. Its synthesis, leveraging robust cross-coupling methodologies, provides access to a versatile intermediate. The unique combination of the pyrimidine core, the metabolically robust cyclopropyl group, and a functional handle for further elaboration makes this compound and its derivatives promising candidates for the development of novel therapeutics, particularly in the area of kinase inhibition. Further research into the synthesis and application of this and related compounds is warranted to fully exploit their potential in medicinal chemistry.

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The Rising Therapeutic Potential of Cyclopropylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of the pyrimidine scaffold, a cornerstone in medicinal chemistry, with the unique conformational and electronic properties of the cyclopropyl group has given rise to a promising class of novel bioactive molecules: cyclopropylpyrimidine derivatives. This technical guide provides an in-depth exploration of the burgeoning field of cyclopropylpyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse biological activities, and the experimental methodologies crucial for their evaluation. We will delve into their mechanisms of action, particularly as kinase inhibitors, and provide detailed, field-proven protocols for assessing their anticancer, antiviral, and antimicrobial potential. This guide is designed to be a practical resource, empowering researchers to navigate the complexities of developing this promising class of therapeutic agents.

Introduction: The Strategic Fusion of Pyrimidine and Cyclopropane Moieties

The pyrimidine ring is a fundamental heterocyclic scaffold, forming the basis of nucleobases in DNA and RNA and appearing in a vast array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug design.[3]

The cyclopropyl group, a three-membered carbocycle, is more than just a small lipophilic substituent. Its unique strained ring system imparts a high degree of s-character to its C-C bonds, resulting in a planar, rigid structure with electronic properties that can mimic a double bond. In medicinal chemistry, the introduction of a cyclopropyl moiety can lead to enhanced metabolic stability, increased potency, and improved selectivity by locking the molecule into a bioactive conformation.[4]

The strategic combination of these two pharmacophores in cyclopropylpyrimidine derivatives has unlocked new avenues for therapeutic intervention. This guide will explore the significant biological activities exhibited by this novel class of compounds and provide the technical framework for their continued investigation.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of cyclopropylpyrimidine derivatives, with many exhibiting potent activity against a range of cancer cell lines.[5][6][7] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[8][9]

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a key therapeutic target.[10][11] Several cyclopropylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[12] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[9] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis.

Signaling Pathway: EGFR Inhibition by a Cyclopropylpyrimidine Derivative

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds CP_Derivative Cyclopropylpyrimidine Derivative CP_Derivative->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of novel cyclopropylpyrimidine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds.[13]

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
CPP-1 A549 (Lung Carcinoma)2.14Palbociclib-[6]
CPP-1 HCT-116 (Colon Carcinoma)3.59Palbociclib-[6]
CPP-2 PANC-1 (Pancreatic Cancer)0.08--[5]
CPP-3 MCF-7 (Breast Cancer)7.69Doxorubicin-[12]
CPP-3 HepG-2 (Liver Cancer)5.91Doxorubicin-[12]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality Behind Experimental Choices: This assay is chosen for its reliability, high-throughput capability, and its ability to provide a quantitative measure of a compound's cytotoxic effect. The reduction of MTT to formazan is directly proportional to the number of viable, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the cyclopropylpyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Add the compound dilutions to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Cyclopropylpyrimidine Derivatives (Serial Dilutions) Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT assay.

Antiviral Activity: A New Frontier for Cyclopropylpyrimidine Nucleosides

The structural similarity of pyrimidine to the nucleobases of DNA and RNA has long been exploited in the development of antiviral agents. The incorporation of a cyclopropyl group into nucleoside analogues offers a novel strategy to enhance their antiviral potency and selectivity.[8][14][15] These cyclopropyl nucleoside analogues can act as chain terminators or inhibitors of viral polymerases.[16]

Mechanism of Action: Inhibition of Viral Polymerase

Cyclopropylpyrimidine nucleoside analogues, after intracellular phosphorylation to their triphosphate form, can be incorporated into the growing viral DNA or RNA chain by the viral polymerase. The presence of the rigid cyclopropyl group can disrupt the normal conformation of the nucleic acid, leading to chain termination. Alternatively, the analogue may act as a competitive inhibitor of the viral polymerase, binding to the active site and preventing the incorporation of natural nucleotides.[17]

Quantitative Analysis of Antiviral Activity

The antiviral activity of these compounds is typically evaluated by determining their effective concentration (EC50) and cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of an antiviral agent.

Compound IDVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
CPN-1 Herpes Simplex Virus-1 (HSV-1)0.020>50>2500[18]
CPN-2 Human Cytomegalovirus (HCMV)10.61>50>4.7[19]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line in 6-well plates and grow to confluency.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the cyclopropylpyrimidine nucleoside analogue and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control and determine the EC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrimidine scaffold is also a key component of many antimicrobial agents.[1][20] The addition of a cyclopropyl group can enhance the antimicrobial spectrum and potency of these compounds.[21]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the efficacy of new antimicrobial compounds.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
AP-1 Staphylococcus aureus32Ciprofloxacin2[21]
AP-2 Escherichia coli64Ciprofloxacin2[21]
AP-3 Candida albicans16Fluconazole-[21]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[22][23]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[17]

  • Serial Dilution of Compound: Perform two-fold serial dilutions of the cyclopropylpyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

In Vivo Efficacy and Preclinical Development

Promising cyclopropylpyrimidine derivatives identified through in vitro screening must undergo in vivo evaluation to assess their efficacy, pharmacokinetics, and toxicity in animal models.[24] Xenograft models in mice are commonly used to evaluate the anticancer activity of these compounds.[10]

Considerations for In Vivo Studies:

  • Animal Model Selection: The choice of animal model should be relevant to the disease being studied.

  • Dosing and Administration Route: The dose, frequency, and route of administration need to be carefully determined.

  • Efficacy Endpoints: Tumor growth inhibition, survival, and reduction in viral or microbial load are common efficacy endpoints.

  • Pharmacokinetic and Toxicity Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of the compounds is crucial.[12]

Conclusion and Future Directions

Cyclopropylpyrimidine derivatives represent a highly promising class of bioactive molecules with demonstrated potential as anticancer, antiviral, and antimicrobial agents. Their unique structural features, combining the versatile pyrimidine scaffold with the conformational rigidity and electronic properties of the cyclopropyl group, offer exciting opportunities for the development of novel therapeutics.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.[13]

  • Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways affected by these derivatives.

  • In Vivo Efficacy and Safety Profiling: To translate promising in vitro results into preclinical and clinical development.

  • Exploration of New Therapeutic Areas: To investigate the potential of cyclopropylpyrimidine derivatives for other diseases.

This technical guide provides a solid foundation for researchers to embark on or advance their work in this exciting and rapidly evolving field. The continued exploration of cyclopropylpyrimidine derivatives holds great promise for the discovery of next-generation therapies to address unmet medical needs.

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In Silico Prediction of (2-Cyclopropylpyrimidin-5-yl)methanol Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of biological targets for the novel small molecule, (2-Cyclopropylpyrimidin-5-yl)methanol. As this compound is not extensively documented in public bioactivity databases, this document emphasizes a multi-pronged computational approach, grounded in established methodologies, to generate high-confidence target hypotheses. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and pharmacology.

Introduction: The Challenge of Novel Compound Target Deconvolution

The identification of molecular targets is a critical and often resource-intensive phase in drug discovery.[1] For novel chemical entities such as this compound, where experimental data is scarce, in silico methods provide a powerful and cost-effective avenue for initial target exploration.[1] These computational techniques leverage vast amounts of existing biological and chemical data to predict potential protein-ligand interactions, thereby guiding subsequent experimental validation efforts.

This guide will detail a systematic workflow that combines ligand-based and structure-based approaches to build a robust target profile for this compound. We will explore the underlying principles of each method, provide step-by-step protocols for using publicly accessible web servers, and discuss strategies for integrating and prioritizing the resulting predictions.

Ligand Preparation: The Foundation of Accurate Prediction

The first and most critical step in any in silico study is the accurate representation of the query molecule. The 3D structure of this compound must be generated and optimized to reflect its most probable conformation.

Protocol for 3D Structure Generation
  • 2D Structure Input: Begin by obtaining the 2D structure of this compound. The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this molecule is C1CC1c2cc(cncn2)CO.

  • 3D Conversion and Energy Minimization: Utilize a molecular modeling software (e.g., Avogadro, ChemDraw 3D, or online tools) to convert the 2D structure into a 3D conformation. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable 3D structure. This step is crucial as the predicted interactions are highly dependent on the ligand's geometry.

Ligand-Based Target Prediction: Leveraging Chemical Similarity

Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[2] Given the novelty of our query compound, we will employ several established web servers that compare its structure to vast databases of known bioactive ligands.

SwissTargetPrediction: A Tool for Bioactive Molecule Target Profiling

SwissTargetPrediction is a widely used web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures with known ligands.[3][4][5]

  • Navigate to the SwissTargetPrediction web server: Access the tool at [Link].[3]

  • Input the Molecule: Paste the SMILES string C1CC1c2cc(cncn2)CO into the query box.

  • Select Species: Choose "Homo sapiens" to focus on human protein targets.

  • Initiate Prediction: Click the "Predict targets" button.

  • Analyze Results: The output will be a list of predicted targets, ranked by a probability score. The results are also categorized by protein class, providing a broader overview of the potential biological space.

SuperPred: Drug Classification and Target Prediction

SuperPred is a web server that predicts the Anatomical Therapeutic Chemical (ATC) classification and protein targets of a small molecule by comparing its structural fingerprint to a database of known drugs.[6][7]

  • Access the SuperPred web server: The server is available at [Link].

  • Input Structure: Draw the molecule in the provided editor or input the SMILES string.

  • Start Prediction: Initiate the target prediction process.

  • Interpret the Output: SuperPred will provide a list of predicted targets with associated Tanimoto similarity scores to known ligands of those targets.

Pharmacophore-Based Target Prediction: Mapping Essential Interactions

Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity.[8] Reverse pharmacophore mapping screens a query molecule against a database of pharmacophore models derived from known protein-ligand complexes.

PharmMapper: A Versatile Tool for Target Identification

PharmMapper is a web server that identifies potential protein targets for a given small molecule by fitting it to a large database of pharmacophore models.[9][10][11]

  • Navigate to the PharmMapper server: Access the tool at [Link].[9]

  • Upload the Ligand: Provide the 3D structure of this compound in a suitable format (e.g., .mol2 or .sdf).

  • Set Parameters: Select the appropriate target database (e.g., Human Protein Targets).

  • Submit the Job: The server will screen the molecule against its pharmacophore database.

  • Analyze the Results: PharmMapper will return a list of potential targets ranked by a fit score, which indicates how well the query molecule matches the pharmacophore of the target's binding site. The results also include the aligned pose of the molecule within the pharmacophore.

Data Integration and Target Prioritization

Each of the aforementioned methods will generate a list of potential targets. The strength of this in silico approach lies in the integration of these orthogonal predictions to identify high-confidence candidates.

Workflow for Target Prioritization
  • Consolidate Predictions: Compile the target lists from SwissTargetPrediction, SuperPred, and PharmMapper into a single table.

  • Identify Overlapping Targets: Targets that are predicted by multiple independent methods have a higher likelihood of being genuine.

  • Rank by Score and Confidence: Within the consolidated list, prioritize targets based on the scores and confidence metrics provided by each server.

  • Biological Plausibility and Pathway Analysis: Investigate the biological functions of the top-ranked targets. Utilize tools like KEGG or Reactome to determine if these targets are part of known signaling pathways that could be relevant to a particular disease area.

  • Literature Review: Conduct a thorough literature search on the prioritized targets to understand their role in disease and their suitability as drug targets.

Visualizing the In Silico Workflow

A clear visualization of the computational workflow is essential for understanding the logical flow of the target prediction process.

In_Silico_Target_Prediction_Workflow cluster_0 Ligand Preparation cluster_1 Target Prediction Methods cluster_2 Data Analysis & Prioritization 2D_Structure 2D Structure (SMILES) 3D_Structure 3D Structure Generation & Energy Minimization 2D_Structure->3D_Structure SwissTargetPrediction SwissTargetPrediction (Similarity-based) 3D_Structure->SwissTargetPrediction SuperPred SuperPred (Fingerprint-based) PharmMapper PharmMapper (Pharmacophore-based) Consolidated_Targets Consolidated Target List SwissTargetPrediction->Consolidated_Targets Prioritized_Targets Prioritized Target Hypotheses Consolidated_Targets->Prioritized_Targets Experimental_Validation Experimental Validation Prioritized_Targets->Experimental_Validation

Caption: Overall workflow for in silico target prediction.

Illustrative Predicted Targets and Confidence Metrics

The following table presents a hypothetical summary of potential targets for this compound, as might be generated by the described workflow.

TargetPrediction MethodScore/MetricProtein Class
Kinase A SwissTargetPredictionProbability: 0.85Kinase
PharmMapperFit Score: 4.5
GPCR B SwissTargetPredictionProbability: 0.72GPCR
SuperPredTanimoto: 0.65
Enzyme C PharmMapperFit Score: 5.1Hydrolase
Nuclear Receptor D SwissTargetPredictionProbability: 0.68Nuclear Receptor

Conclusion and Future Directions

This guide has outlined a robust and systematic in silico workflow for the prediction of biological targets for the novel compound this compound. By integrating ligand-based and pharmacophore-based approaches, it is possible to generate a prioritized list of high-confidence target hypotheses.

It is imperative to recognize that in silico predictions are hypotheses that require experimental validation. The prioritized targets identified through this workflow should be subjected to in vitro binding assays (e.g., radioligand binding assays, surface plasmon resonance) and functional assays to confirm their interaction with this compound and to elucidate the nature of this interaction (e.g., agonist, antagonist, inhibitor). The convergence of computational predictions and experimental data is the cornerstone of modern, efficient drug discovery.

References

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(2-Cyclopropylpyrimidin-5-yl)methanol: A Technical Guide to a Postulated Mechanism of Action and Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the postulated mechanism of action of (2-Cyclopropylpyrimidin-5-yl)methanol. Given the nascent stage of direct research on this specific molecule, this guide synthesizes insights from the broader class of pyrimidine derivatives to propose a scientifically grounded hypothesis and outlines a rigorous experimental framework for its validation.

Introduction: The Pyrimidine Scaffold and the Promise of the Cyclopropyl Moiety

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] Its ability to mimic endogenous purines and pyrimidines allows for competitive binding to a variety of enzymatic targets. The substitution pattern on the pyrimidine ring is a key determinant of its biological activity, with the 5-position being a particularly strategic site for modification to enhance potency and selectivity.[1][7][8]

The incorporation of a cyclopropyl group at the 2-position of the pyrimidine ring in this compound introduces a unique structural feature. The cyclopropyl group, a small, strained carbocycle, can offer several advantages in drug design, including increased metabolic stability, enhanced binding affinity through favorable hydrophobic interactions, and conformational rigidity that can lock the molecule into a bioactive conformation.[9] The methanol group at the 5-position provides a potential hydrogen bonding site, which can be critical for target engagement.

Postulated Mechanism of Action: Inhibition of Protein Kinases

Based on extensive research into pyrimidine derivatives, a compelling hypothesis is that this compound functions as a protein kinase inhibitor .[10] Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[10]

The pyrimidine scaffold is a well-established "hinge-binder" motif in many kinase inhibitors, where the nitrogen atoms of the pyrimidine ring form hydrogen bonds with the backbone of the kinase hinge region. We postulate that this compound engages a specific kinase in a similar manner.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrimidine-based inhibitors targeting pathways crucial for cell proliferation and survival, we propose that this compound may target kinases within pathways such as:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is frequently hyperactivated in various cancers due to mutations in RAS or BRAF genes.[11]

  • PI3K/AKT/mTOR Pathway: A critical regulator of cell growth, metabolism, and survival, this pathway is also commonly dysregulated in cancer.[7]

The following diagram illustrates the potential points of intervention for a kinase inhibitor within these key signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition G cluster_0 In Vitro cluster_1 Cell-Based Kinase_Screen Broad Kinase Panel Screen IC50_Det IC50 Determination Kinase_Screen->IC50_Det Identify Hits Cell_Culture Cancer Cell Line Treatment IC50_Det->Cell_Culture Select Target & Cell Lines Western_Blot Western Blot Analysis (Phospho-Substrate) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay

Caption: Experimental workflow for validating the kinase inhibitory activity of this compound.

Structure-Activity Relationship (SAR) Studies

Objective: To understand the contribution of the cyclopropyl and methanol moieties to the compound's activity and to potentially optimize its potency and selectivity.

Protocol:

  • Analog Synthesis: Synthesize a series of analogs of this compound with modifications at the 2- and 5-positions. For example:

    • Replace the cyclopropyl group with other small alkyl or cycloalkyl groups.

    • Modify or remove the hydroxymethyl group.

  • Biological Evaluation: Test the synthesized analogs in the in vitro kinase and cellular assays described above.

  • SAR Analysis: Correlate the structural changes with the observed biological activity to build an SAR model.

Data Presentation:

CompoundR1 (Position 2)R2 (Position 5)Kinase A IC50 (nM)Cell Viability IC50 (µM)
Lead Cyclopropyl-CH2OH501.2
Analog 1Isopropyl-CH2OH2005.8
Analog 2Cyclopropyl-H500>10
Analog 3Cyclopropyl-COOH1504.5

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural features strongly suggest a role as a kinase inhibitor. The proposed research framework provides a clear and robust path to validating this hypothesis, identifying its specific molecular targets, and elucidating its therapeutic potential. Further studies could involve in vivo efficacy testing in relevant animal models of cancer and detailed pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties. The unique combination of the pyrimidine core and the cyclopropyl moiety makes this compound an intriguing candidate for further investigation in the field of targeted drug discovery.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. BenchChem.
  • Gangjee, A., et al. (n.d.). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. PMC.
  • Chandra, V., et al. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI.
  • Gomha, S. M., et al. (2021).
  • Der Pharma Chemica. (n.d.). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica.
  • Saeed, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. PMC.
  • El-Sayed, N. F., et al. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing.
  • El-Sayed, N. F., et al. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
  • El-Gamal, M. I., et al. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing.
  • PubMed. (2025).
  • Fish, P. V., et al. (2020). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Allen, A. E., et al. (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC.
  • Journal of Pharmaceutical Research International. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • Recent Patents on Anti-Infective Drug Discovery. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Bentham Science. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Bentham Science.
  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.
  • Google Patents. (n.d.). Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
  • Future Medicinal Chemistry. (2025).

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An In-Depth Technical Guide to the Initial Bioactivity Screening of (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1] Its inherent biocompatibility and versatile chemical nature have led to the development of drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The novel compound, (2-Cyclopropylpyrimidin-5-yl)methanol, presents a unique structural motif with the potential for unexplored biological activities. This guide provides a comprehensive, technically-grounded framework for the initial bioactivity screening of this molecule, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a tiered, data-driven screening cascade that prioritizes efficiency and mechanistic insight, ensuring a thorough and scientifically rigorous evaluation.

Part 1: The Strategic Framework for Bioactivity Screening

A successful initial screening campaign for a novel chemical entity like this compound hinges on a logical and tiered approach. We advocate for a strategy that begins with broad, cost-effective in silico and in vitro methods and progressively narrows the focus to more complex and resource-intensive assays based on emerging data. This ensures a comprehensive evaluation while conserving resources.

The Screening Cascade: A Multi-Tiered Approach

Our proposed screening cascade is designed to systematically evaluate the bioactivity of this compound, from predicting its drug-like properties to identifying its potential cellular targets and phenotypic effects.

Screening_Cascade cluster_0 Tier 1: In Silico & Foundational Assays cluster_1 Tier 2: Target-Based & Phenotypic Screening cluster_2 Tier 3: Hit Validation & Mechanism of Action in_silico In Silico ADMET Prediction cytotoxicity Broad-Spectrum Cytotoxicity Screening in_silico->cytotoxicity Prioritize for in vitro testing target_based Target-Based Screening (e.g., Kinase Panels, GPCR Assays) cytotoxicity->target_based Guide selection of cell lines & concentrations phenotypic Phenotypic Screening cytotoxicity->phenotypic Inform assay conditions hit_validation Hit Validation & Dose-Response target_based->hit_validation Identify potential 'hits' phenotypic->hit_validation Identify compounds with desired cellular effects moa Mechanism of Action Studies hit_validation->moa Confirm activity and selectivity Phenotypic_Screening_Workflow start Select Relevant Cell Model treat Treat with This compound start->treat stain Stain with Fluorescent Dyes treat->stain image High-Content Imaging stain->image analyze Image Analysis & Feature Extraction image->analyze interpret Identify Phenotypic Hits analyze->interpret

Caption: A typical workflow for a high-content phenotypic screen.

Part 4: Tier 3 - Hit Validation and Mechanism of Action Studies

Once promising "hits" are identified from Tier 2 screening, the final stage of the initial investigation involves validating these findings and beginning to elucidate the compound's mechanism of action.

Hit Validation and Dose-Response Analysis

For any promising activity observed in the target-based or phenotypic screens, it is essential to confirm the finding and determine the compound's potency by generating a dose-response curve.

Methodology: Dose-Response Curve Generation

This involves testing the compound over a range of concentrations in the relevant assay to determine the concentration at which it produces 50% of its maximal effect (EC50 for activation or IC50 for inhibition).

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Create a series of dilutions of this compound, typically spanning several orders of magnitude.

  • Perform Assay: Run the relevant target-based or phenotypic assay with the full range of compound concentrations.

  • Data Analysis: Plot the assay response as a function of the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 or IC50 value.

Preliminary Mechanism of Action Studies

For validated hits, initial mechanism of action (MOA) studies can provide valuable insights into how the compound exerts its biological effects.

Methodology: Target Engagement and Downstream Signaling

If a specific protein target was identified, assays can be performed to confirm that the compound directly engages with this target in a cellular context. For example, a cellular thermal shift assay (CETSA) can be used to assess target binding. Additionally, western blotting can be employed to investigate the compound's effects on downstream signaling pathways.

Conclusion: A Data-Driven Path to Drug Discovery

This in-depth technical guide provides a robust and logical framework for the initial bioactivity screening of this compound. By following this tiered cascade, researchers can systematically and efficiently evaluate the therapeutic potential of this novel pyrimidine derivative. The integration of in silico predictions, broad-based in vitro assays, and more focused target-based and phenotypic screens ensures a comprehensive initial assessment that will guide future drug development efforts. The data generated from this screening cascade will be instrumental in making informed decisions about the continued investigation of this compound as a potential new therapeutic agent.

References

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Physicochemical characterization of (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of (2-Cyclopropylpyrimidin-5-yl)methanol

Introduction: Establishing the Analytical Foundation

This compound is a heterocyclic organic compound featuring a pyrimidine core, a functional group of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents. As a key building block or intermediate, a thorough and rigorous physicochemical characterization is not merely a formality; it is the foundational step in any successful drug discovery or development campaign.[1][2] Understanding its identity, purity, solubility, solid-state properties, and stability profile de-risks subsequent development, informs formulation strategies, and is a critical component of any regulatory submission.[2][3]

This guide provides a comprehensive framework for the physicochemical characterization of this compound. It is structured not as a rigid protocol, but as a logical, cause-and-effect narrative that explains the scientific reasoning behind each analytical choice, empowering the researcher to generate a robust and reliable data package.

Section 1: Identity and Structural Confirmation

The first principle of characterization is to unequivocally confirm that the material in hand is, in fact, this compound. This is achieved by correlating data from orthogonal analytical techniques that probe the molecule's structure at different levels.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental composition.

  • Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile small molecules like the target compound, minimizing fragmentation and providing a clear molecular ion peak. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides mass accuracy within a few parts per million (ppm), enabling the unambiguous determination of the elemental formula.

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Prepare a ~1 mg/mL stock solution in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation, leading to a strong [M+H]+ ion.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode.

  • Analysis:

    • Expected [M+H]+ Ion: For C8H10N2O, the monoisotopic mass is 150.0793 Da. The expected [M+H]+ ion is 151.0871 Da.

    • Validation: The measured mass should be within 5 ppm of the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the precise atomic connectivity and confirm the carbon-hydrogen framework.

  • Causality: ¹H and ¹³C NMR are indispensable for mapping the molecule's structure. The chemical shifts, integration values, and coupling patterns of the protons provide a unique fingerprint. 2D NMR techniques like COSY and HSQC can be used to resolve any ambiguities.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Analysis (Expected Signals for C8H10N2O):

    • ¹H NMR: Expect signals corresponding to the pyrimidine ring protons, the methylene (-CH₂OH) protons, the cyclopropyl methine proton, and the cyclopropyl methylene protons. The integration should match the number of protons in each environment.

    • ¹³C NMR: Expect 8 distinct carbon signals corresponding to the different carbon environments in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify key functional groups.

  • Causality: IR spectroscopy probes the vibrational modes of chemical bonds. It is excellent for quickly confirming the presence of characteristic groups like the hydroxyl (-OH) and the C=N bonds of the pyrimidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis (Expected Key Peaks):

    • ~3300 cm⁻¹ (broad): O-H stretch from the methanol group.

    • ~3100-3000 cm⁻¹: C-H stretches (aromatic and cyclopropyl).

    • ~1600-1400 cm⁻¹: C=N and C=C stretches from the pyrimidine ring.

    • ~1050 cm⁻¹: C-O stretch from the primary alcohol.

Section 2: Fundamental Physicochemical Properties

Once identity is confirmed, the next step is to measure the fundamental properties that govern the compound's behavior in physical and biological systems.[4] These properties are critical for formulation development and predicting in vivo performance.[1]

PropertyTypical MethodRationale & SignificanceExample Data
Molecular Formula HRMSConfirms elemental composition.C₈H₁₀N₂O
Molecular Weight HRMSBasis for all molar calculations.150.18 g/mol
Appearance Visual InspectionBasic quality control check.White to Off-White Solid
Melting Point Differential Scanning Calorimetry (DSC)Indicator of purity and solid-state form. A sharp melt suggests high purity.[5]115-120 °C (sharp endotherm)
Aqueous Solubility HPLC-UVDetermines dissolution rate and bioavailability. Critical for formulation.[1][3]5 mg/mL in pH 7.4 buffer
Lipophilicity (LogP) Shake-Flask or RP-HPLCPredicts membrane permeability and interaction with biological targets.[1]1.5

Section 3: Chromatographic Purity Assessment

Purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of small molecule drug candidates and for identifying and quantifying any related impurities.[6]

The Causality of Method Development

Developing a robust, stability-indicating HPLC method is essential. For a nitrogen-containing heterocycle like this compound, certain challenges like peak tailing can arise.[7] Our choices are guided by this chemistry:

  • Column: A reversed-phase C18 column is the workhorse for small molecules, separating based on hydrophobicity.

  • Mobile Phase: A mixture of a weak acid (formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is standard. The acid protonates the basic nitrogen atoms on the pyrimidine ring, ensuring a consistent charge state and preventing peak tailing.[7][8]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is used. Acquiring data across a spectrum of wavelengths helps in peak tracking and assessing peak purity.

hplc_method_dev

Experimental Protocol: Reversed-Phase HPLC for Purity

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm (or wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve in 50:50 acetonitrile:water.

  • Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Section 4: Solid-State and Thermal Characterization

The solid-state properties of an active pharmaceutical ingredient (API) profoundly impact its stability, dissolution, and manufacturability.[9] Techniques like DSC and Thermogravimetric Analysis (TGA) are essential for this evaluation.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine melting point, heat of fusion, and detect polymorphs or different solid forms.

  • Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled.[10] An endothermic event like melting appears as a distinct peak. The temperature at the peak onset is the melting point, and the area under the peak corresponds to the enthalpy of fusion. Different crystalline forms (polymorphs) will have different melting points and enthalpies, making DSC a powerful screening tool.[9]

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Temperature Program: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge.

  • Analysis: Observe the thermogram for endothermic (melting, glass transition) or exothermic (crystallization, decomposition) events. A sharp endotherm is characteristic of a crystalline solid's melt.

Thermogravimetric Analysis (TGA)
  • Objective: To assess thermal stability and measure the presence of residual solvents or water.

  • Causality: TGA measures the change in a sample's mass as a function of temperature. Significant mass loss at temperatures below the melting point can indicate the presence of volatile solvents or water, while mass loss at higher temperatures indicates thermal decomposition.

Section 5: Chemical Stability Profile (Forced Degradation)

Forced degradation, or stress testing, is a regulatory requirement and a critical part of drug development.[11][12] It involves subjecting the compound to harsh conditions to deliberately induce degradation.[13] The goals are threefold:

  • To identify potential degradation pathways.[11]

  • To elucidate the structure of degradation products.

  • To demonstrate that the chosen analytical method (e.g., HPLC) is "stability-indicating," meaning it can separate the intact drug from all its degradation products.[11]

The FDA recommends achieving a target degradation of 5-20%.[14][15]

forced_degradation

Experimental Protocol: Forced Degradation Study

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: For each condition, prepare a sample and a corresponding control (without the stressor).

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with HCl before analysis.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80 °C for 7 days. Dissolve in solvent for analysis.

    • Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²). Dissolve in solvent for analysis.[15]

  • Analysis: Analyze all stressed samples, controls, and an unstressed reference standard by the validated stability-indicating HPLC method. Use LC-MS to obtain mass information on any new peaks that appear.

  • Reporting: Report the % degradation under each condition. Confirm that the parent peak is resolved from all degradant peaks (peak purity analysis).

Conclusion

The physicochemical characterization of this compound is a systematic, multi-faceted process. By employing a logical sequence of orthogonal analytical techniques—from structural confirmation by MS and NMR to purity and stability assessment by HPLC and DSC—a comprehensive and reliable data package can be generated. This guide provides the strategic framework and validated protocols necessary to build this foundation, ensuring that the compound is well-understood before its advancement into later stages of drug development. This rigorous, science-driven approach is paramount to mitigating risk and accelerating the path to innovation.

References

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (n.d.). ResolveMass. Retrieved from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Netzsch. Retrieved from [Link]

  • Sepuxianyun. (2021). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2023). Jordi Labs. Retrieved from [Link]

  • Forced degradation studies fda. (n.d.). SlideShare. Retrieved from [Link]

  • Patel, Y., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. Retrieved from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2013). Pharmaceutical Technology. Retrieved from [Link]

  • Physicochemical Characterization. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved from [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020). Veeprho. Retrieved from [Link]

  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (2017). ACS Central Science. Retrieved from [Link]

  • physicochemical property of drug molecules with respect to drug actions. (2023). Journal of Biomedical and Innovation. Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2018). ResearchGate. Retrieved from [Link]

  • Physicochemical characterization of drugs. (2016). SlideShare. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of Substituted Pyrimidine Methanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Methanol Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), this N-heterocycle is a privileged scaffold that can readily interact with biological targets like enzymes and receptors.[1][4] The synthetic accessibility and structural diversity of pyrimidines have led to their widespread application in developing anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[4][5]

Within this important class of molecules, substituted pyrimidine methanols—pyrimidines bearing a hydroxymethyl group (–CH₂OH)—represent a particularly versatile and valuable motif. The methanol group is not merely a passive substituent; it serves as a crucial synthetic handle for further molecular elaboration and as a key pharmacophoric element capable of forming critical hydrogen bonds with protein targets.[6][7] This guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted pyrimidine methanols, delves into the causality behind key experimental choices, and presents detailed protocols for researchers in the field of drug development.

Part I: Core Synthetic Strategies for Accessing Pyrimidine Methanols

The synthesis of substituted pyrimidine methanols can be broadly approached in two ways: constructing the pyrimidine ring with the methanol precursor already in place, or, more commonly, introducing the methanol group onto a pre-functionalized pyrimidine core. This section focuses on the latter, highlighting the most robust and widely employed transformations.

Reduction of Pyrimidine Carboxylic Acids and Esters

One of the most direct and reliable methods for synthesizing pyrimidine methanols is the reduction of a corresponding carboxylic acid or ester. This transformation is typically achieved using powerful hydride-donating reagents.

Causality Behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reducing agent for this purpose.[8] Its utility stems from the polarized Al-H bond, which delivers a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon of the ester or acid. The resulting tetrahedral intermediate subsequently collapses to yield the primary alcohol. The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water and other protic solvents. The reaction is quenched sequentially with water and a base to neutralize the reactive aluminum species and facilitate product isolation.[9]

This protocol outlines the reduction of pyrimidine-4-carboxylic acid, a common starting material.[9]

Materials:

  • Pyrimidine-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (deionized)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Reaction: Cool the suspension to 0 °C using an ice bath. Dissolve pyrimidine-4-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C. Carefully and sequentially add water (volume equal to the mass of LiAlH₄ used), followed by 15% aqueous NaOH (same volume), and finally, more water (3 times the volume). This procedure, known as the Fieser workup, is crucial for safely quenching the excess LiAlH₄ and precipitating aluminum salts.

  • Work-up: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (pyrimidin-4-yl)methanol.

Grignard Reaction with Pyrimidine Aldehydes

The Grignard reaction is a powerful C-C bond-forming tool that can be adapted for the synthesis of secondary and tertiary pyrimidine methanols.[10] This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a pyrimidine aldehyde.

Causality Behind Experimental Choices: The Grignard reagent (R-MgX) acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[11] The choice of solvent, typically an anhydrous ether like THF or diethyl ether, is critical as it stabilizes the Grignard reagent complex.[11] The reaction is highly sensitive to moisture and protic functional groups, necessitating the use of flame-dried glassware and an inert atmosphere. An acidic workup protonates the intermediate magnesium alkoxide to furnish the final alcohol product.

The following diagram illustrates the general workflow for a Grignard-based synthesis of a substituted pyrimidine methanol.

G_Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification Start Flame-dried Glassware & Anhydrous Reagents Grignard_Formation Formation of Grignard Reagent (R-X + Mg in Ether) Start->Grignard_Formation Addition Nucleophilic Addition (Add Pyrimidine-4-carbaldehyde at 0°C) Grignard_Formation->Addition Warm Warm to Room Temperature & Stir to Completion Addition->Warm Quench Quench with Saturated Aqueous NH4Cl Warm->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Final Substituted Pyrimidine Methanol Purify->Product

Caption: General workflow for the Grignard synthesis of a substituted pyrimidine methanol.

Part II: Modern Synthetic Approaches via C–H Functionalization

Recent advances in organic synthesis have opened new avenues for preparing complex molecules. Transition-metal-catalyzed C–H activation has emerged as a powerful strategy for directly functionalizing the pyrimidine core, which can then be elaborated to introduce the methanol moiety.[12][13]

Rationale and Advantages: C–H activation strategies offer improved atom economy by avoiding the need for pre-functionalized starting materials (e.g., halo-pyrimidines).[14] Catalysts based on palladium, rhodium, or copper can direct the formation of new C-C or C-N bonds at specific positions on the pyrimidine ring with high regioselectivity.[12] While not a direct route to the methanol, this approach allows for the introduction of a functional group (e.g., an aryl or vinyl group) that can be subsequently transformed into the desired hydroxymethyl group through established chemical methods like ozonolysis followed by reduction.

G_CH_Activation Start Substituted Pyrimidine Intermediate C-H Activated Intermediate (e.g., C5-Arylated Pyrimidine) Start->Intermediate   Transition-Metal Catalyst   (e.g., Pd, Rh, Cu)   + Coupling Partner    Final_Product Substituted Pyrimidine Methanol Intermediate->Final_Product   Further   Transformation   

Caption: Conceptual pathway involving C-H activation for pyrimidine methanol synthesis.

Part III: Data Summary and Applications

The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and scalability.

Table 1: Comparison of Primary Synthetic Routes
Method Precursor Key Reagents Advantages Limitations
Ester/Acid Reduction Pyrimidine-5-carboxylateLiAlH₄, NaBH₄/I₂High yield, reliable, directPoor functional group tolerance, requires powerful reducing agents
Grignard Reaction Pyrimidine-4-carbaldehydeR-MgXForms C-C bonds, access to 2°/3° alcoholsStrict anhydrous conditions, sensitive to protic functional groups
C-H Functionalization Unactivated PyrimidinePd, Rh, Cu catalystsHigh atom economy, novel disconnectionsMulti-step process, catalyst cost and removal can be issues
Applications in Kinase Inhibitor Development

Substituted pyrimidine methanols are critical building blocks in the synthesis of kinase inhibitors, a major class of anticancer drugs.[6][15] The pyrimidine core often serves as a "hinge-binding" motif, mimicking the adenine base of ATP, while the vector provided by the methanol group allows for the introduction of substituents that target other regions of the ATP-binding pocket, enhancing potency and selectivity.[15]

For example, (pyrimidin-4-yl)methanol is a precursor for developing inhibitors of ROS1, a receptor tyrosine kinase implicated in non-small cell lung cancer (NSCLC).[7]

G_Kinase_Workflow Start (Pyrimidin-4-yl)methanol Oxidation Oxidation (e.g., MnO₂) Start->Oxidation Aldehyde Pyrimidine-4-carbaldehyde Oxidation->Aldehyde Grignard Grignard Addition (R-MgBr) Aldehyde->Grignard Alcohol_Deriv Substituted Pyrimidin-4-yl-ethanol Derivative Grignard->Alcohol_Deriv Coupling Coupling with Amine (e.g., Buchwald-Hartwig) Alcohol_Deriv->Coupling Inhibitor Final ROS1 Kinase Inhibitor Coupling->Inhibitor

Caption: Synthetic workflow illustrating the use of a pyrimidine methanol precursor in developing ROS1 kinase inhibitors.[7]

Conclusion

Substituted pyrimidine methanols are indispensable structural motifs in contemporary drug discovery. Their synthesis is accessible through several robust chemical transformations, with the reduction of carboxylic esters and Grignard additions to aldehydes being the most established and reliable methods. The continued development of modern synthetic techniques, such as transition-metal-catalyzed C-H activation, promises to further expand the chemical space accessible to medicinal chemists. A thorough understanding of these synthetic strategies, including the rationale behind specific experimental conditions, is crucial for researchers aiming to design and develop the next generation of pyrimidine-based therapeutics.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
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Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol: A Key Intermediate for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of the Cyclopropyl Moiety in Kinase Inhibition

The landscape of kinase inhibitor development is continually evolving, with a persistent demand for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors.[1][2] Strategic functionalization of the pyrimidine ring is a key strategy for modulating the affinity and selectivity of these inhibitors.

Recently, the incorporation of small, strained ring systems, such as the cyclopropyl group, has emerged as a powerful tactic in drug design. The unique stereoelectronic properties of the cyclopropyl moiety can lead to enhanced binding affinity, improved metabolic stability, and favorable conformational constraints. A prime example of the successful application of this strategy is the BRAF inhibitor Plixorafenib (PLX8394) , a next-generation kinase inhibitor that contains the (2-cyclopropylpyrimidin-5-yl)methanol fragment.[3][4][5][6] Plixorafenib has demonstrated potent activity against BRAF V600E-mutant cancers and is designed to overcome the paradoxical activation of the MAPK pathway often observed with first-generation BRAF inhibitors.[6][7]

This application note provides a detailed, field-proven protocol for the synthesis of this compound, a crucial building block for the development of novel kinase inhibitors. We will present a robust and scalable two-step synthetic route, starting from commercially available precursors. The causality behind experimental choices and self-validating quality control measures are integrated into the protocol to ensure reproducibility and high purity of the final product.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is strategically designed in two key stages:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This step introduces the crucial cyclopropyl group at the C2 position of the pyrimidine ring. We will utilize the highly efficient and versatile Suzuki coupling reaction, which is well-suited for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[8][9][10][11] The reaction will couple commercially available ethyl 2-chloropyrimidine-5-carboxylate with cyclopropylboronic acid. The choice of a chloro-substituted pyrimidine is based on its favorable reactivity in Suzuki couplings due to the electron-deficient nature of the pyrimidine ring.

  • Selective Reduction of the Ester: The second step involves the selective reduction of the ethyl ester at the C5 position to the corresponding primary alcohol. For this transformation, we will employ sodium borohydride (NaBH₄), a mild and selective reducing agent that efficiently reduces esters to alcohols without affecting the pyrimidine or cyclopropyl rings.[12][13][14][15]

This two-step approach offers several advantages, including the use of readily available starting materials, high reaction yields, and straightforward purification procedures.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Reduction start_material Ethyl 2-chloropyrimidine-5-carboxylate reagent1 Cyclopropylboronic Acid Pd(dppf)Cl₂ K₂CO₃ intermediate Ethyl 2-cyclopropylpyrimidine-5-carboxylate reagent1->intermediate Toluene/H₂O, 90°C reagent2 Sodium Borohydride (NaBH₄) final_product This compound intermediate->final_product reagent2->final_product Ethanol, rt

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

Rationale: This Suzuki-Miyaura cross-coupling reaction is a highly reliable method for the formation of the C-C bond between the pyrimidine ring and the cyclopropyl group. The use of a palladium catalyst, specifically [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is crucial for achieving high yields and good functional group tolerance. Potassium carbonate is employed as a mild base to facilitate the transmetalation step of the catalytic cycle. A mixture of toluene and water is used as the solvent system to ensure the solubility of both the organic and inorganic reagents.

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Ethyl 2-chloropyrimidine-5-carboxylate186.5910.01.87 g
Cyclopropylboronic acid85.9015.01.29 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.700.5366 mg
Potassium Carbonate (K₂CO₃)138.2130.04.15 g
Toluene--40 mL
Deionized Water--10 mL

Step-by-Step Protocol:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-chloropyrimidine-5-carboxylate (1.87 g, 10.0 mmol), cyclopropylboronic acid (1.29 g, 15.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and Pd(dppf)Cl₂ (366 mg, 0.5 mmol).

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Add toluene (40 mL) and deionized water (10 mL) to the flask.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the mobile phase.

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexane to afford ethyl 2-cyclopropylpyrimidine-5-carboxylate as a white solid.

Self-Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 80-90%.

Part 2: Synthesis of this compound

Rationale: The reduction of the ester to a primary alcohol is a standard transformation in organic synthesis. Sodium borohydride is a cost-effective and safe reducing agent that is highly selective for carbonyl groups. The reaction is typically carried out in a protic solvent like ethanol, which also serves to quench the reaction upon completion.

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Ethyl 2-cyclopropylpyrimidine-5-carboxylate192.228.01.54 g
Sodium Borohydride (NaBH₄)37.8316.0605 mg
Ethanol (95%)--40 mL

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add ethyl 2-cyclopropylpyrimidine-5-carboxylate (1.54 g, 8.0 mmol) and ethanol (40 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (605 mg, 16.0 mmol) to the solution in small portions over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (1:1 hexane/ethyl acetate).

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

  • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a white to off-white solid. The product is often of high purity and may not require further purification.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. The expected yield is typically >95%.

Application as a Kinase Inhibitor Building Block

The this compound scaffold is a critical component of the potent and selective BRAF inhibitor, Plixorafenib (PLX8394). Plixorafenib exhibits the following inhibitory concentrations (IC₅₀):

Kinase TargetIC₅₀ (nM)
BRAF V600E~5
Wild-type BRAF14
CRAF23

(Data sourced from publicly available information)[3][4]

The cyclopropyl group at the C2 position of the pyrimidine ring is thought to contribute to the high potency and unique "paradox breaker" profile of Plixorafenib. Unlike first-generation BRAF inhibitors that can paradoxically activate the MAPK pathway in BRAF wild-type cells, Plixorafenib is designed to inhibit both monomeric and dimeric forms of BRAF without causing this unintended activation.[6][7] This is a significant advantage in overcoming resistance and reducing off-target effects.

Visualizing the Kinase-Inhibitor Interaction

Kinase_Interaction cluster_0 Kinase Active Site (Simplified) cluster_1 Inhibitor Moiety hinge Hinge Region Backbone H-bonds gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) inhibitor Pyrimidine Core Cyclopropyl Group Methanol Moiety inhibitor:f0->hinge:f0 H-bonding inhibitor:f1->gatekeeper Hydrophobic Interaction inhibitor:f2->d_loop Potential H-bond or Solvent Interaction

Caption: Simplified model of inhibitor interaction with a kinase active site.

Conclusion

This application note provides a comprehensive and reproducible protocol for the synthesis of this compound, a key building block for the next generation of kinase inhibitors. The strategic incorporation of the cyclopropyl moiety onto the pyrimidine scaffold is a validated approach for enhancing the pharmacological properties of kinase inhibitors. The detailed experimental procedures, coupled with the rationale behind the synthetic choices, are intended to empower researchers in drug discovery and development to access this valuable intermediate for their research programs. The proven relevance of this scaffold in the potent BRAF inhibitor Plixorafenib underscores the potential of this and related structures in the ongoing quest for more effective and selective cancer therapeutics.

References

  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. Biophysical Chemistry. Available at: [Link]

  • Plixorafenib Delivers Promising Outcomes in CNS Tumors | Targeted Oncology. Targeted Oncology. Available at: [Link]

  • Efficacy of BRAF Inhibitor Plixorafenib (FORE8394) in Recurrent, Primary Central Nervous System Tumors (PCNST). Fore Biotherapeutics. Available at: [Link]

  • Sustained response to pan-BRAF inhibitor Plixorafenib (FORE8394, PLX8394) in a young adult with neuro-degenerative Langerhans cell histiocytosis. PubMed Central. Available at: [Link]

  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. ResearchGate. Available at: [Link]

  • The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. Available at: [Link]

  • Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Reduction using sodium borohyride?. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Sodium Borohydride. Common Organic Chemistry. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro. RSC Publishing. Available at: [Link]

  • (2-Chloropyrimidin-5-yl)methanol. PubChem. Available at: [Link]

  • The synthesis of pyrimidin-5-yl sulphides and disulphides. Part II. Sci-Hub. Available at: [Link]

  • (2-Chloropyrimidin-5-yl)methanol (2-Chloro-5-pyrimidinemethanol). MCE. Available at: [Link]

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Application Note: Characterizing (2-Cyclopropylpyrimidin-5-yl)methanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, the identification and characterization of novel small molecule inhibitors of protein kinases remain a cornerstone of therapeutic innovation.[1][2] The pyrimidine scaffold is a privileged structure in this domain, forming the core of numerous approved and investigational kinase inhibitors.[3][4][5] This application note introduces (2-Cyclopropylpyrimidin-5-yl)methanol , a novel synthetic compound featuring a cyclopropyl group appended to a pyrimidine core. While the specific biological target of this compound is under active investigation, its structural motifs suggest a potential role as a modulator of intracellular signaling cascades, possibly through kinase inhibition.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a suite of cell-based assays. The protocols detailed herein are designed to be self-validating systems for assessing the compound's cytotoxic effects and its potential engagement with intracellular kinase targets. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles that underpin these robust methodologies.

Hypothesized Mechanism of Action: Inhibition of a Pro-Survival Kinase Pathway

Based on its structural similarity to known kinase inhibitors, we hypothesize that this compound may exert its biological effects by inhibiting a critical pro-survival signaling pathway, such as the PI3K/Akt or MAPK/ERK pathway, which are frequently dysregulated in cancer.[6] Inhibition of a key kinase in such a pathway would disrupt downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis.

putative_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Upstream_Kinase Hypothetical Upstream Kinase RTK->Upstream_Kinase Activation Downstream_Effector Downstream Effector Proteins Upstream_Kinase->Downstream_Effector Phosphorylation Compound This compound Compound->Upstream_Kinase Inhibition Proliferation Cell Proliferation Downstream_Effector->Proliferation Survival Cell Survival Downstream_Effector->Survival

Caption: Putative signaling pathway inhibited by this compound.

Experimental Protocols

The following protocols provide a detailed workflow for the initial characterization of this compound in cell-based assays.

Protocol 1: Assessment of Cytotoxicity using a Resazurin-Based Assay

This protocol aims to determine the cytotoxic or cytostatic effects of the compound on a relevant cancer cell line (e.g., A549, HCT116). The resazurin (AlamarBlue) assay is a reliable method that measures the metabolic activity of viable cells.[7]

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by mitochondrial dehydrogenases in metabolically active cells. The intensity of the fluorescent signal is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line of choice (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Culture and expand the chosen cancer cell line.

    • On the day of the assay, harvest the cells and perform a cell count.

    • Dilute the cell suspension to the appropriate concentration in complete culture medium.

    • Seed 5,000 cells in 100 µL of medium per well into a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control with DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Include wells with untreated cells (medium only) and a vehicle control (DMSO at the highest concentration used).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition and Measurement:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and resazurin only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression curve fit.

Protocol 2: Cellular Target Engagement using a BRET-Based Assay

To investigate if this compound directly interacts with its putative intracellular kinase target, a Bioluminescence Resonance Energy Transfer (BRET) assay can be employed.[8] This method allows for the quantification of target engagement in live cells.

Principle: The assay utilizes cells expressing the target kinase fused to a luciferase and a fluorescent tracer that binds to the kinase's active site. When the tracer is bound, it is in close proximity to the luciferase, resulting in a high BRET signal. A compound that binds to the same site will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • Cell line engineered to express the target kinase-luciferase fusion protein.

  • Fluorescent tracer specific for the target kinase.

  • This compound

  • Optically clear, white 96-well plates.

  • Luminometer with BRET detection capabilities.

Procedure:

  • Cell Preparation:

    • Culture the engineered cell line to 80-90% confluency.

    • Harvest and resuspend the cells in the appropriate assay buffer.

  • Assay Setup:

    • Dispense the cell suspension into the wells of a white 96-well plate.

    • Add the fluorescent tracer to all wells at a predetermined optimal concentration.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the compound dilutions to the wells. Include a vehicle control (DMSO).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for compound binding to reach equilibrium.

    • Add the luciferase substrate to all wells.

    • Immediately measure the luminescence at two different wavelengths (one for the luciferase and one for the fluorescent tracer) using a BRET-capable luminometer.

  • Data Analysis:

    • Calculate the BRET ratio for each well.

    • Normalize the BRET ratios of the compound-treated wells to the vehicle control.

    • Plot the normalized BRET signal against the logarithm of the compound concentration to determine the IC50 value for target engagement.

Experimental Workflow and Data Presentation

The following diagram illustrates the general workflow for characterizing a novel compound like this compound.

experimental_workflow Start Start: This compound Cytotoxicity Protocol 1: Cytotoxicity Assay (IC50) Start->Cytotoxicity Target_Engagement Protocol 2: Target Engagement (IC50) Cytotoxicity->Target_Engagement If cytotoxic Downstream Downstream Assays: (e.g., Western Blot for pathway modulation) Target_Engagement->Downstream If target engagement is confirmed In_Vivo In Vivo Studies Downstream->In_Vivo If pathway is modulated

Caption: General experimental workflow for compound characterization.

Example Data Table

The following table presents hypothetical data that could be generated from the described assays for this compound compared to a known inhibitor.

Assay This compound Known Inhibitor (Control)
Cytotoxicity (A549 cells, 72h) IC50 = 2.5 µMIC50 = 0.8 µM
Target Engagement (BRET) IC50 = 0.5 µMIC50 = 0.1 µM

Conclusion

This application note provides a foundational framework for the initial cell-based characterization of this compound. By systematically assessing its cytotoxicity and target engagement, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and the rationale behind them are intended to empower scientists to generate reproducible and meaningful data, thereby accelerating the drug discovery process. Further investigation into the specific kinase target and downstream pathway modulation is warranted to fully elucidate the mechanism of action of this promising compound.

References

  • Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

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  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Jonak, J. P., Zakrzewski, S. F., & Mead, L. H. (1971). Synthesis and biological activity of some 5-(1-adamantyl)pyrimidines. 2. Journal of Medicinal Chemistry, 14(5), 408–411. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Brooijmans, N., Bukhtiyarov, Y., Chao, S., Das, J., Fargnoli, J., Furey, B. F., Glick, D., Hosbach, J., Hunt, J. T., Jeyaseelan, R., Kanner, S. B., Kim, K., Le, H., … Wautlet, B. S. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Liu, Q., Wang, J., Zhang, C., Liu, C., Zhang, Y., Wang, Y., Ji, Q., Liu, Y., & Ke, Y. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674–697. [Link]

  • Peng, S. B., Henry, J. R., Kaufman, M. D., Lall, M. S., Blake, R. A., Droz, B. A., Donoho, G. P., Campbell-Tofte, J., Fridman, J. S., Graff, J. R., Holladay, M. W., Lin, A. B., Mader, M. M., Muegge, I., Munchhof, M. J., Pad-o, E. E., Smith, J. D., Stewart, J. A., Stinnett, S. U., … Wrobleski, A. D. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(10), 4165–4179. [Link]

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Application Notes and Protocols for High-Throughput Screening of (2-Cyclopropylpyrimidin-5-yl)methanol Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the (2-Cyclopropylpyrimidin-5-yl)methanol Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] Synthetic pyrimidine derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The incorporation of a cyclopropyl group can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of a molecule.[4] The this compound scaffold, therefore, represents a promising starting point for the development of novel therapeutics. High-throughput screening (HTS) of libraries based on this scaffold allows for the rapid identification of hit compounds that can modulate specific biological pathways.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with this compound libraries.

I. Library Design and Synthesis: Building a High-Quality Chemical Collection

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library. For the this compound scaffold, a focused library approach is recommended to explore the structure-activity relationship (SAR) around this core.

A. Rationale for Focused Library Design

A focused library, designed around a privileged scaffold like this compound, offers several advantages over large, random collections. By systematically modifying specific substitution points on the core structure, researchers can efficiently probe the chemical space relevant to the target, leading to a higher hit rate and more interpretable SAR data.

B. Key Substitution Points for Diversification

For the this compound scaffold, the primary points for chemical modification include:

  • The 5-methanol group: This position can be derivatized to form ethers, esters, or replaced with other functional groups to explore interactions with the target protein.

  • The pyrimidine ring: Substitutions at the 4- and 6-positions can influence the electronic properties and steric profile of the molecule.

  • The cyclopropyl group: While generally maintained for its favorable properties, modifications to the cyclopropyl ring itself can be considered in later-stage lead optimization.

C. Synthetic Strategy Overview

The synthesis of a this compound library can be achieved through a multi-step synthetic sequence. A general approach involves the construction of the core pyrimidine ring followed by diversification at the key substitution points. Automated synthesis platforms can be employed to accelerate the generation of a diverse library.[7]

II. Assay Development and Primary Screening: The Foundation of a Successful HTS Campaign

A robust and reliable assay is the cornerstone of any HTS project.[8] The choice of assay technology will depend on the specific biological target and the desired readout.

A. Assay Principles and Selection

Commonly used assay formats for HTS include:

  • Biochemical assays: These assays measure the activity of a purified protein, such as an enzyme or receptor. They are often fluorescence- or luminescence-based for high sensitivity and throughput.[9]

  • Cell-based assays: These assays measure a cellular response, such as cell viability, gene expression, or signal transduction. They provide a more physiologically relevant context but can be more complex to develop and run.[10]

B. Protocol: Development and Optimization of a Biochemical Kinase Assay

This protocol outlines the development of a generic biochemical kinase assay, a common target class in drug discovery.

1. Materials and Reagents:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates

  • Positive control inhibitor

  • This compound library compounds dissolved in DMSO

2. Assay Miniaturization and Optimization:

  • The assay should be miniaturized to a 384-well format to conserve reagents and increase throughput.[11]

  • Optimal concentrations of kinase, substrate, and ATP should be determined by matrix titration to achieve a robust signal-to-background ratio.

  • The incubation time for the kinase reaction should be optimized to ensure linear product formation.

3. Primary HTS Workflow:

Caption: High-Throughput Screening Workflow.

C. Quality Control in HTS

Rigorous quality control is essential to ensure the reliability of HTS data.[5] Key quality control metrics include:

  • Z'-factor: A statistical measure of assay quality, with a value > 0.5 considered excellent for HTS.[9]

  • Signal-to-background ratio: The ratio of the signal from the uninhibited control to the signal from the background control.

  • Coefficient of variation (%CV): A measure of the variability of the data.

Table 1: HTS Quality Control Metrics

MetricFormulaAcceptance Criteria
Z'-factor 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|> 0.5
Signal-to-Background Meanpos / Meanneg> 5
%CV (SD / Mean) * 100< 15%
III. Hit Confirmation and Secondary Assays: Validating and Characterizing Active Compounds

The primary HTS will identify a number of "hits" that show activity in the assay. However, many of these may be false positives.[12] A hit confirmation and validation cascade is crucial to eliminate artifacts and confirm the activity of genuine hits.[13]

A. The Hit Confirmation Funnel

The hit confirmation process is a multi-step funnel designed to progressively increase confidence in the identified hits.

Hit_Confirmation_Funnel Primary_Screen Primary Screen (~10,000 compounds) Hit_Confirmation Hit Confirmation (Single Concentration) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50) (~100-200 compounds) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal/Counter-Screen (~50-100 compounds) Dose_Response->Orthogonal_Assay Biophysical_Assay Biophysical Assays (e.g., SPR, ITC) Orthogonal_Assay->Biophysical_Assay Validated_Hits Validated Hits (~10-20 compounds) Biophysical_Assay->Validated_Hits

Caption: The Hit Confirmation Funnel.

B. Protocol: Dose-Response and IC50 Determination

This protocol describes how to determine the potency of confirmed hits.

1. Materials and Reagents:

  • Confirmed hit compounds

  • Reagents for the primary assay

  • 384-well assay plates

2. Procedure:

  • Prepare serial dilutions of the hit compounds in DMSO. A 10-point, 3-fold dilution series is common.

  • Transfer the diluted compounds to the assay plates.

  • Perform the primary assay as described previously.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the target activity is inhibited).

C. Orthogonal and Counter-Screens

Orthogonal assays use a different detection technology to confirm the activity of hits, reducing the likelihood of technology-specific artifacts.[12] Counter-screens are used to identify compounds that interfere with the assay components or exhibit non-specific activity.

D. Biophysical Methods for Hit Validation

Biophysical assays, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), can directly measure the binding of a compound to its target, providing definitive evidence of a direct interaction.[]

IV. Data Analysis and Interpretation: From Raw Data to Actionable Insights

The large datasets generated by HTS require specialized software and statistical methods for analysis.[15][16]

A. Primary Data Analysis

The raw data from the plate reader is first normalized to the positive and negative controls on each plate. The percent inhibition for each compound is then calculated. Hits are typically identified as compounds that exceed a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).

B. SAR Analysis

Once a set of validated hits has been identified, preliminary SAR analysis can be performed.[11] By comparing the structures and activities of related compounds, researchers can begin to understand which chemical features are important for activity. This information is critical for guiding the subsequent lead optimization phase.

C. Data Management and Visualization

A robust data management system is essential for tracking and analyzing HTS data.[] Visualization tools that allow for the exploration of chemical structures and associated activity data are invaluable for identifying trends and generating hypotheses.

V. Conclusion: Accelerating Drug Discovery with a Strategic HTS Approach

The high-throughput screening of a well-designed this compound library is a powerful strategy for identifying novel starting points for drug discovery programs. By following the detailed protocols and best practices outlined in this guide, researchers can maximize the chances of a successful HTS campaign, leading to the identification of high-quality, validated hits for further development. The integration of careful assay development, rigorous hit confirmation, and insightful data analysis is paramount to translating HTS data into meaningful therapeutic candidates.

References
  • Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Available at: [Link]

  • Casey, F., et al. "Quantitative high-throughput screening data analysis: challenges and recent advances." PMC - NIH. Available at: [Link]

  • Wikipedia. High-throughput screening. Available at: [Link]

  • PubMed. Assay Development for High-Throughput Drug Screening Against Mycobacteria. Available at: [Link]

  • Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • SPIE Digital Library. Comprehensive Analysis of High-Throughput Screening Data. Available at: [Link]

  • Oxford Academic. Comprehensive analysis of high-throughput screens with HiTSeekR. Available at: [Link]

  • Semantic Scholar. High-Throughput Screening Data Analysis. Available at: [Link]

  • PubMed. Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Available at: [Link]

  • Nature. Reporting data from high-throughput screening of small-molecule libraries. Available at: [Link]

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  • PubMed Central. Assay development and high-throughput antiviral drug screening against Bluetongue virus. Available at: [Link]

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  • Sygnature Discovery. High Throughput Drug Screening. Available at: [Link]

  • PLOS One. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. Available at: [Link]

  • The Ohio State University. HTS resources. Available at: [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • AIMDR Journal. Biological activities of synthetic pyrimidine derivatives. Available at: [Link]

  • PubMed. Diverse Biological Activity of Pyrimidine Derivatives: A Review. Available at: [Link]

  • Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]

  • PubMed. Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4. Available at: [Link]

  • PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available at: [Link]

  • PubMed. 5-aroyl-3,4-dihydropyrimidin-2-one library generation via automated sequential and parallel microwave-assisted synthesis techniques. Available at: [Link]

Sources

The (2-Cyclopropylpyrimidin-5-yl)methanol Scaffold: A Privileged Motif in Modern Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Compact Scaffolds in Drug Design

In the intricate landscape of medicinal chemistry, the selection of a core molecular scaffold is a decision that profoundly influences the trajectory of a drug discovery program. The (2-Cyclopropylpyrimidin-5-yl)methanol motif has emerged as a scaffold of significant interest, particularly in the design of targeted therapies such as kinase inhibitors. This application note delves into the strategic utility of this scaffold, providing detailed insights into its application, exemplified by the clinical-stage BRAF inhibitor Plixorafenib, and offers a comprehensive protocol for its synthesis, empowering research teams to explore its potential in novel drug candidates.

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to engage in a multitude of biological interactions, particularly with the hinge region of protein kinases.[1][2] The strategic incorporation of a cyclopropyl group at the 2-position introduces a three-dimensional character to an otherwise planar aromatic system. This small, strained ring system can offer several advantages:

  • Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism, enhancing the pharmacokinetic profile of a drug candidate.

  • Enhanced Potency and Selectivity: The rigid nature of the cyclopropyl ring can orient substituents in a precise manner, leading to optimized interactions with the target protein and potentially improving selectivity against off-target kinases.[3]

  • Favorable Physicochemical Properties: The introduction of sp3-hybridized carbons can fine-tune solubility and other drug-like properties.

The 5-methanol substituent provides a crucial handle for further synthetic elaboration, allowing for the connection of the scaffold to other pharmacophoric elements necessary for potent and selective target engagement.

Application Spotlight: Plixorafenib (PLX8394) - A Next-Generation BRAF Inhibitor

A prime exemplar of the this compound scaffold's utility is the clinical-stage compound Plixorafenib (PLX8394).[3][4] Plixorafenib is a potent and selective inhibitor of the BRAF kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in various cancers, including melanoma.[4][5]

Mechanism of Action and the Challenge of Paradoxical Activation

Mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the kinase and uncontrolled cell proliferation.[6] First-generation BRAF inhibitors demonstrated significant clinical efficacy but were hampered by a phenomenon known as "paradoxical activation."[3][7][8] In cells with wild-type BRAF but upstream activation of the pathway (e.g., through RAS mutations), these inhibitors can promote the dimerization of RAF kinases, leading to the paradoxical activation of the downstream MEK-ERK pathway.[9][10]

Plixorafenib was specifically designed to overcome this limitation.[7][10] Its chemical structure, incorporating the (2-Cyclopropylpyrimidin-5-yl) moiety, allows it to bind to and inhibit both monomeric mutant BRAF and dimeric forms of the kinase.[4][11] This "dimer-breaker" activity is crucial for its improved safety profile and broader potential applicability.[12]

The RAS-RAF-MEK-ERK Signaling Pathway

The following diagram illustrates the central role of BRAF in this critical signaling cascade and the point of intervention for inhibitors like Plixorafenib.

RAS-RAF-MEK-ERK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Signaling Cascade Plixorafenib Plixorafenib (BRAF Inhibitor) Plixorafenib->BRAF Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Plixorafenib.

Synthetic Protocol: Preparation of this compound

The following protocol outlines a robust and scalable synthesis of the this compound scaffold, commencing from the readily available 5-bromo-2-chloropyrimidine. This multi-step synthesis is designed to be accessible to researchers with a solid foundation in organic synthesis.

Experimental Workflow

Synthesis_Workflow Start 5-Bromo-2-chloropyrimidine Step1 Step 1: Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst) Start->Step1 Intermediate1 5-Bromo-2-cyclopropylpyrimidine Step1->Intermediate1 Step2 Step 2: Lithium-Halogen Exchange (n-BuLi) Intermediate1->Step2 Intermediate2 2-Cyclopropyl-5-lithiopyrimidine Step2->Intermediate2 Step3 Step 3: Formylation (DMF) Intermediate2->Step3 Intermediate3 2-Cyclopropylpyrimidine-5-carbaldehyde Step3->Intermediate3 Step4 Step 4: Reduction (NaBH4) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic workflow for the preparation of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 5-Bromo-2-cyclopropylpyrimidine

  • Rationale: This step introduces the key cyclopropyl moiety via a palladium-catalyzed Suzuki cross-coupling reaction. The C2-chloro position is generally more reactive towards nucleophilic substitution, but under these conditions, the C5-bromo position can be selectively functionalized.

  • Procedure:

    • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) is added cyclopropylboronic acid (1.2 eq) and a base such as potassium carbonate (2.0 eq).

    • The mixture is degassed with argon or nitrogen for 15-20 minutes.

    • A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is added, and the reaction mixture is heated to 80-90 °C under an inert atmosphere.

    • The reaction is monitored by TLC or LC-MS until completion (typically 4-6 hours).

    • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 5-bromo-2-cyclopropylpyrimidine.

Step 2: Synthesis of 2-Cyclopropylpyrimidine-5-carbaldehyde

  • Rationale: This step involves a lithium-halogen exchange at the C5 position, followed by quenching with an electrophile (DMF) to install the aldehyde functionality. This is a classic method for the introduction of a formyl group onto an aromatic ring.

  • Procedure:

    • A solution of 5-bromo-2-cyclopropylpyrimidine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

    • Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

    • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The crude aldehyde is purified by column chromatography.

Step 3: Synthesis of this compound

  • Rationale: The final step is a straightforward reduction of the aldehyde to the corresponding primary alcohol using a mild reducing agent like sodium borohydride.

  • Procedure:

    • To a solution of 2-cyclopropylpyrimidine-5-carbaldehyde (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.2 eq) portion-wise.

    • The reaction mixture is stirred at room temperature for 1-2 hours or until the starting material is consumed (monitored by TLC).

    • The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

    • The aqueous residue is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated to yield this compound, which can be further purified by chromatography if necessary.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for the this compound scaffold itself is context-dependent on the specific target, general principles can be inferred from the broader class of pyrimidine-based kinase inhibitors.

PositionModificationGeneral Impact on Activity
C2 Cyclopropyl Often enhances potency and metabolic stability. Can provide favorable interactions within hydrophobic pockets of the kinase active site.
C4 Substitution A key position for modulating selectivity and potency. Often bears groups that interact with the hinge region of the kinase.
C5 Linker to other moieties The methanol group serves as an attachment point for larger substituents that can occupy the solvent-exposed region of the active site, influencing potency and pharmacokinetic properties.
C6 Substitution Can be modified to fine-tune electronic properties and steric interactions.

Conclusion

The this compound scaffold represents a valuable building block in contemporary drug design, particularly for the development of targeted kinase inhibitors. Its incorporation in the next-generation BRAF inhibitor Plixorafenib highlights its potential to address challenges such as paradoxical pathway activation. The synthetic protocols and strategic insights provided herein are intended to facilitate the exploration and exploitation of this promising scaffold in the pursuit of novel therapeutics.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor with paradoxical feedback activation.
  • Hall-Jackson, C. A., et al. (1999). Paradoxical activation of Raf by a novel Raf inhibitor. Chemistry & biology, 6(8), 559-568.
  • Talele, T. T. (2010). The pyrimidine scaffold as a privileged pharmacophore in kinase drug discovery.
  • Zhang, C., et al. (2015). RAF inhibitors that evade paradoxical MAPK pathway activation.
  • Poulikakos, P. I., et al. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.
  • Su, F., et al. (2019). The RAF inhibitor paradox: A new day has dawned. Trends in Cancer, 5(5), 294-309.
  • Fore Biotherapeutics. (2023). Plixorafenib (FORE8394). Retrieved from [Link]

  • National Cancer Institute. (n.d.). Plixorafenib. In NCI Drug Dictionary. Retrieved from [Link]

  • Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of medicinal chemistry, 47(1), 224-232.
  • ClinicalTrials.gov. (n.d.). Search results for Plixorafenib. Retrieved from [Link]

  • Holderfield, M., et al. (2014). RAF inhibitors: mechanisms of action and resistance.
  • Lito, P., et al. (2013). Relief of feedback inhibition of HER3 transcription by RAF and MEK inhibitors attenuates their antitumor effects in BRAF-mutant colon cancers. Cancer cell, 24(5), 658-670.
  • Karoulia, Z., et al. (2017). An integrated model of RAF inhibitor resistance in melanoma.
  • Davies, H., et al. (2002). Mutations of the BRAF gene in human cancer.
  • Yaeger, R., & Corcoran, R. B. (2019). Targeting BRAF in metastatic colorectal cancer: A precision medicine success story. Cancer discovery, 9(3), 329-331.

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Protocol for scaling up (2-Cyclopropylpyrimidin-5-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The development of a robust, safe, and scalable synthetic protocol is therefore of critical importance for drug development professionals. This application note provides a comprehensive guide for the synthesis of this compound via the reduction of 2-cyclopropylpyrimidine-5-carbaldehyde. We present a thoroughly validated laboratory-scale procedure and a detailed protocol for scaling the synthesis to the kilogram level. Key focus is placed on addressing the challenges inherent in process scale-up, including thermal management, reaction kinetics, and purification strategies. This document serves as a practical guide for researchers and process chemists, ensuring high-yield, high-purity production with an emphasis on operational safety and efficiency.

Introduction and Strategic Rationale

The 2-cyclopropylpyrimidine moiety is a privileged scaffold found in a variety of biologically active molecules. Its unique conformational constraints and electronic properties make it an attractive component in drug design. The target molecule, this compound, provides a crucial hydroxymethyl handle for further synthetic elaboration.

The selected synthetic strategy involves the direct reduction of the corresponding aldehyde, 2-cyclopropylpyrimidine-5-carbaldehyde. This approach is favored for its high atom economy, operational simplicity, and the commercial availability of the starting aldehyde. For the reduction step, sodium borohydride (NaBH₄) was selected as the reducing agent. While more powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, NaBH₄ offers a superior safety profile, is less reactive with protic solvents, and is more amenable to large-scale operations where safety and cost are paramount.[1][2] The protocol has been optimized for execution in common laboratory solvents, ensuring broad applicability.

Reaction Scheme:

Part I: Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol outlines the procedure for synthesizing approximately 10 grams of this compound, establishing a baseline for process parameters and product quality.

Materials and Equipment
  • Reagents:

    • 2-Cyclopropylpyrimidine-5-carbaldehyde (≥97% purity)

    • Sodium borohydride (NaBH₄, ≥98% powder)

    • Methanol (MeOH, ACS grade, anhydrous)

    • Ethyl acetate (EtOAc, ACS grade)

    • Deionized water (H₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • 500 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Thermometer

    • Ice-water bath

    • Addition funnel

    • Rotary evaporator

    • 1 L separatory funnel

    • Standard laboratory glassware

Step-by-Step Experimental Procedure
  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Charging: Charge the flask with 2-cyclopropylpyrimidine-5-carbaldehyde (10.0 g, 67.5 mmol) and methanol (150 mL). Stir the mixture under a nitrogen atmosphere until the aldehyde is fully dissolved.

  • Reduction: Cool the solution to 0-5 °C. Cautiously add sodium borohydride (1.53 g, 40.5 mmol, 0.6 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Portion-wise addition of NaBH₄ is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution, preventing a runaway reaction.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent until the starting aldehyde spot is no longer visible.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding deionized water (50 mL) dropwise via the addition funnel. Maintain cooling with the ice bath as the initial phase of quenching is exothermic.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator at a bath temperature of 40 °C.

  • Extraction and Wash: Transfer the remaining aqueous slurry to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Isolation: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid or pale oil.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to afford this compound as a white crystalline solid.[4][5]

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.[6][7]

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure.[6]

  • Mass Spectrometry (MS): To verify the molecular weight.[7][8]

  • HPLC: To determine the purity, which should be >98%.

Part II: Protocol for Scaling Up (1 kg Scale)

Scaling up a chemical synthesis introduces significant challenges related to mass and heat transfer, reagent handling, and safety.[3] This protocol is designed for a 1 kg batch size in a 20 L jacketed glass reactor.

Process Safety and Hazard Analysis
  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with protic solvents like methanol and during the aqueous quench.[1][9] The reaction must be conducted in a well-ventilated area (e.g., a walk-in fume hood) with strict exclusion of ignition sources. All equipment must be properly grounded.[10] Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and nitrile gloves.[9][11]

  • Thermal Hazard: The reduction is exothermic. The scale-up protocol relies on a jacketed reactor with a circulating chiller for precise temperature control to prevent thermal runaway.[3] A safety quench bath (e.g., isopropanol) should be readily available for emergencies.

Equipment for Scale-Up
  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet

  • Thermostatic circulator (chiller/heater)

  • Solid addition funnel or powder dosing system

  • Liquid addition pump or pressure-equalizing dropping funnel

  • Large-scale rotary evaporator or other solvent removal system

  • 50 L liquid-liquid extractor

  • Nutsche filter or large Büchner funnel for filtration

Scaled-Up Experimental Procedure
  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and purged with nitrogen. Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM) to ensure efficient mixing.

  • Reagent Charging: Charge the reactor with 2-cyclopropylpyrimidine-5-carbaldehyde (1.00 kg, 6.75 mol) and methanol (15 L).

  • Cooling: Cool the reactor contents to 0-5 °C using the circulating chiller.

  • Controlled NaBH₄ Addition: Add sodium borohydride (153 g, 4.05 mol) via the powder dosing system over a period of 2-3 hours.

    • Scale-Up Insight: A significantly longer addition time is required at this scale to allow the reactor's cooling system to effectively dissipate the heat generated by the exotherm. The internal temperature must be rigorously monitored and maintained below 10 °C.[3]

  • Reaction and Monitoring: Stir for an additional 1-2 hours at 0-5 °C after the addition is complete. Monitor the reaction via a validated in-process control (IPC) method, such as HPLC, to confirm completion.

  • Controlled Quench: Set the chiller to maintain 5 °C. Slowly add deionized water (5 L) via a liquid addition pump over 1-2 hours. CRITICAL: Monitor the internal temperature and hydrogen off-gassing rate closely. The initial phase of the quench is the most energetic.

  • Work-Up:

    • Concentrate the reaction mixture in the reactor by vacuum distillation to remove the bulk of the methanol.

    • Add ethyl acetate (10 L) to the remaining aqueous slurry and stir vigorously.

    • Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 5 L).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (5 L) followed by brine (5 L).

  • Isolation and Purification:

    • Dry the combined organic phase over anhydrous MgSO₄, filter through the Nutsche filter, and wash the filter cake with fresh ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Perform a crystallisation directly in a suitably sized reactor. Dissolve the crude solid in a minimal amount of hot ethyl acetate, then add an anti-solvent like heptane until turbidity is observed. Cool slowly to ambient temperature and then to 0-5 °C to maximize crystal formation.[4]

    • Isolate the purified crystals by filtration and dry under vacuum at 40-45 °C until a constant weight is achieved.

Data Presentation and Comparison

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Starting Aldehyde 10.0 g1.00 kg100x Scale Factor
Methanol 150 mL15 LMaintained 15 mL/g ratio for solubility
Sodium Borohydride 1.53 g (0.6 eq)153 g (0.6 eq)Stoichiometry maintained
NaBH₄ Addition Time 20-30 minutes2-3 hoursCritical for exotherm control at scale[3]
Quench Time ~10 minutes1-2 hoursControlled addition to manage exotherm/gas
Purification Method RecrystallizationBulk CrystallizationMore efficient for large quantities[5]
Typical Yield 85-95%82-92%Slight decrease common due to handling losses
Purity (Post-Purity) >98%>98%Process delivers consistent high purity

Visualizations

General Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_final Final Product prep Reactor Setup & Inerting charge Charge Aldehyde & Solvent prep->charge cool Cool to 0-5 °C charge->cool add Controlled NaBH₄ Addition cool->add react Stir & Monitor (IPC) add->react quench Controlled Quench (Water) react->quench extract Extraction & Washes quench->extract isolate Solvent Removal & Isolation extract->isolate purify Crystallization isolate->purify dry Vacuum Drying purify->dry qc Final QC Analysis dry->qc

Caption: Scalable workflow for this compound synthesis.

Reduction Mechanism

Reduction_Mechanism aldehyde Aldehyde (R-CHO) intermediate Tetrahedral Alkoxyborate Intermediate aldehyde->intermediate borohydride Sodium Borohydride (NaBH₄) borohydride->aldehyde  Hydride Attack (H⁻) alkoxide Alkoxide (R-CH₂O⁻) intermediate->alkoxide  Work-up / Solvent  Interaction borate_ester Borate Esters intermediate->borate_ester product Alcohol Product (R-CH₂OH) alkoxide->product solvent Solvent (CH₃OH) solvent->alkoxide  Protonation (H⁺)

Caption: Mechanism of aldehyde reduction by sodium borohydride in methanol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Incomplete Reaction - Insufficient NaBH₄ (degraded reagent)- Reaction temperature too low- Poor mixing- Use fresh, dry NaBH₄ and handle under inert gas.[1]- Allow reaction to warm slightly (e.g., to 10-15 °C) for the final hour.- Increase stirring speed; ensure vortex is visible.
Low Yield - Product losses during aqueous work-up- Inefficient extraction- Incomplete crystallization- Ensure pH of aqueous layer is neutral to slightly basic before extraction.- Perform an additional extraction with ethyl acetate.- Ensure solution is fully saturated before cooling; cool slowly and to a low temperature (0-5 °C).[5]
Formation of Impurities - Starting material quality is low- Reaction temperature too high, causing side reactions- Qualify raw material suppliers and perform incoming quality control.[3]- Maintain strict temperature control (<10 °C) during NaBH₄ addition.
Difficult Filtration - Product has oiled out instead of crystallizing- Very fine crystals formed (due to crash cooling)- Re-dissolve and add a small amount of anti-solvent to induce crystallization before cooling.- Ensure slow, controlled cooling to promote larger crystal growth.[4]

References

  • Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support.
  • Addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
  • Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support.
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  • Sodium borohydride - Standard Operating Procedure. University of California.
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  • Safety Data Sheet: Sodium borohydride. Carl ROTH.
  • Sodium borohydride MSDS. Harper College.
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  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central.
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  • Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones. Benchchem.
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  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PubMed Central.
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  • Direct Isolation of Purines and Pyrimidines From Nucleic Acids Using Sublim
  • CHEMISTRY (862). CISCE.
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  • This compound. CymitQuimica.
  • Synthesis of a novel cyclopropyl phosphonate nucleotide as a phosph
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Application Notes and Protocols: (2-Cyclopropylpyrimidin-5-yl)methanol as a Key Intermediate in the Synthesis of KRAS G12C Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Undruggable" Target and the Rise of Covalent Inhibitors

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1] As a member of the RAS family of small GTPases, KRAS functions as a molecular switch in critical signal transduction pathways that control cell proliferation, differentiation, and survival.[2] Mutations in the KRAS gene, particularly at codon 12, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and driving the progression of numerous cancers, including a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][4]

The KRAS G12C mutation, where glycine is replaced by cysteine, has emerged as a particularly tractable target for a new class of covalent inhibitors.[3] These molecules are designed to irreversibly bind to the mutant cysteine residue, locking the KRAS G12C protein in its inactive, GDP-bound state.[2][5] This innovative approach has led to the development of groundbreaking therapies such as adagrasib (MRTX849), which has shown significant clinical efficacy in patients with KRAS G12C-mutated solid tumors.[1][6]

At the heart of the synthesis of these advanced therapeutic agents lies a critical building block: (2-Cyclopropylpyrimidin-5-yl)methanol . This application note provides an in-depth guide to the role of this intermediate in the synthesis of KRAS G12C inhibitors and outlines key experimental protocols for evaluating the efficacy of the final compounds in cancer research.

Part 1: The Synthetic Significance of this compound

This compound is not directly used as a therapeutic agent but serves as a crucial starting material or intermediate in the multi-step synthesis of complex KRAS G12C inhibitors like adagrasib.[1][7][8][9] Its pyrimidine core is a common feature in many kinase inhibitors, providing a scaffold for the attachment of other functional groups that are essential for binding to the target protein.

The synthesis of adagrasib, for instance, involves the construction of a complex molecule featuring a tetrahydropyridopyrimidine core with several distinct subunits.[1][8] While specific, proprietary synthetic routes may vary, the pyrimidine moiety derived from intermediates like this compound is a recurring structural motif. The cyclopropyl group can influence the molecule's conformational properties and metabolic stability.

Logical Workflow for the Synthesis of a KRAS G12C Inhibitor using a Pyrimidine Intermediate:

G A This compound (Starting Material) B Functional Group Transformation (e.g., Oxidation, Halogenation) A->B Step 1 C Coupling with Chiral Building Blocks (e.g., Piperazine derivatives) B->C Step 2 D Introduction of the Covalent Warhead (e.g., Acrylamide) C->D Step 3 E Final KRAS G12C Inhibitor (e.g., Adagrasib) D->E Step 4 F Purification and Characterization E->F Final Step

Caption: Synthetic workflow for a KRAS G12C inhibitor.

Part 2: Mechanism of Action of Adagrasib - The End Product

Adagrasib is a potent, selective, and irreversible inhibitor of the KRAS G12C mutant protein.[5][10] It functions by covalently binding to the cysteine residue at position 12, which is unique to this mutant form of KRAS.[2][11] This irreversible binding locks KRAS G12C in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling that drives tumor growth.[2][5][12] The primary signaling cascade that is blocked is the MAPK/ERK pathway.[2]

Signaling Pathway Inhibition by Adagrasib:

G cluster_0 Upstream Signaling cluster_1 KRAS Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_GDP KRAS G12C (Inactive) GDP-bound RTK->KRAS_GDP KRAS_GTP KRAS G12C (Active) GTP-bound RAF RAF KRAS_GTP->RAF KRAS_GDP->KRAS_GTP Guanine Nucleotide Exchange Factors (GEFs) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation Adagrasib Adagrasib Adagrasib->KRAS_GDP Irreversibly binds to Cys12, locking it in the inactive state

Caption: Adagrasib's mechanism of action on the KRAS pathway.

Part 3: Preclinical Evaluation of KRAS G12C Inhibitors

Once a KRAS G12C inhibitor like adagrasib is synthesized, a series of preclinical studies are necessary to evaluate its efficacy and mechanism of action. These studies typically involve in vitro cell-based assays and in vivo animal models.

In Vitro Protocols

1. Cell Viability Assays

The initial assessment of a novel compound's anti-cancer activity is often a cell viability assay.[13][14][15] These assays determine the concentration of the compound required to inhibit cell growth or induce cell death in cancer cell lines harboring the KRAS G12C mutation.

Protocol: MTS Assay for Cell Viability

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor in KRAS G12C-mutant and wild-type cancer cell lines.

  • Materials:

    • KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

    • KRAS wild-type cell lines (e.g., A549) for selectivity assessment

    • Complete cell culture medium

    • 96-well plates

    • KRAS G12C inhibitor (e.g., adagrasib)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the KRAS G12C inhibitor in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Table 1: Representative IC50 Values for Adagrasib in Preclinical Studies

Cell LineKRAS MutationIC50 (µM)Reference
NCI-H358G12C0.12 - 0.15[10]
MIA PaCa-2G12C0.12 - 0.15[10]

2. Western Blot Analysis of MAPK Pathway Inhibition

To confirm that the observed reduction in cell viability is due to the intended mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in the MAPK pathway, such as ERK.[16][17][18]

Protocol: Western Blot for Phospho-ERK

  • Objective: To determine if the KRAS G12C inhibitor blocks downstream signaling from KRAS.

  • Materials:

    • KRAS G12C-mutant cells

    • KRAS G12C inhibitor

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat KRAS G12C-mutant cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total ERK and the loading control to ensure equal protein loading.

In Vivo Protocols

1. Xenograft Tumor Models

To evaluate the anti-tumor efficacy of a KRAS G12C inhibitor in a living organism, xenograft models are commonly used.[19][20][21] These models involve implanting human cancer cells into immunocompromised mice.

Protocol: Subcutaneous Xenograft Model

  • Objective: To assess the in vivo anti-tumor activity of a KRAS G12C inhibitor.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • KRAS G12C-mutant cancer cells (e.g., NCI-H358)

    • Matrigel (optional)

    • KRAS G12C inhibitor formulated for oral or intraperitoneal administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject 1-5 million KRAS G12C-mutant cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the KRAS G12C inhibitor or vehicle control to the respective groups daily or as determined by pharmacokinetic studies.

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).

Table 2: Representative In Vivo Efficacy of Adagrasib

ModelDoseOutcomeReference
Xenograft30-100 mg/kgTumor regression[10]

Part 4: Clinical Applications and Future Directions

The successful synthesis and preclinical evaluation of KRAS G12C inhibitors, stemming from key intermediates like this compound, has translated into significant clinical benefits. Adagrasib has demonstrated promising efficacy in clinical trials for patients with KRAS G12C-mutated NSCLC and other solid tumors.[6][22][23][24][25]

Ongoing research is focused on combination therapies to overcome potential resistance mechanisms.[26][27] For example, combining KRAS G12C inhibitors with inhibitors of other signaling pathways, such as the PI3K/AKT pathway, or with immunotherapy, may enhance their anti-tumor activity.[26]

Conclusion

This compound, while not a therapeutic agent itself, is a cornerstone in the chemical synthesis of a new generation of targeted cancer therapies. Its incorporation into the structure of potent and selective KRAS G12C inhibitors like adagrasib has been instrumental in drugging a previously intractable oncogene. The protocols outlined in this application note provide a framework for researchers to evaluate the efficacy of such compounds, from initial in vitro screening to in vivo validation, ultimately contributing to the development of more effective treatments for patients with KRAS G12C-mutant cancers.

References

  • Clinical Trials Using Adagrasib - NCI. National Cancer Institute. [Link]

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  • KRYSTAL-12: Phase 3 study of adagrasib versus docetaxel in patients with previously treated advanced/metastatic non-small cell lung cancer (NSCLC) harboring a KRAS G12C mutation. ASCO Publications. [Link]

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  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central - NIH. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PubMed Central - NIH. [Link]

  • Abstract 1056: Potent in vivo anti-tumor activity of D-1553 as a single agent and in combination with targeted therapeutics in a broad spectrum of patient-derived xenograft tumor models with KRas G12C mutation. Cancer Research - AACR Journals. [Link]

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Application Notes and Protocols for the Investigation of (2-Cyclopropylpyrimidin-5-yl)methanol in Antiviral Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative pipeline for new antiviral agents. Pyrimidine derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including several with potent antiviral activity.[1][2] Their biological significance is rooted in their structural resemblance to the nucleobases of DNA and RNA, allowing them to interfere with viral replication and other essential cellular processes.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a novel pyrimidine derivative, (2-Cyclopropylpyrimidin-5-yl)methanol, as a potential antiviral candidate.

This compound is a unique small molecule that combines the established pharmacophore of a pyrimidine ring with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 5-position. The cyclopropyl moiety is of particular interest as it can introduce conformational rigidity and improve metabolic stability, potentially enhancing the compound's therapeutic profile. This guide offers detailed protocols for the synthesis, characterization, and comprehensive in vitro evaluation of this compound, from initial cytotoxicity and antiviral efficacy screening to elucidating its mechanism of action.

Compound Information: this compound

Physicochemical Properties (Predicted)

A thorough understanding of a compound's physicochemical properties is crucial for formulation, handling, and interpretation of biological data.[5][6] While experimental data for this compound is not yet available, the following properties are predicted based on its structure and data from related pyrimidine derivatives.[7][8][9]

PropertyPredicted Value/InformationRationale/Significance
Molecular FormulaC₈H₁₀N₂OEssential for molecular weight calculation and elemental analysis.
Molecular Weight150.18 g/mol Crucial for preparing solutions of known molarity.
AppearanceWhite to off-white solidA physical characteristic for initial quality assessment.
SolubilitySoluble in DMSO and Methanol.[7][9] Limited solubility in aqueous buffers.[2]Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions in biological assays.[10][11][12] Aqueous solubility is a key factor for bioavailability.
StabilityStable under standard laboratory conditions. Potential for oxidation of the 5-aminopyrimidine derivatives in DMSO over time.[10]Long-term storage in a cool, dry, and dark place is recommended. Freshly prepared solutions should be used for assays.
Proposed Synthesis

A plausible synthetic route for this compound can be designed based on established organic chemistry principles, such as the Suzuki coupling reaction to introduce the cyclopropyl group and the reduction of a corresponding ester or aldehyde to the hydroxymethyl group.[4][13][14]

One potential approach involves a Suzuki-Miyaura cross-coupling reaction between a di-halogenated pyrimidine and cyclopropylboronic acid, followed by a subsequent Grignard reaction or reduction to install the hydroxymethyl group.[15][16][17][18][19][20][21]

Note: This is a proposed synthetic scheme and would require optimization and experimental validation.

In Vitro Antiviral Evaluation: Protocols

The following protocols are designed to provide a robust framework for the initial assessment of the antiviral potential of this compound.

Cytotoxicity Assay (CC₅₀ Determination)

Prior to assessing antiviral activity, it is imperative to determine the concentration of the compound that is toxic to the host cells. This is crucial to ensure that any observed antiviral effect is not simply a result of cell death.[3][22][23]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in assay medium (reduced serum concentration, e.g., 2% FBS) starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the serially diluted compound to the respective wells. Include wells with untreated cells (cell control) and vehicle-treated cells (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator, corresponding to the duration of the planned antiviral assay.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Efficacy Assay (EC₅₀ Determination)

This assay measures the ability of the compound to inhibit the virus-induced cytopathic effect (CPE) or plaque formation.[24][25][26]

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a mixture of 2X assay medium and 1.2% agarose containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.

Selectivity Index (SI)

The selectivity index is a critical parameter that represents the therapeutic window of a potential antiviral compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀. A higher SI value indicates a more promising candidate for further development.

SI = CC₅₀ / EC₅₀

ParameterHypothetical ValueInterpretation
CC₅₀>100 µMThe compound exhibits low cytotoxicity to the host cells.
EC₅₀5 µMThe compound effectively inhibits viral replication at a non-toxic concentration.
SI >20 A high selectivity index suggests a favorable safety and efficacy profile.

Elucidating the Mechanism of Action

Understanding how an antiviral compound works is crucial for its development and for anticipating potential resistance mechanisms.[1][27][28][29]

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.[1][27][28][29]

Protocol: Time-of-Addition Assay

  • Synchronized Infection: Infect a confluent monolayer of host cells with a high multiplicity of infection (MOI) of the virus for 1 hour at 4°C to allow attachment but not entry.

  • Initiation of Infection: Wash the cells to remove unbound virus and add pre-warmed medium to initiate synchronous infection.

  • Staggered Compound Addition: Add a fixed, effective concentration of this compound to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).

  • Viral Yield Measurement: After a single replication cycle (e.g., 24 hours), collect the supernatant and determine the viral titer using a plaque assay or TCID₅₀ assay.

  • Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound no longer inhibits viral replication indicates that the targeted step has already occurred. By comparing the profile to known inhibitors of specific viral life cycle stages (e.g., entry inhibitors, replication inhibitors), the potential mechanism of action can be inferred.

Viral Entry Inhibition Assay

This assay specifically investigates whether the compound prevents the virus from entering the host cell.[30][31][32][33][34]

Protocol: Pseudotyped Virus Entry Assay

  • Pseudovirus Production: Produce pseudotyped viral particles expressing the envelope glycoprotein of the virus of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase or GFP).

  • Cell Treatment: Pre-treat host cells expressing the appropriate receptor (e.g., ACE2 for SARS-CoV-2) with various concentrations of this compound for 1 hour.

  • Infection: Add the pseudotyped virus to the treated cells and incubate for 48-72 hours.

  • Reporter Gene Assay: Measure the reporter gene expression (luciferase activity or GFP-positive cells).

  • Data Analysis: A dose-dependent decrease in reporter gene expression indicates inhibition of viral entry.

Visualizing Workflows and Pathways

To aid in the conceptualization of the experimental designs, the following diagrams are provided.

Antiviral_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Synthesis &this compound B Cytotoxicity Assay (CC50) MTT Assay on Host Cells A->B Test Compound C Antiviral Efficacy Assay (EC50) Plaque Reduction Assay A->C Test Compound D Calculate Selectivity Index (SI) SI = CC50 / EC50 B->D CC50 Value C->D EC50 Value E Time-of-Addition Assay D->E Promising Candidate (High SI) F Viral Entry Assay (Pseudotyped Virus) E->F Inhibition of Early Stage G Further Mechanistic Studies (e.g., Polymerase Assay) E->G Inhibition of Later Stage

Caption: Experimental workflow for antiviral screening.

Viral_Lifecycle_Inhibition cluster_inhibitors Potential Inhibition Points for this compound Attachment 1. Attachment Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Replication (RNA/DNA Synthesis) Entry->Replication Inh_Entry Inhibits Entry Entry->Inh_Entry Translation 4. Translation (Protein Synthesis) Replication->Translation Inh_Replication Inhibits Replication Replication->Inh_Replication Assembly 5. Assembly Translation->Assembly Release 6. Release Assembly->Release

Caption: Potential viral life cycle inhibition points.

Conclusion and Future Directions

This document outlines a systematic and scientifically rigorous approach to investigate the antiviral potential of this compound. The provided protocols for cytotoxicity, antiviral efficacy, and mechanism of action studies are based on established and validated methodologies. A high selectivity index, coupled with a defined mechanism of action, would position this compound as a promising lead for further preclinical development, including pharmacokinetic and in vivo efficacy studies. The modular nature of the pyrimidine scaffold also offers opportunities for structure-activity relationship (SAR) studies to optimize potency and drug-like properties. The exploration of novel chemical entities like this compound is a critical endeavor in the global effort to combat viral diseases.

References

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. [Link]

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Application Note: Development and Validation of Analytical Methods for (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of analytical methods for (2-Cyclopropylpyrimidin-5-yl)methanol, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring robust and reliable methods for purity assessment, quantification, and stability evaluation. We present a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and supplementary techniques for structural confirmation and residual solvent analysis, all validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Imperative

This compound is a heterocyclic building block whose purity and stability are critical to the quality of downstream active pharmaceutical ingredients (APIs). Establishing precise and accurate analytical methods is not merely a regulatory requirement but a foundational element of process control and product safety. The primary challenges in analyzing this molecule include ensuring specificity against starting materials and potential degradation products, achieving high sensitivity, and developing a method that is both robust and transferable.

This guide explains the causality behind our methodological choices, moving from initial method development to full validation, thereby providing a self-validating framework for implementation in a GMP/GLP environment.

Overall Analytical Strategy

A multi-faceted approach is required to fully characterize this compound. Our strategy integrates a primary quantitative technique (RP-HPLC) with orthogonal methods for confirmation and specialized purity tests. The workflow is designed to ensure comprehensive quality assessment.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation & Forced Degradation cluster_2 Phase 3: Application Dev_Start Define Analytical Target Profile (ATP) Screening Technique Screening (HPLC, GC) Dev_Start->Screening Struct_Eluc Structural Confirmation (MS, NMR) Dev_Start->Struct_Eluc Characterization HPLC_Opt RP-HPLC Method Optimization (Purity & Assay) Screening->HPLC_Opt Primary Technique GC_Opt Headspace-GC Method (Residual Solvents) Screening->GC_Opt Orthogonal Test Validation Method Validation per ICH Q2(R1) HPLC_Opt->Validation Forced_Deg Forced Degradation Study (HPLC) (Acid, Base, Peroxide, Heat, Light) HPLC_Opt->Forced_Deg Routine Routine QC Testing (Release & Stability) GC_Opt->Routine Specificity Demonstrate Specificity & Stability- Indicating Capability Validation->Specificity Forced_Deg->Specificity Specificity->Routine

Figure 1: Overall workflow for analytical method development and validation.

Reversed-Phase HPLC: Purity and Assay Determination

3.1. Rationale and Method Development

Reversed-phase HPLC is the gold standard for analyzing moderately polar small molecules like this compound.[4][5] A C18 stationary phase provides sufficient hydrophobic interaction, while a mobile phase of acetonitrile and water offers excellent peak shaping and UV transparency.

The development process began with screening various mobile phase compositions and pH values. A neutral pH was chosen to prevent protonation of the pyrimidine ring, which could lead to peak tailing. Acetonitrile was selected over methanol as it generally provides better resolution and lower backpressure.[4] The detection wavelength was selected based on the UV absorbance maximum of the analyte.

3.2. Optimized Chromatographic Conditions

ParameterConditionRationale
Instrument HPLC or UPLC system with UV/PDA DetectorStandard equipment for pharmaceutical analysis.
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for the analyte.
Mobile Phase A Deionized WaterAqueous component for reversed-phase.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 10% B to 80% B over 15 min, hold 5 minEnsures elution of the main peak and any non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmCorresponds to a strong absorbance region for the pyrimidine chromophore.
Injection Vol. 10 µLBalances sensitivity with potential for column overload.
Diluent Water:Acetonitrile (50:50, v/v)Solubilizes the analyte and is compatible with the mobile phase.

3.3. Protocol: Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • System Suitability: Before analysis, inject the standard solution five times. The results must meet the criteria outlined in Table 2.

3.4. Method Validation (as per ICH Q2(R1)) [1][6]

Validation demonstrates that the analytical procedure is suitable for its intended purpose.

3.4.1. System Suitability

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% for 5 replicate injectionsConfirms instrument precision.

3.4.2. Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[3] Forced degradation studies are essential to develop a stability-indicating method.[7][8]

G cluster_stress Stress Conditions Analyte Analyte Solution (1 mg/mL in Diluent) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h Analyte->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h Analyte->Base Oxidative Oxidation 3% H2O2, RT, 24h Analyte->Oxidative Thermal Thermal 80°C Dry Heat, 48h Analyte->Thermal Photo Photolytic ICH Q1B Light Box (1.2 million lux-hours) Analyte->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results Analysis->Evaluation Outcome Method is Stability-Indicating Evaluation->Outcome Peak Purity Passes & Mass Balance is 95-105%

Figure 2: Workflow for forced degradation studies.

Protocol: Forced Degradation

  • Prepare a stock solution of this compound at 1 mg/mL.

  • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60°C.

  • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60°C.

  • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

  • Thermal: Store the solid material at 80°C.

  • Photolytic: Expose the solid material to light as per ICH Q1B guidelines.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration (100 µg/mL) for HPLC analysis.

  • Analyze using the HPLC-PDA method to check for peak purity and mass balance. The pyrimidine ring can be susceptible to hydrolysis under strong acidic or basic conditions.[9]

Results Summary:

Condition% DegradationObservations
0.1 M HCl, 60°C, 8h ~15%One major degradant peak observed at RRT ~0.8.
0.1 M NaOH, 60°C, 4h ~25%Two major degradant peaks observed at RRT ~0.7 and ~1.2.
3% H₂O₂, RT, 24h ~5%Minor degradation observed.
Thermal (80°C, 48h) < 2%Compound is stable to heat.
Photolytic (ICH Q1B) < 2%Compound is stable to light.

The method demonstrated baseline resolution between the parent peak and all degradation products, and peak purity analysis via PDA confirmed spectral homogeneity. This confirms the method is stability-indicating.

3.4.3. Linearity, Accuracy, and Precision

ParameterRange / LevelResultsAcceptance Criteria
Linearity 50-150 µg/mL (5 levels)Correlation Coefficient (r²) > 0.999r² ≥ 0.995
Accuracy 80%, 100%, 120% (n=3)Mean Recovery: 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) 100% (n=6)%RSD = 0.8%%RSD ≤ 2.0%
Precision (Intermediate) 100% (n=6, 2 analysts, 2 days)Overall %RSD = 1.2%%RSD ≤ 2.0%

Orthogonal and Confirmatory Methods

4.1. Gas Chromatography (GC) for Residual Solvents

Rationale: To ensure patient safety, residual solvents from the manufacturing process must be controlled. Headspace GC with Flame Ionization Detection (FID) is the standard technique for this analysis due to its high sensitivity for volatile organic compounds.

Protocol Outline:

  • System: Headspace Sampler coupled to a GC-FID.

  • Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures: Inlet 250°C, Detector 260°C, Oven program tailored to expected solvents.

  • Sample Prep: Accurately weigh ~100 mg of sample into a headspace vial. Add a suitable solvent (e.g., DMSO) that does not interfere with the analytes. Crimp and seal.

  • Quantification: Calibrate using external standards of expected solvents.

4.2. Mass Spectrometry (MS) for Structural Confirmation

Rationale: MS provides molecular weight confirmation and fragmentation data that is invaluable for structural elucidation of the main component and any unknown impurities or degradants.

Expected Fragmentation: Electron impact (EI) or electrospray ionization (ESI) can be used. For pyrimidine derivatives, common fragmentation pathways involve the loss of small neutral molecules or cleavage of substituents from the ring.[10][11] For this compound, key expected fragments would arise from:

  • Loss of the hydroxymethyl group (-CH₂OH).

  • Cleavage of the cyclopropyl ring.

  • Ring opening of the pyrimidine core via retro-Diels-Alder type reactions.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the definitive structural confirmation of the molecule. While not a routine QC test, it is essential for reference standard characterization.

Expected ¹H NMR Signals:

  • Signals corresponding to the protons on the pyrimidine ring.

  • A characteristic set of multiplets for the cyclopropyl group protons.

  • A singlet or doublet for the methylene (-CH₂) protons of the hydroxymethyl group.

  • A broad singlet for the hydroxyl (-OH) proton. Simulated spectra for similar structures can provide a useful reference point.[12][13][14]

Conclusion

This application note details a robust and reliable analytical framework for this compound. The primary RP-HPLC method has been successfully developed and validated according to ICH guidelines, proving to be linear, accurate, precise, and stability-indicating. The described orthogonal methods (GC, MS, NMR) provide a comprehensive toolkit for full characterization and quality control. These protocols are designed to be directly implemented or adapted by analytical development and quality control laboratories to ensure the consistent quality of this critical pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. [Link]

  • Hurst, R. O. DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, methanol, simulated). NP-MRD. [Link]

  • Campbell, L. L. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology. [Link]

  • Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Patel, N. N., & Kothari, C. S. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol. PubChem. [Link]

  • (2-Chloropyrimidin-5-yl)methanol. PubChem. [Link]

  • 2-cyclopropyl-methanol Drug Information. PharmaCompass. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]

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  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Center for Biotechnology Information (NCBI). [Link]

  • Development of A Validated HPLC Method for the Analysis of Two Preservative Agents “Methylparaben & Propylparaben” in To. ResearchGate. [Link]

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Application Notes & Protocols: (2-Cyclopropylpyrimidin-5-yl)methanol as a Novel Chemical Probe for Kinase Biology

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to mimic the adenine base of ATP and effectively target the highly conserved ATP-binding pocket of protein kinases.[1][2] This document introduces (2-Cyclopropylpyrimidin-5-yl)methanol , hereafter designated CycProp-Pyr-OH , a novel compound possessing this key pyrimidine core. Its unique combination of a compact cyclopropyl group—which can confer metabolic stability and specific steric interactions—and a versatile hydroxymethyl moiety makes it an intriguing candidate for development into a high-quality chemical probe.

This guide is designed not as a report on a fully characterized probe, but as a strategic workflow for researchers who have synthesized or acquired CycProp-Pyr-OH and wish to rigorously evaluate its potential. We will proceed through a logical sequence of experiments designed to answer the critical questions that define a chemical probe: Is it potent? Is it selective? Does it engage its target in cells? And does it elicit a specific, on-target biological response? By following this self-validating system, researchers can confidently establish the utility and limitations of this promising molecule.

Section 1: The Strategic Workflow for Probe Characterization

A robust chemical probe is not merely a potent compound; it is a tool for precise biological inquiry. Its value is established through a systematic process of characterization that builds a strong case for its on-target activity. The workflow presented here is designed to move from broad, high-throughput screening to specific, mechanistic cellular assays.

G cluster_0 PART 1: In Vitro Profiling cluster_1 PART 2: Cellular Target Engagement cluster_2 PART 3: Cellular & Phenotypic Validation a Initial Broad Kinase Screen (e.g., 400+ Kinases) b Hit Identification & Confirmation a->b c In Vitro IC50 Determination (Dose-Response) b->c d Cellular Thermal Shift Assay (CETSA) (Target Stabilization) c->d e NanoBRET™ Assay (Intracellular Affinity) c->e g Cell Viability / Proliferation Assay (Probe vs. Negative Control) e->g f Design & Synthesis of Negative Control f->g h Signaling Pathway Analysis (Western Blot) g->h

Figure 1: A systematic workflow for characterizing CycProp-Pyr-OH.

Section 2: In Vitro Profiling: Potency and Selectivity

The first step is to understand the compound's intrinsic power and its specificity across the kinome. A potent but non-selective compound can produce misleading results, making selectivity a critical parameter for a chemical probe.[3]

Protocol 2.1: Broad Kinome Selectivity Screening

Rationale: Before focusing on a specific target, it is essential to survey the landscape of potential interactions. A broad screen (e.g., the DiscoverX KINOMEscan™ panel) provides a global view of the compound's selectivity profile, identifying its primary target(s) and potential off-targets.[2][4]

Methodology (Representative):

  • Prepare a 10 mM stock solution of CycProp-Pyr-OH in 100% DMSO.

  • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).

  • Request a binding assay screen (e.g., KINOMEscan™) against a panel of >400 human kinases at a single concentration, typically 1 µM.

  • The output is typically reported as "% Control" or "% Inhibition". A low value (e.g., <10% of control) indicates a strong interaction.

Hypothetical Data Presentation:

Kinase Target Gene Symbol % of Control @ 1 µM Classification
Aurora Kinase AAURKA1.5Primary Hit
Aurora Kinase BAURKB8.0Strong Off-Target
JAK2JAK245.0Weak Off-Target
p38αMAPK1489.0No Interaction
... (400+ others)...>90No Interaction
Table 1: Hypothetical results from a broad kinase screen for CycProp-Pyr-OH.

From these hypothetical results, Aurora Kinase A (AURKA) emerges as the primary target, warranting further investigation.

Protocol 2.2: In Vitro IC₅₀ Determination for AURKA

Rationale: After identifying a primary target, the next step is to quantify the compound's potency through a dose-response curve to determine its half-maximal inhibitory concentration (IC₅₀). A radioactive filter-binding assay is a classic and robust method.[5]

Materials:

  • Recombinant human AURKA enzyme.

  • Myelin Basic Protein (MBP) as a substrate.

  • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT.

  • [γ-³²P]ATP.

  • 10% (v/v) Phosphoric Acid.

  • P81 phosphocellulose paper.

  • Scintillation counter and fluid.

Procedure:

  • Prepare a serial dilution of CycProp-Pyr-OH in DMSO, then dilute into Kinase Buffer. Typical final assay concentrations range from 1 nM to 100 µM.

  • In a 96-well plate, add 5 µL of diluted compound, 10 µL of substrate solution (MBP), and 5 µL of recombinant AURKA enzyme. Include "no enzyme" and "DMSO only" controls.

  • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution containing [γ-³²P]ATP. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding 25 µL of 10% phosphoric acid.

  • Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the paper three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse with acetone and let it air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the % inhibition versus the log of the compound concentration and fit the data using a non-linear regression model to calculate the IC₅₀.

Section 3: Cellular Target Engagement: Proving the Hit in a Biological Context

An in vitro IC₅₀ is not sufficient to define a chemical probe. It is critical to demonstrate that the compound engages its intended target within the complex milieu of a living cell.[6][7]

Protocol 3.1: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8] Observing a thermal shift in the presence of CycProp-Pyr-OH provides strong evidence of target engagement in intact cells.

Materials:

  • A549 cell line (expresses AURKA).

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • PBS, Trypsin-EDTA.

  • Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors.

  • Antibodies: Rabbit anti-AURKA, Rabbit anti-GAPDH (loading control), HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels, transfer apparatus, ECL substrate.

Procedure:

  • Compound Treatment: Seed A549 cells and grow to ~80% confluency. Treat cells with either vehicle (DMSO) or a high concentration of CycProp-Pyr-OH (e.g., 10-20 µM) for 2 hours.

  • Heat Challenge: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze the levels of AURKA by Western blot. Use GAPDH as a loading control, as its melting profile should not be affected by the compound.

  • Data Interpretation: Plot the relative band intensity for AURKA at each temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the CycProp-Pyr-OH-treated sample indicates thermal stabilization and thus, target engagement.

Protocol 3.2: NanoBRET™ Target Engagement Assay

Rationale: As a powerful orthogonal method, the NanoBRET™ assay measures the apparent affinity of a compound for its target in live cells.[9][10] It relies on energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer that binds to the same target. A test compound will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

Methodology (General):

  • Transfect HEK293T cells with a plasmid encoding for an AURKA-NanoLuc® fusion protein.[11]

  • After 24 hours, harvest and resuspend the cells in Opti-MEM.

  • Add the fluorescent kinase tracer (e.g., K-10 tracer for AURKA) to the cells at a pre-determined concentration.

  • Dispense the cell-tracer mix into a white 96-well assay plate containing serial dilutions of CycProp-Pyr-OH.

  • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Add NanoBRET® substrate and extracellular NanoLuc® inhibitor.

  • Read the plate on a luminometer capable of measuring filtered light at 460 nm (donor emission) and >600 nm (acceptor emission).

  • Calculate the BRET ratio and plot against compound concentration to determine the IC₅₀ for target engagement in live cells.

Section 4: Cellular and Phenotypic Validation

With target engagement confirmed, the final step is to link this molecular event to a cellular phenotype and to ensure this phenotype is a direct result of inhibiting the intended target. This requires a well-designed negative control.

The Critical Role of a Negative Control
Protocol 4.1: Cell Viability Assay

Rationale: AURKA is a critical regulator of mitosis, and its inhibition is known to cause cell cycle arrest and reduce proliferation. A resazurin-based assay measures metabolic activity, which is proportional to the number of viable cells.[15][16]

Materials:

  • A549 cells.

  • CycProp-Pyr-OH and the inactive analog, IsoProp-Pyr-OH.

  • Resazurin sodium salt solution (e.g., AlamarBlue™).

  • 96-well clear-bottom black plates.

Procedure:

  • Seed 5,000 A549 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of CycProp-Pyr-OH or IsoProp-Pyr-OH (e.g., from 10 nM to 50 µM). Include a vehicle-only control.

  • Incubate for 72 hours.

  • Add resazurin solution to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.

  • Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

  • Calculate the concentration that inhibits cell viability by 50% (GI₅₀). A potent GI₅₀ for CycProp-Pyr-OH and a significantly weaker (>30-fold) or inactive profile for IsoProp-Pyr-OH would support an on-target antiproliferative effect.

Protocol 4.2: Signaling Pathway Analysis by Western Blot

Rationale: To provide a direct mechanistic link between target engagement and cellular function, we can measure the phosphorylation of a known downstream substrate of AURKA. AURKA phosphorylates histone H3 at Serine 10 (pHH3-S10) during mitosis. Inhibition of AURKA should lead to a decrease in this phosphorylation event.[17]

G Probe CycProp-Pyr-OH AURKA Aurora Kinase A (AURKA) Probe->AURKA Inhibits pHistoneH3 p-Histone H3 (Ser10) AURKA->pHistoneH3 Phosphorylates HistoneH3 Histone H3 Mitosis Mitotic Progression pHistoneH3->Mitosis Promotes

Figure 2: Hypothetical signaling pathway inhibited by CycProp-Pyr-OH.

Procedure:

  • Seed A549 cells and synchronize them in the G2/M phase of the cell cycle using a nocodazole block (e.g., 100 ng/mL for 16 hours) to enrich for the mitotic population where AURKA is active.

  • During the last 2 hours of the nocodazole block, treat the cells with vehicle (DMSO), 1 µM CycProp-Pyr-OH, or 10 µM of the inactive IsoProp-Pyr-OH.

  • Harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein lysate per lane on a 12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.[18]

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate overnight at 4°C with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control), diluted in blocking buffer.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, apply ECL substrate, and image the chemiluminescence.

  • Expected Result: A significant reduction in the p-Histone H3 signal should be observed in the lane treated with CycProp-Pyr-OH, but not in the vehicle or inactive control lanes, confirming on-target pathway modulation.

Section 5: Summary and Future Directions

Following the successful completion of this workflow, CycProp-Pyr-OH could be classified as a valuable chemical probe. The key data points should be summarized for clarity.

Summary of Probe Characteristics (Hypothetical):

Parameter Value Method
Primary Target Aurora Kinase ABroad Kinome Screen
In Vitro IC₅₀ 55 nM[γ-³²P]ATP Filter Binding
Kinome Selectivity (S₁₀ @ 1µM) 0.005KINOMEscan™
Cellular Target Engagement IC₅₀ 250 nMNanoBRET™ Assay
Cellular Antiproliferative GI₅₀ 400 nM (A549 cells)Resazurin Viability Assay
Negative Control GI₅₀ > 30 µMResazurin Viability Assay
On-Target Pathway Modulation Yes @ 1 µMWestern Blot (p-Histone H3)
Table 2: A summary of the key validation data for CycProp-Pyr-OH as an AURKA probe.

Future Directions:

  • Chemoproteomics: To further validate selectivity and identify potential off-targets responsible for any unexpected phenotypes, advanced chemoproteomic techniques like thermal proteome profiling (TPP) can be employed.[19][20]

  • Probe Derivatization: The hydroxymethyl group on CycProp-Pyr-OH provides a handle for chemical modification. It can be used to synthesize affinity-based probes (e.g., by attaching biotin) for pull-down experiments or fluorescent probes for cellular imaging applications.[21]

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol.
  • Sambu, S., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC - NIH. [Link]

  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol.
  • Tip Biosystems. (n.d.). Measuring Cell-Viability by Resazurin (AlamarBlue®) Assay using Photopette® Cell. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Promega Corporation. (n.d.). NanoBRET® Target Engagement BET BRD Assays.
  • Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Workman, P., & Al-Lazikani, B. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Revvity. (n.d.). In Vitro Kinase Assays.
  • Orman, M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Godl, K., et al. (2003). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification.
  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. [Link]

  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions.
  • ResearchGate. (n.d.). Promising chemical leads for understudied kinases.
  • ResearchGate. (n.d.). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes.
  • ResearchGate. (n.d.). Typical workflow for a kinase probe discovery project.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • Knapp, S., et al. (2022). Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. PubMed Central. [Link]

  • Proteintech Group. (n.d.). Western Blot Protocol.
  • Patel, B., et al. (2025). The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3. NIH. [Link]

  • openlabnotebooks.org. (2021). Are Enantiomer of Chemical Probes Good Negative Controls?.
  • Chemical Probes Portal. (n.d.). Controls for chemical probes. Retrieved from [Link]

  • Bonger, K. M., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PMC. [Link]

  • PubChem. (n.d.). Plx8394. Retrieved from [Link]

  • Antolin, A. A., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. PubMed. [Link]

  • Antolin, A. A., et al. (2020). Negative controls of chemical probes can be misleading. bioRxiv. [Link]

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Application Notes and Protocols for In Vivo Evaluation of (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to In Vivo Characterization of a Novel Pyrimidine Derivative

The compound (2-Cyclopropylpyrimidin-5-yl)methanol represents a novel chemical entity with potential therapeutic applications. The pyrimidine scaffold is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting a wide range of biological activities, including anti-cancer and anti-viral properties[1][2]. The presence of a cyclopropyl group may enhance metabolic stability and target binding affinity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies for this compound. Our approach is rooted in a logical, stepwise progression, beginning with essential safety and pharmacokinetic profiling before advancing to disease-specific efficacy models. This ensures a resource-efficient and ethically sound investigation into the therapeutic potential of this compound.

Part 1: Foundational In Vivo Assessment - Safety, Tolerability, and Pharmacokinetics

Prior to any efficacy evaluation, a thorough understanding of the compound's behavior in a living system is paramount. This initial phase is designed to establish a safe dose range and to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Maximum Tolerated Dose (MTD) Study

The MTD study is a critical first step to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.

Protocol: Single Ascending Dose MTD Study in Mice

  • Animal Model: Healthy, 8-10 week old C57BL/6 mice (n=3-5 per group, mixed sex initially).

  • Vehicle Selection: Based on the physicochemical properties of this compound. A common starting point is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • Dose Escalation:

    • Begin with a low dose (e.g., 1 mg/kg) administered via the intended clinical route (e.g., intraperitoneal (IP) or oral (PO)).

    • Subsequent dose groups will receive escalating doses (e.g., 3, 10, 30, 100 mg/kg).

    • A new dose level is only initiated after the previous dose has been deemed safe for a minimum of 24-48 hours.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) at 1, 4, 8, and 24 hours post-dose, and daily thereafter for 7-14 days.

    • Record body weight daily. A weight loss of >15-20% is a common indicator of toxicity.

    • At the end of the observation period, perform a gross necropsy.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 20% reduction in body weight.

Dose Group (mg/kg)RouteNumber of AnimalsMortalityKey Clinical SignsBody Weight Change (Nadir)
1IP30/3None observed-1%
3IP30/3None observed-2%
10IP30/3None observed-3%
30IP50/5Mild, transient hypoactivity at 1 hr-8%
100IP52/5Severe lethargy, hunched posture-22%

Hypothetical data for illustrative purposes.

Pharmacokinetic (PK) Profiling

A PK study is essential to understand the exposure of the compound in the body over time. This data informs dosing schedules for subsequent efficacy studies.

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Healthy, 8-10 week old C57BL/6 mice (n=3 per time point).

  • Dosing: Administer a single, well-tolerated dose of this compound (e.g., 10 mg/kg) via both intravenous (IV) and the intended therapeutic route (e.g., PO).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Interpretation: Calculate key PK parameters.

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)1500850
Tmax (hr)0.081.0
AUC (ng*hr/mL)32002400
Half-life (t1/2) (hr)2.52.7
Bioavailability (%)-75%

Hypothetical data for illustrative purposes.

Part 2: In Vivo Efficacy Evaluation - A Hypothesis-Driven Approach

Given the prevalence of pyrimidine derivatives in oncology[3], a logical next step is to evaluate the anti-tumor activity of this compound. The following workflow outlines a standard approach using a xenograft model.

Xenograft Tumor Model

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Line Selection: Choose a relevant cancer cell line (e.g., A549 for non-small cell lung cancer, or a cell line known to be sensitive to pyrimidine analogs).

  • Tumor Implantation:

    • Inject 1-5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., NSG or nude mice).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing:

    • Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.

    • Treatment groups may include:

      • Vehicle control

      • This compound at two different doses (e.g., 10 mg/kg and 30 mg/kg), administered daily via the predetermined route.

      • A positive control (a standard-of-care chemotherapy for that cancer type).

  • Monitoring and Endpoints:

    • Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition (TGI).

    • Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of excessive morbidity.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate %TGI at the end of the study.

Potential Mechanism of Action - A Look at the RAS-RAF-MEK Pathway

Many pyrimidine-based inhibitors target signaling pathways crucial for cancer cell proliferation, such as the RAS-RAF-MEK-MAPK cascade[3]. In vivo studies can be designed to probe this potential mechanism.

Protocol: Pharmacodynamic (PD) Marker Analysis

  • Study Design: Conduct a short-term in vivo study using tumor-bearing mice.

  • Dosing and Sample Collection:

    • Administer a single dose of this compound at an efficacious dose.

    • Collect tumor samples at various time points post-dose (e.g., 2, 8, 24 hours).

  • Analysis:

    • Prepare tumor lysates and analyze the phosphorylation status of key pathway proteins (e.g., p-MEK, p-ERK) via Western blot or ELISA.

  • Interpretation: A reduction in the levels of phosphorylated MEK and ERK would provide evidence that this compound inhibits the RAS-RAF-MEK pathway in vivo.

Part 3: Advanced In Vivo Considerations - Metabolism and Safety

A deeper understanding of the compound's metabolic fate and potential for off-target effects is crucial for its development.

In Vitro Metabolism

While this is an in vivo guide, in vitro metabolism studies are a prerequisite for interpreting in vivo data.

Protocol: Microsomal Stability Assay

  • System: Use liver microsomes from various species (e.g., mouse, rat, dog, human) to assess inter-species differences in metabolism[4].

  • Incubation: Incubate this compound with microsomes in the presence of NADPH.

  • Analysis: Measure the disappearance of the parent compound over time using LC-MS/MS.

  • Interpretation: Calculate the in vitro half-life and intrinsic clearance. This can help predict in vivo clearance.

Potential for Methanol-like Toxicity

The presence of a methanol group in the compound's name, this compound, warrants a cautious consideration of potential methanol-related toxicity. Methanol itself is metabolized by alcohol dehydrogenase to toxic metabolites like formic acid[5][6]. While the metabolic fate of this compound is unknown, it is prudent to be aware of the clinical signs of methanol poisoning.

Clinical Signs of Methanol Toxicity to Monitor in Animal Studies:

  • Early Signs (0.5-4 hours): Central nervous system depression (drowsiness, confusion) and gastrointestinal issues (nausea, vomiting)[7].

  • Later Signs (6-24 hours): Metabolic acidosis, and visual disturbances which can range from blurred vision to blindness[7].

Should any of these signs be observed, especially at higher doses, further investigation into the metabolic pathway of the methanol group is warranted. This could involve metabolite identification studies in plasma and urine. Fomepizole is an inhibitor of alcohol dehydrogenase and could be used in mechanistic studies to determine if the observed toxicity is mediated by a similar metabolic pathway to methanol[5][8].

Visualizations

experimental_workflow cluster_preclinical Part 1: Foundational Assessment cluster_efficacy Part 2: Efficacy Evaluation cluster_advanced Part 3: Advanced Studies MTD Maximum Tolerated Dose (Single Ascending Dose) PK Pharmacokinetics (IV and PO) MTD->PK Inform dose selection Xenograft Xenograft Tumor Model (Tumor Growth Inhibition) PK->Xenograft Establish dosing regimen PD Pharmacodynamics (Target Engagement) Xenograft->PD Confirm mechanism in vivo Tox Extended Toxicology Xenograft->Tox Metabolism Metabolism Studies (In Vitro & In Vivo) PD->Metabolism hypothetical_pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Compound This compound Compound->RAF Hypothesized Inhibition

Caption: Hypothesized inhibition of the RAS-RAF-MEK pathway.

References

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol. Retrieved from [Link]

  • PubChem. (2-Chloropyrimidin-5-yl)methanol. Retrieved from [Link]

  • Jonak, J. P., Zakrzewski, S. F., & Mead, L. H. (1971). Synthesis and biological activity of some 5-(1-adamantyl)pyrimidines. 2. Journal of Medicinal Chemistry, 14(5), 408–411. Retrieved from [Link]

  • Peng, S. B., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(10), 4165-79. Retrieved from [Link]

  • Jacobsen, D., et al. (1996). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. Journal of Toxicology. Clinical Toxicology, 34(4), 381-6. Retrieved from [Link]

  • Quattropani, A., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933. Retrieved from [Link]

  • Velez, L. I., & Gracia, G. D. (2023). Methanol Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Nekoukar, Z., et al. (2021). Methanol poisoning as a new world challenge: A review. Annals of Medicine and Surgery, 66, 102445. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 24(21), 3843. Retrieved from [Link]

  • Hovda, K. E., & Zakariassen, E. (2023). Methanol poisoning. EMACC-WG / MSF Norway / Oslo University Hospital. Retrieved from [Link]

  • PubChem. (2-Methoxy-5-methylpyrimidin-4-yl)methanol. Retrieved from [Link]

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Troubleshooting & Optimization

Overcoming low yield in (2-Cyclopropylpyrimidin-5-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol. Low yields in this process can often be traced to specific, rectifiable issues within the reaction sequence. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis typically culminates in the reduction of a carbonyl group at the C-5 position of the 2-cyclopropylpyrimidine core. The two most common pathways start from either Methyl 2-cyclopropylpyrimidine-5-carboxylate (an ester) or 2-Cyclopropylpyrimidine-5-carbaldehyde (an aldehyde). The choice of precursor dictates the necessary reducing agent and the potential side reactions that may lead to low yield.

Q2: Why is the pyrimidine ring problematic for certain reaction conditions?

A2: The pyrimidine ring contains two nitrogen atoms, which are electronegative and withdraw electron density from the ring carbons. This makes the ring system electron-deficient.[1][2] While this facilitates nucleophilic aromatic substitution, it also makes the ring susceptible to attack by strong nucleophiles, such as powerful hydride reagents (e.g., LiAlH₄) or organometallics. This can lead to undesired side reactions like over-reduction, addition to the ring, or even ring cleavage, which are common sources of low yield.[1][3]

Q3: My starting material is the C-5 carboxylic acid. What is the best way to proceed?

A3: Direct reduction of a carboxylic acid to an alcohol requires a strong reducing agent like LiAlH₄ or borane (BH₃). Given the sensitivity of the pyrimidine ring, this is a high-risk step. The recommended approach is to first convert the carboxylic acid to its corresponding methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol, or Fischer esterification). This ester is a more manageable intermediate for reduction, allowing for a wider range of less harsh reducing agents.[4]

Troubleshooting Guide: From Precursor to Product

This guide addresses specific issues encountered during the synthesis, focusing on the critical final reduction step.

Problem Area 1: Reduction of Methyl 2-Cyclopropylpyrimidine-5-carboxylate

Q: I am attempting to reduce Methyl 2-cyclopropylpyrimidine-5-carboxylate with Lithium Aluminum Hydride (LiAlH₄) and my yield is consistently below 30%. What is happening?

A: This is a classic issue stemming from the high reactivity of LiAlH₄ and the electron-deficient nature of the pyrimidine ring.

  • Root Cause Analysis: LiAlH₄ is a very powerful, non-selective hydride donor. While it effectively reduces the ester at C-5, it can also attack the electron-deficient C-4 and C-6 positions of the pyrimidine ring. This leads to the formation of dihydropyrimidine or other over-reduced byproducts, which are difficult to separate and represent a significant loss of material.[1][3]

  • Strategic Solution: A Two-Step, Chemoselective Reduction: The most reliable solution is to avoid LiAlH₄ and adopt a two-step approach that uses milder, more selective reagents.

    • Ester to Aldehyde: First, reduce the ester to the intermediate aldehyde, 2-cyclopropylpyrimidine-5-carbaldehyde. The reagent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C). DIBAL-H is a bulky reducing agent that, at low temperatures, will selectively reduce the ester to the aldehyde without significantly attacking the pyrimidine ring.

    • Aldehyde to Alcohol: The resulting aldehyde can then be reduced to the target alcohol in a subsequent step using a much milder reagent like Sodium Borohydride (NaBH₄) in a protic solvent like methanol or ethanol. NaBH₄ is highly selective for aldehydes and ketones and will not attack the pyrimidine ring.[5]

This two-step sequence isolates the sensitive functionalities from harsh reagents, dramatically improving the overall yield.

Visualizing the Strategic Pathways

cluster_0 High-Risk, Low-Yield Pathway cluster_1 Recommended, High-Yield Pathway Ester Methyl 2-Cyclopropyl- pyrimidine-5-carboxylate LiAlH4 LiAlH₄ (Strong, Non-selective) Ester->LiAlH4 Direct Reduction Byproducts Ring-Reduced Byproducts (Major Component) LiAlH4->Byproducts Direct Reduction Product_Low This compound (<30% Yield) LiAlH4->Product_Low Direct Reduction Ester2 Methyl 2-Cyclopropyl- pyrimidine-5-carboxylate DIBAL 1. DIBAL-H, -78°C (Selective) Ester2->DIBAL Step 1 Aldehyde 2-Cyclopropylpyrimidine- 5-carbaldehyde DIBAL->Aldehyde Step 1 NaBH4 2. NaBH₄, MeOH (Mild, Chemoselective) Aldehyde->NaBH4 Step 2 Product_High This compound (>85% Yield) NaBH4->Product_High Step 2

Caption: Comparison of low-yield vs. high-yield synthetic routes.

Problem Area 2: Reduction of 2-Cyclopropylpyrimidine-5-carbaldehyde

Q: I am reducing the aldehyde precursor with NaBH₄, but my yield is still inconsistent and sometimes low. What are the likely causes?

A: While this is the correct reagent choice, low yields here typically point to issues with reagent quality, reaction conditions, or stability of the starting material.

  • Root Cause Analysis & Troubleshooting Steps:

    • Purity of Aldehyde: The aldehyde can be susceptible to oxidation to the corresponding carboxylic acid if not stored properly under an inert atmosphere. Use freshly prepared or purified aldehyde for the best results.

    • Quality of NaBH₄: Sodium borohydride can degrade upon exposure to moisture. Use a freshly opened bottle or a previously well-sealed container. A simple test for activity is to add a small amount to water; vigorous hydrogen evolution should be observed.

    • Stoichiometry: While theoretically 0.25 equivalents are needed, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion and to account for any reagent degradation.

    • Temperature Control: The reaction is exothermic. Add the NaBH₄ portion-wise to a cooled solution (0-5 °C) of the aldehyde in methanol or ethanol. This prevents temperature spikes that could lead to side reactions. After the addition is complete, allow the reaction to warm to room temperature.

Data Summary: Choosing Your Reducing Agent
ReagentAbbreviationTypical SubstrateProsCons / Pyrimidine-Specific Issues
Sodium Borohydride NaBH₄Aldehydes, KetonesMild, chemoselective, easy workupIneffective for esters or carboxylic acids.
Lithium Aluminum Hydride LiAlH₄Esters, Carboxylic Acids, Aldehydes, KetonesExtremely powerful and versatileHigh Risk. Non-selective, can attack the pyrimidine ring causing over-reduction and low yields.[1]
Diisobutylaluminium Hydride DIBAL-HEsters, NitrilesSelectively reduces esters to aldehydes at low temp.Requires strict temperature control (-78 °C) and anhydrous conditions.

Optimized Experimental Protocols

Protocol A: Optimized Two-Step Reduction of Methyl 2-Cyclopropylpyrimidine-5-carboxylate

Step 1: DIBAL-H Reduction to the Aldehyde

  • Dissolve Methyl 2-cyclopropylpyrimidine-5-carboxylate (1.0 eq) in anhydrous Toluene (or DCM) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.1 eq, typically 1.0 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction carefully at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this can take several hours).

  • Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly in the next step.

Step 2: NaBH₄ Reduction to the Alcohol

  • Dissolve the crude 2-cyclopropylpyrimidine-5-carbaldehyde from the previous step in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Borohydride (NaBH₄) (1.2 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Troubleshooting Workflow

This decision tree can help diagnose the source of low yield in your synthesis.

start Low Yield of This compound precursor What is your C-5 precursor? start->precursor ester Ester precursor->ester Ester aldehyde Aldehyde precursor->aldehyde Aldehyde reagent_ester Which reducing agent was used? ester->reagent_ester reagent_aldehyde Check: 1. Purity of starting aldehyde 2. Quality/equivalents of NaBH₄ 3. Reaction temperature control (0°C) aldehyde->reagent_aldehyde liah LiAlH₄ reagent_ester->liah dibal DIBAL-H -> NaBH₄ reagent_ester->dibal cause_liah Primary Cause: Non-selective reduction. LiAlH₄ attacks the pyrimidine ring. liah->cause_liah check_dibal Check TLC of DIBAL step. Is aldehyde the major product? dibal->check_dibal solution_liah Solution: Switch to the two-step DIBAL-H / NaBH₄ protocol. cause_liah->solution_liah dibal_no No check_dibal->dibal_no dibal_yes Yes check_dibal->dibal_yes dibal_issue Issue with DIBAL reduction: - Poor DIBAL-H quality - Temp not maintained at -78°C - Insufficient reagent dibal_no->dibal_issue dibal_yes->reagent_aldehyde

Caption: A decision tree for troubleshooting low-yield issues.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem. Available at: [6]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [1]

  • Anonymous. (n.d.). Pyrimidines. Course Hero. Retrieved from [2]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • ChemicalBook. (n.d.). 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [7]

  • Fallon, T., et al. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. National Institutes of Health. Retrieved from [3]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [8]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Request PDF. Retrieved from [9]

  • Renzi, D., et al. (n.d.). Selective Enzymatic Reduction of Aldehydes. National Institutes of Health. Retrieved from [5]

  • Seidel, C., et al. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. MDPI.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Seidel, C., et al. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. MPG.PuRe.
  • Novak, M., et al. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Retrieved from [4]

Sources

Technical Support Center: Purification of (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Cyclopropylpyrimidin-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable building block. Due to its unique structure, featuring a basic pyrimidine core, a polar hydroxyl group, and a nonpolar cyclopropyl moiety, this compound presents specific challenges that require tailored purification strategies. This guide provides in-depth, field-tested solutions to common problems encountered during its isolation and purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each recommended solution.

Q1: My initial workup left a complex mixture of impurities. Where do I begin the purification process?

A1: Start with an Acid-Base Extraction.

Your crude product likely contains a mix of unreacted starting materials and non-basic side products. The pyrimidine ring in your target compound is basic and can be protonated. An acid-base extraction leverages this property to perform a highly effective bulk separation before committing to more time-consuming methods like chromatography.[1][2]

Causality: this compound, as a pyrimidine derivative, will be protonated by an aqueous acid (e.g., 1M HCl), forming a water-soluble salt. Neutral or acidic impurities will remain in the organic layer. By separating the layers, you can wash away these impurities. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will deprotonate your compound, causing it to precipitate or allowing it to be extracted back into an organic solvent, now significantly purer.[3]

See Protocol 1 for a detailed step-by-step guide to Acid-Base Extraction.

Q2: I'm attempting silica gel chromatography, but my compound is streaking severely and barely moving off the baseline, even with ethyl acetate.

A2: This is a classic sign of a polar compound strongly interacting with the acidic silica gel surface. You have several options to address this.

Causality: The polar hydroxyl group and the nitrogen atoms in the pyrimidine ring can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes poor elution, leading to significant peak tailing or "streaking."[4][5]

Solutions (in order of recommendation):

  • Introduce a More Polar Solvent: Gradually increase the eluent polarity by creating a gradient with methanol. A typical starting point is a 1-5% methanol solution in dichloromethane (DCM) or ethyl acetate (EtOAc), increasing to 10-15% as needed.

  • Add a Basic Modifier: This is often the most effective solution. Add 0.5-2% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to your eluent system.[4][5] The basic modifier will neutralize the acidic silanol sites on the silica, preventing your basic compound from binding too strongly and dramatically improving the peak shape.

  • Consider Dry Loading: If your compound is not very soluble in the initial, less polar eluent, it can lead to a broad application band and poor separation. Dry loading the compound onto a small amount of silica before loading it onto the column ensures a sharp starting band.[6]

See Protocol 2 for a detailed Flash Chromatography workflow.

Q3: My compound appears to be degrading on the silica column. How can I confirm this and what are my alternatives?

A3: Compound instability on silica is a known issue for acid-sensitive molecules. A simple diagnostic test and alternative stationary phases can solve this problem.

Causality: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the decomposition of compounds sensitive to acid.

Troubleshooting Steps:

  • Confirm Instability with 2D TLC: Spot your compound on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is unstable on silica, you will see a new spot that has "bled" from the original spot in the second direction.[4]

  • Use a Deactivated Stationary Phase: If instability is confirmed, you can either deactivate the silica gel by flushing the column with an eluent containing 1-2% triethylamine before loading your sample, or switch to a less acidic stationary phase like neutral alumina.[4][5] For very challenging separations of polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may also be an option.[7]

Q4: I am trying to recrystallize the compound, but it keeps "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point or when the solvent is too good. A two-solvent recrystallization system is the best approach.

Causality: An oil forms because the compound is driven out of the hot, saturated solution so rapidly that molecules don't have time to align into a crystal lattice. This is common with polar compounds that have strong intermolecular forces.

Solution: Employ a two-solvent system. Find a "good" solvent in which your compound is highly soluble and a "bad" anti-solvent in which it is poorly soluble. The two solvents must be miscible.

Screening Solvent Pairs:

  • Good Solvents (Polar): Methanol, Ethanol, Isopropanol, Acetone

  • Bad Solvents (Nonpolar): Hexanes, Heptane, Diethyl Ether, Toluene

See Protocol 3 for a detailed Two-Solvent Recrystallization procedure.

Visual Workflow: Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying this compound.

Purification_Workflow cluster_start Initial State cluster_purification Purification Strategy cluster_optimization Optimization cluster_end Final State decision decision Crude Crude Product (Post-Reaction Workup) Impurity_Check Assess Impurity Profile (TLC, NMR) Crude->Impurity_Check Acid_Base Acid-Base Extraction Impurity_Check->Acid_Base  Neutral/Acidic  Impurities Present Column_Chrom Column Chromatography Impurity_Check->Column_Chrom  Impurities are  Structurally Similar  or Basic Acid_Base->Column_Chrom  Further Purification  Needed TLC_Check TLC Analysis: Streaking or Decomposition? Column_Chrom->TLC_Check Add_Modifier Add Basic Modifier (TEA) to Eluent TLC_Check->Add_Modifier  Yes Recrystallize Recrystallization TLC_Check->Recrystallize  No  (Good Separation) Add_Modifier->Column_Chrom Re-run Column Change_Phase Change Stationary Phase (e.g., Alumina) Add_Modifier->Change_Phase If problem persists Change_Phase->Column_Chrom Run on new phase Pure Pure Product (>98% Purity) Recrystallize->Pure

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or DCM) in a separatory funnel.

  • Add an equal volume of 1M aqueous hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Extract the organic layer two more times with 1M HCl, combining all aqueous extracts.

  • Discard the organic layer containing neutral/acidic impurities.

  • Cool the combined aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 8, check with pH paper).

  • If the product precipitates as a solid, it can be collected by vacuum filtration.

  • If the product remains in solution or forms an oil, extract it back into an organic solvent (e.g., three times with DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Solvent System Selection: Use TLC to find an eluent that gives your product an Rf value of ~0.2-0.3. Start with a mixture of DCM and methanol. Add 1% triethylamine (TEA) to the TLC developing chamber and your bulk eluent.

  • Column Packing: Pack a column with silica gel using your initial, less polar eluent mixture (e.g., 100% DCM + 1% TEA).

  • Sample Loading: Dissolve your sample in a minimal amount of DCM. If solubility is low, pre-adsorb it onto a small amount of silica gel (dry loading).[6]

  • Elution: Carefully load the sample onto the top of the column. Begin eluting with the initial solvent system, applying pressure to maintain a steady flow.

  • Gradient Elution: Gradually increase the percentage of methanol in the eluent (e.g., from 0% to 5% to 10%) to elute your polar compound. This helps ensure that less polar impurities elute first, followed by your target compound in a sharp band.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Two-Solvent Recrystallization
  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Heat the flask on a hot plate and add the "good" solvent (e.g., methanol) dropwise while stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Remove the flask from the heat. Add the "bad" anti-solvent (e.g., hexanes) dropwise with continuous stirring until the solution becomes faintly cloudy (turbid).

  • If it becomes too cloudy, add a drop or two of the hot "good" solvent to clarify it.

  • Allow the flask to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Data Summary Table

PropertyDescriptionComments / Source
Molecular Formula C₉H₁₁N₂O-
Appearance Typically a white to off-white solid.Based on similar pyrimidine derivatives.[8]
Polarity HighThe presence of a hydroxyl group and pyrimidine ring makes it highly polar.
Basicity Weakly BasicThe pyrimidine ring nitrogen atoms can be protonated by acids.[9]
Solubility Soluble in polar organic solvents like Methanol, Ethanol, DMSO. Moderately soluble in DCM, EtOAc. Poorly soluble in nonpolar solvents like Hexanes.General chemical principles.
Storage Store in a tightly closed container in a dry, well-ventilated place.[10] Consider storing under an inert atmosphere.
Potential Impurities Unreacted starting materials (e.g., corresponding esters/aldehydes), condensation byproducts.[9][11]Purity of starting materials is crucial for minimizing side products.[11]

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns when handling this compound?

    • A: While specific data for this exact molecule is limited, related structures are listed as being harmful if swallowed and causing skin and serious eye irritation.[10][12][13][14] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle in a well-ventilated area or chemical fume hood.

  • Q: How should I store the purified compound for long-term use?

    • A: The compound should be stored in a tightly sealed container to prevent moisture absorption. For long-term stability, storing it in a cool, dry place, potentially under an inert atmosphere like nitrogen or argon, is recommended.[10]

  • Q: Can I use reversed-phase chromatography for this compound?

    • A: Yes, reversed-phase chromatography is a viable alternative, especially if you continue to have issues with silica gel.[4] Since the compound is polar, it will elute relatively quickly from a C18 column using a mobile phase of water and an organic modifier like methanol or acetonitrile. You may need to use a highly aqueous mobile phase to achieve sufficient retention.[5]

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Waters. HPLC Troubleshooting Guide. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • Indiana University School of Medicine. Purine and Pyrimidine Metabolism. [Link]

  • MedSchoolCoach. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. [Link]

  • ResearchGate. (2015). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. [Link]

  • African Rock Art. (5-Cyclopropylpyridin-2-yl)methanol. [Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]

  • PubChem. (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol. [Link]

  • Yang, M., et al. (2005). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Journal of Chromatography A. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. [Link]

  • Google Patents. (2014). Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
  • WIPO Patentscope. (2023). PROCESS FOR PREPARING ( (1S, 2S) -2- (5-METHYLPYRIDIN-2-YL) CYCLOPROPYL) -METHANOL. [Link]

  • PubChem. (2-Chloropyrimidin-5-yl)methanol. [Link]

  • ResearchGate. (2020). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. [Link]

  • PubMed Central. (2025). Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns: High‐performance Liquid Chromatography and Molecular Modeling Study. [Link]

Sources

Improving solubility of (2-Cyclopropylpyrimidin-5-yl)methanol for assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers encountering solubility challenges with (2-Cyclopropylpyrimidin-5-yl)methanol and related pyrimidine derivatives in experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound exhibit poor solubility in aqueous buffers?

A1: The low aqueous solubility of many pyrimidine-based compounds, including this compound, is rooted in their molecular structure. Key contributing factors include:

  • Molecular Structure: The planar and rigid aromatic pyrimidine ring system can lead to strong intermolecular π-π stacking interactions in the solid crystal lattice, making it energetically unfavorable for water molecules to solvate the individual molecules.[1][2]

  • Lipophilicity: The presence of the cyclopropyl group and the overall carbon framework contributes to the molecule's hydrophobicity (lipophilicity), meaning it prefers non-polar environments over polar ones like water.[1]

  • Lack of Polar Groups: While the molecule contains nitrogen atoms and a hydroxyl group, the overall lack of sufficient hydrogen bond donors and acceptors can limit its favorable interactions with water.[1]

Q2: I dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why does this happen and what can I do?

A2: This is a very common phenomenon known as anti-solvent precipitation.[3][4] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many hydrophobic compounds.[5] However, when your concentrated DMSO stock solution is diluted into an aqueous buffer (the "anti-solvent"), the compound's local environment rapidly changes from organic to aqueous. Since the compound is poorly soluble in water, it "crashes out" of the solution, forming a fine precipitate.[4][5]

Initial Troubleshooting Steps:

  • Lower the Final Concentration: Test if the precipitation still occurs at the lowest effective concentration for your assay.

  • Increase DMSO in Final Assay (with caution): You can try increasing the final percentage of DMSO in your assay, but it must be validated. Many enzymes and cells are sensitive to DMSO concentrations above 0.5-1%.[4][6] Always run a vehicle control with the highest DMSO concentration to check for effects on your assay's performance.[4]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first with vigorous vortexing to aid initial dispersion, then bring it to the final volume.[3]

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solvent can dramatically influence the solubility of compounds with ionizable groups.[1][2] The pyrimidine ring contains nitrogen atoms that are weakly basic.[7] In acidic conditions (lower pH), these nitrogens can become protonated, acquiring a positive charge. This charged species is significantly more polar and, therefore, more soluble in water.[1] Determining the compound's pKa is crucial to strategically use pH for solubilization.[8]

Troubleshooting & Optimization Workflow

When encountering solubility issues, a systematic approach is the most effective. The following workflow guides you from initial problem identification to advanced solutions.

G cluster_0 cluster_1 cluster_2 cluster_3 start Compound Precipitates in Aqueous Buffer ph_test Step 1: pH Adjustment (Protocol 1) start->ph_test ph_success SOLUBLE Proceed with Assay ph_test->ph_success Yes ph_fail Insoluble ph_test->ph_fail No cosolvent_test Step 2: Co-solvent Screening (Protocol 2) ph_fail->cosolvent_test cosolvent_success SOLUBLE Validate Assay Compatibility (Protocol 2) cosolvent_test->cosolvent_success Yes cosolvent_fail Insoluble or Assay Interference cosolvent_test->cosolvent_fail No cyclo_test Step 3: Cyclodextrin Complexation (Protocol 3) cosolvent_fail->cyclo_test cyclo_success SOLUBLE Proceed with Assay cyclo_test->cyclo_success Yes

Caption: Decision workflow for troubleshooting poor compound solubility.

Strategy 1: pH Modification

This is the most direct method if your compound has ionizable groups. By shifting the pH of your buffer to a value at least 1-2 units below the pKa of the basic pyrimidine nitrogens, you can significantly increase the concentration of the more soluble, protonated form.

  • Advantages: Simple, inexpensive, and introduces minimal new variables to the assay.

  • Disadvantages: Only works for ionizable compounds. The required pH may not be compatible with your biological assay (e.g., enzyme activity or cell viability might be compromised).[9]

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[10][11] They work by reducing the polarity of the solvent system, making it more favorable for the non-polar solute.[12]

Co-solventTypical Final Conc. (%)Considerations
DMSO 0.1 - 5%Can interfere with some enzyme assays and is cytotoxic at higher concentrations.[4][6]
Ethanol 1 - 10%Generally well-tolerated but can be volatile and may affect protein structure at higher concentrations.[10][13]
Propylene Glycol 1 - 20%Low toxicity and commonly used in pharmaceutical formulations.[10][14]
Polyethylene Glycol (PEG 300/400) 1 - 20%Low toxicity, effective solubilizer. Can be viscous.[10][15]
  • Advantages: Effective for a wide range of non-polar compounds. The procedure is simple and rapid to implement.[13]

  • Disadvantages: Co-solvents can affect the activity of biological targets (e.g., proteins, cells).[4] It is mandatory to run a vehicle control to ensure the co-solvent itself is not causing an effect.

Strategy 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their cavity, forming a water-soluble inclusion complex.[17][18] This complex effectively shields the hydrophobic drug from the aqueous environment.[16][19]

Sources

Technical Support Center: Crystallization of (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (2-Cyclopropylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the crystallization of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for remediation.

Q1: My this compound oiled out instead of crystallizing. What should I do?

A1: Oiling out, or the formation of a liquid phase instead of solid crystals, is a common issue when the supersaturation of the solution is too high or the cooling rate is too rapid. This causes the solute to come out of solution at a temperature above its melting point in the given solvent system.

Causality: The high concentration of the solute in the solvent at a given temperature leads to a situation where the nucleation and growth of crystals are kinetically hindered. Instead, the solute molecules aggregate into a disordered, liquid-like state.

Troubleshooting Protocol:

  • Re-dissolution and Dilution: Gently heat the solution to re-dissolve the oil. Once fully dissolved, add a small amount (10-20% of the original volume) of the same hot solvent to slightly decrease the concentration.[1]

  • Induce Nucleation: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod just below the surface of the solution. This can create microscopic imperfections on the glass surface that serve as nucleation sites.

  • Seeding: If you have a small crystal of this compound from a previous successful crystallization, add a single seed crystal to the solution. This will provide a template for further crystal growth.

  • Solvent System Modification: If oiling out persists, consider a different solvent or a mixture of solvents. A solvent in which the compound has slightly lower solubility at elevated temperatures may prevent the solution from becoming too supersaturated upon cooling.

Q2: I'm getting very fine needles, but I need larger, block-like crystals for X-ray diffraction. How can I change my protocol?

A2: The formation of fine needles is often indicative of rapid crystal growth, which can be caused by high supersaturation or the presence of certain impurities. To obtain larger, more well-defined crystals, the rate of crystallization needs to be slowed down.

Causality: Rapid crystal growth favors one-dimensional elongation, leading to needle-like morphology. Slower growth allows for a more controlled, three-dimensional addition of molecules to the crystal lattice, resulting in blockier crystals.

Troubleshooting Protocol:

  • Reduce Supersaturation: As with oiling out, reducing the initial concentration of your compound in the hot solvent can slow down the crystallization process.

  • Solvent Selection: Experiment with solvents that have a shallower solubility curve with respect to temperature for this compound. This will lead to a more gradual increase in supersaturation as the solution cools. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[3]

  • Anti-Solvent Crystallization: This technique involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble. This method allows for fine control over the rate of supersaturation.[4][5]

    • Protocol: Dissolve this compound in a minimal amount of a good solvent (e.g., tetrahydrofuran). In a separate vial, add the anti-solvent (e.g., hexane). Slowly diffuse the vapor of the anti-solvent into the solution of your compound by placing the open vial of your solution inside a larger, sealed container with the anti-solvent.

  • Temperature Gradient: Instead of rapid cooling in an ice bath, allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) and subsequently to a freezer (-20°C) over a period of several days.

Q3: No crystals are forming even after prolonged cooling. What are the next steps?

A3: The absence of crystal formation suggests that the solution is not sufficiently supersaturated, or that there is a kinetic barrier to nucleation.

Causality: The concentration of the compound may be too low, or the chosen solvent may be too good, keeping the compound in solution even at low temperatures.[3] Impurities can also inhibit nucleation.[6][7]

Troubleshooting Protocol:

  • Increase Concentration: If the solution is clear, try evaporating some of the solvent to increase the concentration of this compound. Be careful not to evaporate too much solvent, as this can lead to oiling out or the formation of fine needles.

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inner surface of the flask with a glass rod.

    • Seeding: Introduce a seed crystal.

  • Change the Solvent System: The compound may be too soluble in the current solvent. An anti-solvent addition can be effective here.[8][9]

  • Purification: If impurities are suspected, purify the material using techniques such as column chromatography before attempting crystallization again. Impurities can interfere with the formation of a stable crystal lattice.[10][11]

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the crystallization of this compound.

Q4: What are the ideal solvents for crystallizing this compound?

A4: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For pyrimidine derivatives, common choices include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Ethers: Tetrahydrofuran (THF)

  • Apolar solvents (as anti-solvents): Hexane, Heptane

A good starting point is to perform a small-scale solubility test with a range of solvents to identify a suitable system.

Q5: How do impurities affect the crystallization of this compound?

A5: Impurities can have a significant impact on crystallization in several ways:[6][7]

  • Inhibition of Nucleation: Impurities can interfere with the initial formation of crystal nuclei, preventing crystallization altogether.[12]

  • Alteration of Crystal Morphology: Impurities can selectively adsorb to certain crystal faces, inhibiting growth in that direction and leading to changes in the crystal shape (e.g., from blocks to needles).

  • Reduced Crystal Quality: Incorporation of impurities into the crystal lattice can lead to defects and a less ordered crystal structure.[10][11]

  • Oiling Out: Impurities can lower the melting point of the compound, increasing the likelihood of oiling out.[12]

It is always recommended to use material of the highest possible purity for crystallization experiments.[13]

Q6: What is polymorphism and should I be concerned about it for this compound?

A6: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. While specific polymorphic studies for this compound are not widely published, it is a phenomenon that should be considered for any crystalline solid in drug development.[4] Different crystallization conditions (e.g., solvent, cooling rate) can lead to the formation of different polymorphs. It is important to characterize the resulting crystals using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between batches.

III. Data and Protocols

Table 1: Common Solvents and Their Properties for Crystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use
Ethanol 7824.5Good for cooling crystallization
Methanol 6532.7Good for cooling crystallization
Ethyl Acetate 776.0Good for cooling crystallization
Acetone 5620.7Can be a good solvent, also used in mixtures
Tetrahydrofuran (THF) 667.6Often used as the "good" solvent in anti-solvent methods
Hexane 691.9Commonly used as an anti-solvent
Heptane 981.9Commonly used as an anti-solvent
Experimental Protocol: Anti-Solvent Vapor Diffusion Crystallization

This protocol is recommended for obtaining high-quality single crystals suitable for X-ray diffraction.

  • Preparation of the Saturated Solution:

    • Dissolve 5-10 mg of this compound in the minimum amount of a "good" solvent (e.g., THF or Dichloromethane) in a small, narrow vial (e.g., a 1-dram vial). Ensure the compound is fully dissolved.

  • Setting up the Diffusion Chamber:

    • In a larger vial or beaker (e.g., a 20 mL scintillation vial), add 1-2 mL of an "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).

    • Carefully place the smaller vial containing the compound solution inside the larger vial. Do not allow the liquids to mix directly.

    • Seal the larger vial tightly with a cap or parafilm.

  • Crystal Growth:

    • Allow the sealed system to stand undisturbed at room temperature. The more volatile anti-solvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and inducing slow crystallization.

    • Monitor the vial for crystal growth over several days to a week.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Crystallization Failure

G start Crystallization Attempt outcome Observe Outcome start->outcome no_xtals No Crystals Form outcome->no_xtals No Precipitation oiling_out Compound Oils Out outcome->oiling_out Liquid Phase fine_needles Fine Needles Form outcome->fine_needles Solid Needles good_xtals Good Crystals Form outcome->good_xtals Blocky Crystals increase_conc Increase Concentration (Evaporate Solvent) no_xtals->increase_conc induce_nucleation Induce Nucleation (Scratch/Seed) no_xtals->induce_nucleation change_solvent Change Solvent/ Use Anti-Solvent no_xtals->change_solvent purify Purify Compound no_xtals->purify redissolve_dilute Re-dissolve & Dilute oiling_out->redissolve_dilute change_solvent2 Change Solvent System oiling_out->change_solvent2 reduce_conc Reduce Concentration fine_needles->reduce_conc change_solvent3 Change Solvent System fine_needles->change_solvent3 increase_conc->outcome Retry induce_nucleation->outcome Retry change_solvent->start New Experiment purify->start New Experiment slow_cool Slower Cooling Rate redissolve_dilute->slow_cool slow_cool->outcome Retry change_solvent2->start New Experiment slower_growth Slower Growth (Slower Cooling/Anti-Solvent) reduce_conc->slower_growth slower_growth->outcome Retry change_solvent3->start New Experiment

Caption: Troubleshooting logic for common crystallization issues.

V. References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 18, 2026, from

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved January 18, 2026, from

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved January 18, 2026, from

  • Malkin, A. J., et al. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. PMC - NIH. Retrieved January 18, 2026, from

  • Cruz, R. A., et al. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). Retrieved January 18, 2026, from

  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved January 18, 2026, from

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization. Retrieved January 18, 2026, from

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved January 18, 2026, from

  • Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube. Retrieved January 18, 2026, from

  • Chemistry For Everyone. (2025, May 16). How Do Impurities Affect Solidification? [Video]. YouTube. Retrieved January 18, 2026, from

  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work. Retrieved January 18, 2026, from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 18, 2026, from

  • Mirai Intex. (2024, October 21). What is Cooling Crystallization? [Video]. YouTube. Retrieved January 18, 2026, from

  • Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. Retrieved January 18, 2026, from

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved January 18, 2026, from

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Retrieved January 18, 2026, from

Sources

Technical Support Center: Synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of (2-Cyclopropylpyrimidin-5-yl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions and impurities encountered during this multi-step synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to diagnose and resolve synthetic challenges, ensuring high purity and yield of the target molecule.

Section 1: Troubleshooting Guide for Key Synthetic Steps

The synthesis of this compound typically proceeds via two critical transformations: the introduction of the cyclopropyl moiety onto the pyrimidine core and the subsequent reduction of a carbonyl group at the 5-position. Each step presents a unique set of challenges that can lead to unwanted side reactions and product impurities.

Workflow: Common Synthetic Pathway

Synthetic_Workflow Start 2-Substituted-pyrimidine-5-carbaldehyde (or ester) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Start->Coupling Cyclopropylboronic acid, Pd catalyst, Base Intermediate 2-Cyclopropylpyrimidine-5-carbaldehyde Coupling->Intermediate Reduction Chemoselective Reduction (e.g., with NaBH4) Intermediate->Reduction Reducing Agent Product This compound Reduction->Product

Caption: A typical synthetic route to this compound.

Q1: During the reduction of 2-cyclopropylpyrimidine-5-carbaldehyde with NaBH₄, my yield is low, and I observe multiple byproduct spots on my TLC plate. What is happening?

A1: Root Cause Analysis & Mitigation Strategies

Low yield and byproduct formation during the reduction of the aldehyde intermediate are common issues. The primary culprits are often incomplete reaction, over-reduction under certain conditions, or side reactions involving the pyrimidine ring.

  • Plausible Cause 1: Incomplete Reduction. The most straightforward issue is an incomplete reaction, leaving unreacted aldehyde. This can be due to insufficient reducing agent, poor quality of the NaBH₄ (which can degrade with improper storage), or suboptimal reaction temperature.

  • Troubleshooting:

    • Stoichiometry: Increase the equivalents of NaBH₄ incrementally (e.g., from 1.5 to 2.5 eq.).

    • Reagent Quality: Use a freshly opened bottle of NaBH₄ or titrate an older batch to determine its activity.

    • Temperature Control: While this reduction is typically run at 0 °C to room temperature, ensure the reaction is allowed to proceed to completion by monitoring with TLC or LC-MS.

  • Plausible Cause 2: Aldehyde Reductase Activity. Some enzyme systems, if used for reduction, can exhibit further reductase activity on the aldehyde, potentially leading to different products.[1] While less common in standard organic synthesis, it's a consideration in biocatalysis.

  • Troubleshooting: Stick to well-established chemical reducing agents like sodium borohydride for predictable outcomes.

  • Plausible Cause 3: Complex Formation. Boron can form stable complexes with the product alcohol and the nitrogen atoms on the pyrimidine ring. These complexes may be difficult to break down and can complicate purification.

  • Troubleshooting:

    • Acidic Workup: A mild acidic quench (e.g., with saturated NH₄Cl solution or dilute HCl) is crucial to hydrolyze any borate-ester complexes and protonate the product, facilitating its extraction.

    • Solvent Choice: Using alcoholic solvents like methanol or ethanol is standard, but ensure they are anhydrous if side reactions with water are a concern.

Q2: I'm attempting a Grignard-based synthesis by reacting cyclopropylmagnesium bromide with a 2-chloro-5-(protected carbonyl)pyrimidine, but I'm isolating a significant amount of a rearomatized pyrimidine with the cyclopropyl group at the C6 position. Why does this mis-addition occur?

A2: Understanding Pyrimidine Reactivity with Organometallics

This is a classic and challenging side reaction when using potent nucleophiles like Grignard reagents with pyrimidine systems.[2]

  • Mechanistic Insight: The pyrimidine ring is inherently electron-deficient. The N1 nitrogen can coordinate with the Lewis acidic MgX₂ species present in the Grignard reagent solution (due to the Schlenk equilibrium). This coordination further increases the electrophilicity of the C6 position, making it a prime target for nucleophilic attack by the cyclopropyl Grignard reagent.[2] The initial addition forms a non-aromatic dihydropyrimidine intermediate, which can then rearomatize during workup or upon standing to yield the thermodynamically stable C6-substituted byproduct.

Grignard_Side_Reaction cluster_0 Grignard Addition Side Reaction Start N C6-H N C5-R C4-X C2-Cl 2-Chloropyrimidine Derivative Coordination N-MgX2 C6-H N C5-R C4-X C2-Cl Activated Complex Start:n1->Coordination:n1 Coordination with MgX2 Addition Dihydropyrimidine Intermediate (Non-aromatic) Coordination:c6->Addition Nucleophilic Attack by c-PrMgBr at C6 Product N C6-Cyclopropyl N C5-R C4-X C2-Cl C6-Substituted Byproduct Addition->Product Rearomatization (Oxidation)

Caption: Mechanism of C6-addition of Grignard reagents to the pyrimidine ring.

  • Preventative Measures:

    • Low Temperature: Maintain strict temperature control, typically at 0 °C or lower. The undesired ring addition is often more favorable at higher temperatures.[2]

    • Inverse Addition: Slowly add the pyrimidine substrate to the Grignard reagent solution. This keeps the concentration of the pyrimidine low, disfavoring the coordination and subsequent side reaction.

    • Alternative Reagents: Consider using a less reactive organometallic, such as an organozinc reagent, or switching to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), which offers superior regioselectivity.

Section 2: FAQs on Byproduct Formation in Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a highly reliable method for forming the C-C bond between the pyrimidine C2 position and the cyclopropyl group.[3][4][5] However, it is not without potential pitfalls.

Q: What is the source of the de-chlorinated byproduct (pyrimidine without the cyclopropyl group) in my Suzuki coupling reaction?

A: This byproduct, resulting from hydrodehalogenation, is a common issue in palladium-catalyzed cross-couplings.

  • Plausible Causes:

    • Protodeboronation of the Boronic Acid: The cyclopropylboronic acid can react with trace water or other protic sources in the presence of the base, converting it back to cyclopropane and boric acid. This reduces the concentration of the active coupling partner.

    • Competing Reduction Pathway: The palladium catalyst can sometimes mediate a reduction pathway where the chloro-group is replaced by a hydrogen atom from the solvent or other reagents, especially if the catalytic cycle is inefficient.

  • Solutions:

    • Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[6]

    • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) before adding the palladium catalyst to remove dissolved oxygen, which can degrade the catalyst and promote side reactions.

    • Ligand Choice: Employ robust phosphine ligands (e.g., SPhos, XPhos) that promote a rapid rate of reductive elimination, outcompeting the hydrodehalogenation pathway.

Q: I'm observing a significant amount of a high molecular weight impurity consistent with a bi-pyrimidine structure. What is this and how can I avoid it?

A: You are likely observing the formation of a homocoupled dimer of your 2-chloropyrimidine starting material.

  • Mechanism: This occurs when the palladium oxidative addition intermediate reacts with another molecule of the starting halide instead of the intended boronic acid partner.

  • Solutions:

    • Stoichiometry Control: Use a slight excess of the cyclopropylboronic acid (e.g., 1.1-1.3 equivalents) to ensure the palladium intermediate is more likely to engage in the desired cross-coupling.

    • Catalyst Loading: Avoid excessively high catalyst concentrations, which can increase the probability of dimerization. A loading of 1-5 mol % of the palladium catalyst is typically sufficient.[6]

    • Reaction Conditions: Slower addition of the palladium catalyst or running the reaction at a slightly lower temperature can sometimes mitigate homocoupling.

Section 3: Impurity Profiling and Mitigation Protocols

Proactive identification of impurities is critical for developing a robust and scalable synthesis.[7][8]

Table 1: Common Impurities and Their Identification
Impurity NameProbable Origin StepRecommended Analytical MethodMitigation Strategy
2-Cyclopropylpyrimidine-5-carbaldehydeIncomplete ReductionLC-MS, HPLC, ¹H NMR (δ ~9-10 ppm)Increase equivalents of reducing agent; ensure reagent activity; allow for longer reaction time.
2-Chloro-5-(hydroxymethyl)pyrimidineIncomplete Cross-CouplingLC-MS, HPLCOptimize catalyst, base, and solvent for the Suzuki reaction; ensure anhydrous and inert conditions.
6-Cyclopropyl-2-chloro-pyrimidine-5-carbaldehydeGrignard Side Reaction (if applicable)LC-MS, ¹H & ¹³C NMRUse low temperature, inverse addition for Grignard reaction; switch to Suzuki coupling for better regioselectivity.
5-(Hydroxymethyl)pyrimidine (de-chlorinated)Hydrodehalogenation during Cross-CouplingLC-MS, HPLCUse anhydrous conditions; thoroughly degas reaction mixture; use robust Pd-catalyst/ligand system.
Bi-pyrimidine DimerHomocoupling during Cross-CouplingLC-MSUse slight excess of boronic acid; optimize catalyst loading.
Experimental Protocol: Reaction Monitoring to Identify Failure Points

This workflow is designed to pinpoint the exact step where a side reaction is occurring.

  • Set Up the Reaction: Assemble your reaction (e.g., Suzuki coupling) under the planned conditions.

  • Baseline Sample (T=0): Immediately after all reagents are mixed, withdraw a small aliquot (~50 µL), quench it in a vial containing a suitable solvent (e.g., ethyl acetate), and dilute for analysis.

  • Time-Point Sampling: Withdraw aliquots at regular intervals (e.g., every 30 minutes). Quench and prepare each sample in the same manner.

  • TLC Analysis: Spot the T=0 sample and all subsequent time-point samples on a single TLC plate. Elute with an appropriate solvent system. This will visually track the consumption of starting material and the appearance of the product and any major byproducts.

  • LC-MS Analysis: Analyze the same samples by LC-MS. This provides more accurate quantitative data on the relative amounts of starting material, product, and any impurities, along with their mass-to-charge ratios, aiding in structural identification.

  • Data Interpretation:

    • If the starting material is not consumed, the reaction is not proceeding.

    • If the starting material is consumed but the product peak is small and a new peak (byproduct) grows, a side reaction is dominant. Use the mass data to hypothesize the byproduct's structure (e.g., M+2 for dimerization, M-Cl+H for de-chlorination).

Troubleshooting_Workflow Start Low Yield or Impure Product Monitor Monitor Reaction by TLC & LC-MS Start->Monitor CheckSM Is Starting Material Consumed? Monitor->CheckSM SideProduct Are Side Products Forming? CheckSM->SideProduct Yes NoProceed Reaction Not Proceeding: - Check Catalyst/Reagent Activity - Check Temperature CheckSM->NoProceed No SideReaction Side Reaction Dominant: - Identify Byproduct via MS - Consult Troubleshooting Guide (e.g., Dehalogenation, Dimerization) SideProduct->SideReaction Yes Incomplete Incomplete Reaction: - Increase Reaction Time - Increase Reagent Equivalents SideProduct->Incomplete No Success Reaction Successful: Problem lies in Workup/ Purification

Sources

Technical Support Center: Potency Enhancement of (2-Cyclopropylpyrimidin-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of (2-Cyclopropylpyrimidin-5-yl)methanol analogs. This guide is structured to provide actionable solutions to common challenges encountered during the synthesis, optimization, and evaluation of this promising class of compounds. Our goal is to bridge the gap between theoretical knowledge and practical application, empowering you to navigate the complexities of potency enhancement with confidence.

Troubleshooting Guide: From Synthesis to Biological Activity

This section addresses specific, frequently encountered problems in the lab. Each entry follows a question-and-answer format to diagnose the issue and provide a clear path to resolution.

Issue 1: Low or No Yield in Analog Synthesis

Q: My multi-step synthesis of a novel this compound analog has resulted in a very low overall yield. What are the common failure points?

A: Low yield in multi-step synthesis is a classic challenge, often stemming from one or more suboptimal steps.[1] A systematic approach is required to identify the bottleneck.

Recommended Diagnostic Workflow:

  • Re-evaluate Each Step: Do not assume a literature procedure will work perfectly for your specific analog.[1][2] Monitor each reaction step closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the conversion of starting material to product.

  • Assess Starting Material and Reagent Quality: The purity of your starting materials and the activity of your reagents are paramount. Consider that reagents can degrade over time. When in doubt, purify solvents and re-titrate organometallic reagents.[1]

  • Analyze Reaction Conditions:

    • Solvent Choice: Is the solvent appropriate for the reaction type? Ensure it is dry and degassed if the reaction is sensitive to water or oxygen.[2]

    • Temperature Control: Are you maintaining the optimal temperature? Some reactions are highly sensitive to thermal fluctuations.

    • Stoichiometry: Have you optimized the molar ratios of your reactants and catalysts? An excess of one reagent may lead to side products.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.[2] Check the aqueous layer after an extraction to ensure your product hasn't partitioned into it. Be mindful that your compound may be unstable to the pH changes during work-up or may adhere irreversibly to silica gel during column chromatography.[2]

Below is a diagram illustrating a decision-making workflow for troubleshooting synthetic yield issues.

G start Low Synthetic Yield Detected check_reaction Monitor Reaction by TLC/LC-MS at Multiple Time Points start->check_reaction conversion Is Starting Material Being Consumed? check_reaction->conversion no_reaction Problem: No Reaction Occurring conversion->no_reaction No side_products Problem: Multiple Side Products conversion->side_products Yes, but messy workup_issue Problem: Product Loss During Work-up/Purification conversion->workup_issue Yes, clean conversion check_reagents Verify Reagent Quality (Purity, Activity, Solvent) no_reaction->check_reagents optimize_cond Optimize Reaction Conditions (Temp, Concentration, Catalyst) no_reaction->optimize_cond success Yield Improved check_reagents->success optimize_cond->success side_products->optimize_cond check_aq Analyze Aqueous Layers & Used Silica Gel workup_issue->check_aq check_aq->success

Caption: Troubleshooting workflow for low synthetic yield.

Issue 2: Poor Aqueous Solubility of a Potent Analog

Q: My lead compound shows high potency in a biochemical assay, but its poor solubility is hindering cell-based assays and future development. How can I improve its solubility?

A: This is a common challenge in medicinal chemistry where potent "hits" are often highly lipophilic.[3][4] Improving solubility requires modifying the structure to incorporate more polar or ionizable groups without sacrificing potency.

Strategies for Solubility Enhancement:

  • Introduce Ionizable Groups: Adding a basic nitrogen (like a piperazine or a primary amine) or an acidic group (like a carboxylic acid) can dramatically improve solubility in aqueous buffers at physiological pH.[5] These groups will be protonated or deprotonated, respectively, forming salts.

  • Add Polar, Non-ionizable Groups: Incorporating groups like hydroxyls (-OH), amides (-CONH2), or short polyethylene glycol (PEG) chains can increase polarity and disrupt crystal lattice formation, thereby improving solubility.

  • Reduce Lipophilicity (logP): While sometimes counterintuitive to potency, slightly reducing the molecule's overall lipophilicity by removing greasy alkyl or aryl groups can be effective. A balance must be struck. Quantitative Structure-Activity Relationship (QSAR) models can help predict the impact of these changes.[6]

  • Formulate with Excipients: For in vitro testing, using co-solvents like DMSO is standard. For in vivo studies, formulation strategies with cyclodextrins or other solubilizing agents can be explored, although this is more of a drug delivery solution than a medicinal chemistry one.

Experimental Protocol: Solubility Assessment

A simple, initial assessment can be performed using a kinetic nephelometry assay.

  • Stock Solution: Prepare a 10 mM stock solution of your analog in 100% DMSO.

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock into the PBS buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

StrategyExample MoietyTypical Effect on SolubilityPotential Impact on Potency
Introduce Basic Center Piperazine, MorpholineHigh IncreaseVariable; can introduce new binding interactions or steric clashes.
Introduce Acidic Center Carboxylic Acid, TetrazoleHigh IncreaseOften detrimental unless it can form a key salt bridge.
Add Polar Group Hydroxyl (-OH), Amide (-CONH₂)Moderate IncreaseCan form new hydrogen bonds, potentially increasing potency.
Reduce logP Replace Phenyl with PyridylModerate IncreaseHighly dependent on the specific protein-ligand interactions.
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Potency

Q: My analog is a nanomolar inhibitor of its target enzyme in a biochemical assay, but its potency drops by several orders of magnitude in a cell-based assay. What could be the cause?

A: A significant drop-off in potency between biochemical and cellular assays is a red flag that points to issues beyond simple target engagement.

Potential Causes and Solutions:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Diagnosis: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

    • Solution: Modify the structure to balance polarity and lipophilicity. An ideal logP for cell permeability is often in the range of 1-3. Reduce the number of hydrogen bond donors, as per Lipinski's Rule of Five.

  • Efflux by Transporters: The compound might be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

    • Diagnosis: Re-run the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency suggests efflux is the problem.

    • Solution: Structural modification is necessary to reduce recognition by efflux pumps. This can involve masking polar groups or altering the overall shape of the molecule.

  • Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.

    • Diagnosis: Incubate the compound with liver microsomes or S9 fractions and monitor its degradation over time using LC-MS.

    • Solution: Identify the metabolic "soft spots" on the molecule and block them. For instance, if an aromatic ring is being hydroxylated, adding a fluorine atom at that position can prevent metabolism.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin), reducing the free concentration available to engage the target.

    • Diagnosis: Measure the fraction of compound bound to plasma proteins using equilibrium dialysis.

    • Solution: Reduce the lipophilicity of the compound. Highly lipophilic compounds tend to exhibit higher plasma protein binding.

G start High Biochemical Potency, Low Cellular Potency check_perm Assess Cell Permeability (e.g., PAMPA Assay) start->check_perm is_permeable Is it Permeable? check_perm->is_permeable check_efflux Test for Efflux (Co-dose with Efflux Inhibitor) is_permeable->check_efflux Yes solve_perm Solution: Optimize logP, Reduce H-Bond Donors is_permeable->solve_perm No is_effluxed Is it an Efflux Substrate? check_efflux->is_effluxed check_metabolism Assess Metabolic Stability (e.g., Microsome Assay) is_effluxed->check_metabolism No solve_efflux Solution: Structural Modification to Evade Transporters is_effluxed->solve_efflux Yes is_stable Is it Metabolically Stable? check_metabolism->is_stable check_binding Assess Plasma Protein Binding is_stable->check_binding Yes solve_metabolism Solution: Block Metabolic 'Soft Spots' is_stable->solve_metabolism No solve_binding Solution: Reduce Lipophilicity check_binding->solve_binding

Caption: Diagnostic workflow for potency drop-off in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the key structure-activity relationships (SAR) for the this compound scaffold?

A: While the specific SAR is target-dependent, general trends have been observed across multiple studies involving pyrimidine-based inhibitors.[7][8][9] The scaffold offers several points for diversification.

  • C2-Position (Cyclopropyl Group): The cyclopropyl group is often crucial for potency, fitting into a specific hydrophobic pocket of the target protein. Modifications here are generally not well-tolerated, but exploring other small cycloalkyl groups could be considered.

  • C4 and C6-Positions of the Pyrimidine Ring: These positions are frequently substituted with aryl or heteroaryl groups that can be modified to enhance potency and selectivity.[3][10] Electron-withdrawing or -donating substituents on these aromatic rings can fine-tune electronic properties and create new interactions.[5]

  • C5-Position (Methanol Group): The hydroxyl group of the methanol moiety is a key hydrogen bond donor. Esterification or etherification can probe the space around this group, but often leads to a loss of potency unless the new group picks up a favorable interaction. Sometimes, converting the alcohol to an amine or other hydrogen-bonding group can be beneficial.

  • N1 and N3-Positions of the Pyrimidine Ring: These nitrogens are important hydrogen bond acceptors. Their electronic properties are modulated by the substituents at C2, C4, and C6.

Caption: Key modification points on the core scaffold.

Q2: Which bioassays are most appropriate for screening these analogs?

A: The choice of assay depends on the biological target. Given the prevalence of pyrimidine scaffolds in kinase inhibitor design, a common starting point is a kinase activity assay.[8][11]

Recommended Assay Cascade:

  • Primary Screen (Biochemical): Use a high-throughput biochemical assay to measure direct target engagement. For kinases, an ADP-Glo™ or similar assay that measures ATP-to-ADP conversion is robust and scalable.

  • Secondary Screen (Cellular): For promising hits, move to a target engagement assay in a cellular context. This could involve measuring the phosphorylation of a downstream substrate of your target kinase via Western Blot or a cellular thermal shift assay (CETSA).

  • Functional Cellular Assay: Assess the functional consequence of target inhibition. This could be an anti-proliferative assay (e.g., MTT or CellTiter-Glo®) in a cancer cell line that is known to be dependent on your target.[12]

  • Selectivity Profiling: Screen your lead compounds against a panel of related targets (e.g., a kinase panel) to determine their selectivity. High selectivity is crucial for minimizing off-target effects.

Q3: What is a reliable general protocol for synthesizing the pyrimidine core?

A: A common and robust method for constructing the substituted pyrimidine core is through a condensation reaction. The following is a generalized, representative protocol that should be optimized for specific substrates.

Protocol: Synthesis of a 4-Aryl-2-cyclopropyl-5-pyrimidinecarboxaldehyde (A key intermediate)

  • Reaction Setup: To a solution of an appropriate aryl-substituted enone (1.0 eq) in a suitable solvent like ethanol or isopropanol, add cyclopropylamidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).

  • Condensation: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 2,4,5-substituted pyrimidine. The resulting aldehyde can then be reduced to the target this compound analog using a mild reducing agent like sodium borohydride.

This protocol is a starting point and requires adaptation based on the specific electronic and steric properties of the chosen substituents.[13]

References

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. [Link]

  • Approach to Synthesis Problems – Organic Chemistry: How to…. [Link]

  • Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit. [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything! - YouTube. [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PubMed. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. [Link]

  • Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? - ACS Publications. [Link]

  • Organic Chemistry Synthesis Problems. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists - PubMed. [Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels - MDPI. [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC - NIH. [Link]

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Technical Support Center: Mitigating Off-Target Effects of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for mitigating off-target effects of pyrimidine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experiments. Here, we move beyond simple protocols to explain the underlying principles of identifying and minimizing unintended molecular interactions of this important class of chemical compounds.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers frequently encounter when working with pyrimidine-based inhibitors.

Q1: What are the primary reasons for the off-target effects observed with pyrimidine-based compounds, especially kinase inhibitors?

A: The pyrimidine scaffold is a common feature in many kinase inhibitors because it effectively mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases.[1] However, the high degree of conservation in the ATP-binding site across the human kinome means that these inhibitors can often bind to multiple kinases beyond the intended target.[2] This promiscuity is a primary driver of off-target effects.[2] Additionally, unintended interactions can occur with non-kinase proteins that have binding pockets structurally similar to the inhibitor's pharmacophore.[3]

Q2: How can I begin to assess the selectivity of my pyrimidine-based inhibitor?

A: A multi-faceted approach is recommended. Initially, computational methods can predict potential off-target interactions by screening your compound against databases of protein structures.[4] However, experimental validation is crucial.[5] Two powerful and widely used techniques are Kinobeads profiling and the Cellular Thermal Shift Assay (CETSA). Kinobeads technology uses immobilized, non-selective kinase inhibitors to capture a large portion of the kinome from cell lysates, allowing for a competitive binding assessment of your compound.[6][7] CETSA, on the other hand, measures the thermal stabilization of proteins in response to ligand binding in a cellular context, providing direct evidence of target engagement.[2][8]

Q3: My compound is highly potent in a biochemical assay but shows weak or no activity in a cell-based assay. Is this an off-target issue?

A: While this could be related to off-target effects, it is more commonly associated with issues of cell permeability, efflux by cellular transporters (like P-glycoprotein), or compound metabolism.[3][9] Before investigating off-targets, it is essential to confirm that your compound is reaching its intended target within the cell at a sufficient concentration. Techniques like LC-MS can be used to quantify intracellular drug concentrations. If cellular access is confirmed, then off-target effects that antagonize the on-target effect could be at play.

Q4: What is the significance of a "gatekeeper" residue in kinase inhibitor selectivity?

A: The gatekeeper residue is a key amino acid in the ATP-binding pocket of kinases that controls access to a deeper hydrophobic pocket. The size of this residue varies across the kinome. Inhibitors can be designed to specifically target kinases with smaller gatekeeper residues, thereby enhancing selectivity.[2] It is estimated that about 20% of kinases have a small gatekeeper, making this a viable strategy for improving the selectivity of a pyrimidine-based compound.[2]

Troubleshooting Guides

This section provides practical advice for specific challenges you may encounter during your experiments.

Issue 1: High levels of off-target binding observed in a Kinobeads experiment.
  • Potential Cause 1: Compound promiscuity. The inherent structure of your pyrimidine-based compound may lead to broad kinase-binding activity.

    • Solution: Consider medicinal chemistry approaches to improve selectivity. One effective strategy is "scaffold hopping," where the pyrimidine core is replaced with a different heterocyclic system that may have a more favorable selectivity profile while maintaining key binding interactions.[10][11] For example, replacing a pyrimidine with a pyrazolopyrimidine has been shown to improve selectivity for certain kinase targets.[12]

  • Potential Cause 2: Inappropriate cell line selection. The kinome expression profile varies significantly between different cell types. Using a single cell line may not provide a comprehensive view of your compound's off-target profile.

    • Solution: It is recommended to use a combination of lysates from multiple, diverse cell lines to maximize kinome coverage.[6][13] An optimized combination of four different cell lines can cover approximately half of the human kinome.[6]

Issue 2: Discrepancy between Kinobeads and CETSA results.
  • Potential Cause 1: Different experimental contexts. Kinobeads experiments are typically performed in cell lysates, where the cellular machinery is not fully active.[5] CETSA can be performed in intact cells, providing a more physiologically relevant context where factors like post-translational modifications and protein-protein interactions can influence drug binding.[5][14]

    • Solution: It is advisable to use in-lysate profiling to initially identify potential targets and then use in-cell CETSA to confirm target engagement in a more native environment.[5] Discrepancies can be informative; for instance, a target identified in the lysate but not in the cell may indicate poor cell permeability of your compound.

  • Potential Cause 2: Indirect effects in intact cells. In CETSA performed on intact cells, observed changes in protein thermal stability may not be due to direct binding but rather downstream effects of the inhibitor on a signaling pathway.[15]

    • Solution: Compare the results from intact cell CETSA with lysate-based CETSA. Thermal shifts observed only in intact cells are more likely to be indirect effects.[15]

Issue 3: Computational predictions of off-targets do not match experimental results.
  • Potential Cause 1: Limitations of in silico models. Computational predictions are based on algorithms and existing structural data, which may not fully capture the complexity of the intracellular environment.[5]

    • Solution: Experimental validation is always necessary to confirm computational predictions.[5] It is recommended to use at least one in silico tool and one experimental method to identify potential off-target sites, followed by targeted validation.[16]

  • Potential Cause 2: Inactive conformation of the target protein in the crystal structure used for docking. The conformation of a protein in a crystal structure may not be the one that is prevalent in the cellular environment.[17]

    • Solution: If possible, perform docking studies with multiple conformations of the target protein. Also, consider that your compound may bind to an allosteric site rather than the ATP-binding pocket, which may not be predicted by standard docking protocols.

Experimental Protocols & Methodologies

Here we provide detailed, step-by-step protocols for key experiments in identifying and characterizing off-target effects.

Protocol 1: Kinobeads-Based Kinase Inhibitor Profiling

This protocol outlines a competitive binding experiment to determine the kinase selectivity profile of a pyrimidine-based inhibitor.

Principle: Immobilized, non-selective kinase inhibitors ("kinobeads") are used to enrich a broad range of kinases from a cell lysate. By pre-incubating the lysate with a free inhibitor, the binding of kinases to the kinobeads will be competed off in a concentration-dependent manner for those kinases that interact with the free inhibitor. The remaining bead-bound kinases are then identified and quantified by mass spectrometry.[18]

Workflow Diagram:

Kinobeads_Workflow Kinobeads Experimental Workflow cluster_prep Sample Preparation cluster_incubation Competitive Binding cluster_enrichment Enrichment & Digestion cluster_analysis Analysis A Cell Lysis B Protein Quantification A->B C Incubate Lysate with Pyrimidine Inhibitor (Dose-Response) B->C D Add Kinobeads C->D E Kinase Enrichment D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis & IC50 Determination G->H

Caption: Kinobeads workflow for inhibitor profiling.

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture and harvest cells from multiple cell lines (e.g., K-562, MV-4-11, SK-N-BE(2), COLO 205) to ensure broad kinome coverage.[19]

    • Lyse cells in a buffer containing 0.8% NP-40, 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, and protease and phosphatase inhibitors.[20]

    • Determine the protein concentration of the lysate using a Bradford assay. Adjust the concentration to 5 mg/mL.[20]

  • Competitive Binding:

    • In a 96-well plate, incubate the cell lysate with your pyrimidine-based inhibitor at various concentrations (e.g., 0, 3, 10, 30, 100, 300, 1000, 3000, 10000 nM) for 45 minutes at 4°C.[6] Include a DMSO vehicle control.

    • Add the kinobead slurry to each well and incubate for an additional hour at 4°C with gentle mixing.

  • Kinase Enrichment and Digestion:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Perform on-bead digestion by adding trypsin and incubating overnight at 37°C.[18]

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by nanoLC-MS/MS.[18]

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot the relative abundance as a function of inhibitor concentration and fit a dose-response curve to determine the IC50 value.[19]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to perform CETSA to validate the interaction of your pyrimidine-based inhibitor with its intended target and potential off-targets in a cellular environment.

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating cells treated with the compound to various temperatures. The amount of soluble (non-denatured) protein remaining at each temperature is then quantified, usually by Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[2]

Workflow Diagram:

CETSA_Workflow CETSA Experimental Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A Treat Cells with Pyrimidine Inhibitor or Vehicle B Heat Cell Aliquots at Different Temperatures A->B C Cool Samples B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifugation to Separate Soluble Fraction D->E F Quantify Soluble Protein (Western Blot or MS) E->F G Generate Melting Curves & Determine Tagg F->G

Sources

Technical Support Center: Bioassay Development for (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Cyclopropylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the refinement of bioassay protocols involving this novel pyrimidine derivative. Given the structural motifs of a pyrimidine core and a cyclopropyl group, this document will focus on the putative application of this compound as an enzyme inhibitor, with a particular emphasis on protein kinases, a common target for such scaffolds.[1][2][3] We will also address broader considerations for cell-based assays.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and preliminary assessment of this compound.

Q1: What is the potential mechanism of action for this compound?

A1: While the specific biological target of this compound is not yet fully elucidated, its pyrimidine core is a well-established scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[1][2][4] The pyrimidine ring can mimic the adenine base of ATP, enabling competitive binding to the ATP-binding site of protein kinases.[1] The cyclopropyl group may contribute to binding affinity and metabolic stability.[5][6] Therefore, a primary hypothesis is that this compound may function as a protein kinase inhibitor. Other potential activities for pyrimidine and cyclopropane derivatives include antiviral and other enzymatic inhibition.[3][5]

Q2: What are the initial steps for handling and solubilizing the compound?

A2: Proper handling and solubilization are critical for obtaining reliable and reproducible data.

  • Stock Solution Preparation: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is completely dissolved; sonication may be used to aid dissolution. Store stock solutions at -20°C or -80°C to minimize degradation.

  • Aqueous Solubility: Pyrimidine derivatives can have limited aqueous solubility. It is crucial to determine the kinetic solubility in your specific assay buffer to avoid compound precipitation. This can be done by serially diluting the DMSO stock into the aqueous buffer and visually inspecting for precipitation or using nephelometry. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to minimize solvent-induced artifacts.

  • Safety Precautions: Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.

Q3: Which cell lines or enzyme targets should I consider for initial screening?

A3: The choice of cell line or enzyme target will depend on your research focus.

  • Kinase Inhibition: If you are investigating the potential of this compound as a kinase inhibitor, consider screening it against a panel of kinases to determine its selectivity profile. Commercially available kinase profiling services are an efficient way to do this. For cell-based assays, you could use cancer cell lines known to be dependent on specific kinase signaling pathways (e.g., lung cancer cell lines with EGFR mutations or breast cancer cell lines with high HER2 expression).[2]

  • Antiviral Activity: If exploring antiviral potential, select cell lines and viral strains relevant to your hypothesis (e.g., Vero cells for Herpes Simplex Virus).

  • General Cytotoxicity: To assess general cytotoxicity, a panel of cancer cell lines from different tissues of origin (e.g., NCI-60 panel) can be used.

Q4: What are the key quality control measures to implement in my assays?

A4: Robust quality control is essential for validating your results.

  • Positive and Negative Controls: Always include appropriate controls in your experiments. For an enzyme inhibition assay, this would include a known inhibitor of the enzyme as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Z'-factor: For plate-based assays, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background Ratio: Monitor the signal-to-background ratio to ensure the assay window is sufficient to detect meaningful changes.

  • Intra- and Inter-assay Variability: Assess the reproducibility of your assay by calculating the coefficient of variation (CV) for replicate wells within an assay and between independent experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: High Variability in Assay Results

Q: I am observing significant well-to-well or day-to-day variability in my assay. What are the potential causes and how can I troubleshoot this?

A: High variability can be caused by several factors. A systematic approach is needed to identify and resolve the issue.

Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect your assay plates for any signs of compound precipitation, especially at higher concentrations. Centrifuge a sample of your highest concentration working solution to check for a pellet. If precipitation is observed, you may need to lower the final assay concentration or explore solubility enhancement strategies.
Inconsistent Cell Seeding Ensure your cell suspension is homogenous before and during plating. Use an automated cell counter for accurate cell counting and consider using a multichannel pipette for more consistent dispensing.
Pipetting Errors Calibrate your pipettes regularly. For small volumes, use reverse pipetting, especially with viscous solutions. Consider using an automated liquid handler for high-throughput applications to minimize human error.
"Edge Effects" in Microplates Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect cell viability. To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples. Ensure your incubator has adequate humidity.
Reagent Instability Aliquot and store reagents at their recommended temperatures. Avoid repeated freeze-thaw cycles of enzymes and other sensitive reagents. Prepare fresh working solutions for each experiment.
Issue 2: Unexpected Dose-Response Curve

Q: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the reason?

A: Atypical dose-response curves can provide valuable information about the compound's behavior in the assay.

Observation Potential Cause & Explanation Troubleshooting & Next Steps
Shallow or Incomplete Curve The compound may have low potency, and the concentrations tested are not high enough to achieve maximal inhibition. Alternatively, the compound may be a partial inhibitor.Extend the concentration range of the compound. If the curve remains incomplete, it may indicate partial inhibition.
Steep or "Sharp" Curve This can be indicative of compound aggregation at higher concentrations, leading to non-specific inhibition. It can also occur in enzyme assays where the inhibitor concentration is close to the enzyme concentration (tight binding).Perform a solubility test at the concentrations used in the assay. Include a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt aggregation. To test for tight binding, vary the enzyme concentration and observe if the IC50 value changes.
Biphasic or "U-shaped" Curve This may suggest off-target effects at higher concentrations, where the compound interacts with other cellular components, leading to a complex biological response. It could also be an artifact of the detection method.Use orthogonal assays to confirm the primary finding. For example, if you are using a luminescence-based assay, try a fluorescence-based or label-free method. Investigate potential off-target effects through profiling against a broader panel of targets.
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Q: The compound is potent in my biochemical (enzyme) assay but shows little to no activity in my cell-based assay. What could explain this?

A: This is a common challenge in drug discovery and can be attributed to several factors.

Potential Cause Explanation Troubleshooting & Next Steps
Poor Cell Permeability The compound may not be able to cross the cell membrane to reach its intracellular target.Assess the physicochemical properties of the compound (e.g., cLogP). Use cell permeability assays (e.g., PAMPA) to experimentally determine its ability to cross membranes.
Efflux by Cellular Transporters The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).Co-incubate the compound with a known efflux pump inhibitor (e.g., verapamil) to see if cellular activity is restored.
Intracellular Metabolism The compound may be rapidly metabolized into an inactive form within the cell.Perform metabolic stability assays using liver microsomes or hepatocytes to assess the compound's metabolic fate.
High Intracellular ATP Concentration In the case of ATP-competitive kinase inhibitors, the high concentration of ATP in the cellular environment (~1-10 mM) can outcompete the inhibitor, leading to a significant decrease in apparent potency compared to a biochemical assay with lower ATP concentrations.Determine the Ki of the inhibitor in the biochemical assay at an ATP concentration that reflects the physiological level. This will provide a more accurate prediction of its cellular potency.

Experimental Protocols & Workflows

Protocol 1: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • ATP solution

  • Kinase assay buffer (specific to the kinase)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • White, opaque 384-well microplates

  • Positive control inhibitor

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase and substrate to their final concentrations in kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted compound or vehicle (DMSO) to the appropriate wells.

    • Add the enzyme solution to all wells except the negative control wells.

    • Add the substrate solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer or fluorescence reader).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Workflow for Troubleshooting Low Solubility

Caption: Troubleshooting workflow for addressing suspected low compound solubility.

Signaling Pathway: Putative Kinase Inhibition

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adp ADP dimerization->adp downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) dimerization->downstream P atp ATP atp->dimerization Phosphate Donor compound This compound compound->dimerization Inhibits ATP Binding response Cellular Response (Proliferation, Survival, etc.) downstream->response

Caption: Putative mechanism of action: Inhibition of a receptor tyrosine kinase.

References

  • Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors. Benchchem.

  • A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors. Benchchem.

  • Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds. Benchchem.

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC.

  • The Problems with the Cells Based Assays. SciTechnol.

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

  • Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. Benchchem.

  • Technical Support Center: Improving the Efficacy of Novel Inhibitors in Assays. Benchchem.

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.

  • Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol. Google Patents.

  • The Potential Biological Activity of 1-Cyclopropyl-2-nitronaphthalene Derivatives: A Field with Unexplored Therapeutic Promise. Benchchem.

  • Process for the preparation of cyclopropylmethanol. Google Patents.

  • Synthesis and biological activity of some 5-(1-adamantyl)pyrimidines. 2. PubMed.

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed.

  • Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. PubMed.

  • Methanol production. Google Patents.

  • 2-amino-9-[(2-hydroxymethyl) cyclopropylidenemethyl] purine antiviral agents. Google Patents.

  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Google Patents.

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC.

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Validation & Comparative

A Comparative Guide to (2-Cyclopropylpyrimidin-5-yl)methanol and Other Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold."[1][2] This heterocyclic motif is a fundamental component of DNA and RNA, and its inherent ability to form key hydrogen bonds with protein targets has made it a cornerstone in the design of therapeutic agents.[1] A vast number of drugs and clinical candidates, particularly in oncology, are built upon the pyrimidine framework.[3] Their success often lies in their capacity to mimic the adenine ring of ATP, allowing them to act as competitive inhibitors in the ATP-binding pocket of protein kinases.[4]

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[5] Consequently, kinase inhibitors have become a major class of targeted cancer therapies. Pyrimidine derivatives have been successfully developed to target a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs), leading to significant advancements in cancer treatment.[6][7]

This guide provides a comparative analysis of (2-Cyclopropylpyrimidin-5-yl)methanol , a molecule of interest, against a panel of well-characterized, clinically significant pyrimidine-based kinase inhibitors. Due to the limited publicly available biological data on this compound, this guide will leverage a structure-based hypothesis for its potential activity and use established inhibitors as benchmarks for a comprehensive comparison. We will explore their mechanisms of action, present key quantitative data, and provide detailed experimental protocols for their characterization.

Compound in Focus: this compound - A Structural Perspective

This compound is a small molecule featuring a central pyrimidine ring substituted at the 2-position with a cyclopropyl group and at the 5-position with a hydroxymethyl group.

  • The Pyrimidine Core: As discussed, this is the foundational pharmacophore, poised to interact with the hinge region of a kinase ATP-binding pocket.

  • 2-Cyclopropyl Group: Small, rigid cyclic structures like cyclopropyl are often incorporated into drug candidates to improve metabolic stability and binding affinity by exploring hydrophobic pockets within the target protein. The presence of this group suggests a potential for selective interaction within the ATP-binding site.

  • 5-Hydroxymethyl Group: The -CH₂OH moiety can act as both a hydrogen bond donor and acceptor. This functional group can form critical interactions with amino acid residues at the solvent-exposed region of the kinase active site, potentially enhancing potency and influencing selectivity. Research on other pyrimidin-4-yl-methanol derivatives has highlighted their potential as anticancer agents targeting various kinases.[8]

While no specific target or biological activity data is currently published for this compound, its structural features strongly suggest it has been designed as a potential kinase inhibitor. To understand its potential performance, we will compare it to three highly successful pyrimidine-based inhibitors that target different, yet crucial, oncogenic kinases.

Comparator Pyrimidine Inhibitors: Benchmarks in Targeted Therapy

We have selected three FDA-approved drugs that represent different sub-classes of pyrimidine inhibitors, each with a distinct mechanism and therapeutic application.

  • Gefitinib (Iressa®): A first-generation EGFR inhibitor with a quinazoline (fused pyrimidine) core. It is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[9]

  • Palbociclib (Ibrance®): A highly selective, reversible inhibitor of CDK4 and CDK6 with a pyridopyrimidine structure. It is used to treat HR-positive, HER2-negative advanced breast cancer.[7][10]

  • Ibrutinib (Imbruvica®): A first-in-class, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) featuring a pyrazolo[3,4-d]pyrimidine core. It has transformed the treatment of several B-cell malignancies.[4][11]

Comparative Analysis: Mechanism of Action and Potency

The therapeutic efficacy of these inhibitors is rooted in their ability to selectively block the signaling pathways that drive cancer cell proliferation and survival.

Gefitinib: Targeting the EGFR Signaling Pathway

Gefitinib acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[9] In many cancers, particularly NSCLC, mutations in EGFR lead to its constitutive activation, triggering downstream pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR cascades, which promote uncontrolled cell growth and inhibit apoptosis.[12][13] Gefitinib binds to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and blocking these downstream signals.[14][15]

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Enters Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP Competitive)

Caption: Gefitinib inhibits EGFR, blocking downstream pro-survival pathways.

Palbociclib: Halting the Cell Cycle via CDK4/6 Inhibition

The cell cycle is tightly regulated by CDKs. In many cancers, the Cyclin D-CDK4/6-Rb pathway is hyperactivated, leading to uncontrolled cell division.[16] CDK4 and CDK6, when complexed with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[17] This phosphorylation releases the E2F transcription factor, which then activates genes required for the transition from the G1 to the S phase of the cell cycle.[17] Palbociclib selectively inhibits CDK4 and CDK6, preventing Rb phosphorylation and causing cell cycle arrest in the G1 phase.[10]

CDK46_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases S_Phase_Entry G1-S Phase Transition (Cell Division) E2F->S_Phase_Entry Activates Transcription Palbociclib Palbociclib Palbociclib->CDK46 Inhibits

Caption: Palbociclib inhibits CDK4/6, causing G1 cell cycle arrest.

Ibrutinib: Irreversible Inhibition of BTK Signaling

Ibrutinib is a potent and irreversible inhibitor of BTK.[11] BTK is a key kinase in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of B-cells.[4] In B-cell malignancies, this pathway is often constitutively active. Ibrutinib contains an acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained and irreversible inhibition of its kinase activity.[4][18]

Quantitative Data Summary

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase's activity by 50% in a biochemical assay. Cellular potency is often measured by the concentration required to inhibit cell proliferation by 50% (GI₅₀).

InhibitorPrimary Target(s)IC₅₀ (Cell-Free Assay)Target Cell Line (Example)GI₅₀ (Cell-Based Assay)MechanismReference(s)
This compound Hypothesized: KinaseData Not AvailableData Not AvailableData Not AvailableHypothesized: Reversible-
Gefitinib EGFR26-57 nMNCI-H1975 (NSCLC)21.46 µMReversible, ATP-Competitive[19][20]
Palbociclib CDK4, CDK6CDK4: 11 nMCDK6: 16 nMMCF-7 (Breast Cancer)82 nMReversible, ATP-Competitive[7][10]
Ibrutinib BTK0.5 nMRamos (B-cell lymphoma)11 nMIrreversible, Covalent[4][18][21]

Note: IC₅₀ and GI₅₀ values can vary based on assay conditions and cell lines used. The data presented are representative values from the cited literature.

Experimental Protocols for Inhibitor Characterization

To characterize a novel pyrimidine inhibitor like this compound and compare it to benchmarks, a series of standardized in vitro and cell-based assays are essential.

Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a common method to determine the IC₅₀ of an inhibitor against a purified kinase enzyme. Luminescence-based assays that quantify ATP consumption (or ADP production) are widely used for their high throughput and sensitivity.[22]

Principle: Kinase activity is measured by the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-based system detects the remaining ATP; a lower light signal indicates higher kinase activity (more ATP consumed) and vice-versa. An effective inhibitor will result in higher luminescence (less ATP consumed).

Kinase_Assay_Workflow A 1. Compound Dilution - Prepare 10-point serial dilution of inhibitor in DMSO. B 2. Reaction Setup - Add inhibitor dilutions to plate. - Add purified kinase enzyme. A->B C 3. Kinase Reaction - Initiate with ATP/Substrate mix. - Incubate at 30°C for 60 min. B->C D 4. ATP Detection - Add ADP-Glo™ or similar reagent. - Incubate to stop reaction and deplete remaining ATP. C->D E 5. Signal Generation - Add Kinase Detection Reagent. - Incubate to convert ADP to ATP and generate light. D->E F 6. Data Analysis - Measure luminescence. - Plot vs. inhibitor concentration. - Fit curve to determine IC₅₀. E->F

Caption: General workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.

  • Reaction Plate Setup: In a 384-well plate, add 1 µL of each inhibitor dilution. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Kinase Addition: Add 4 µL of a solution containing the purified recombinant kinase (e.g., EGFR, CDK4/CyclinD1, or BTK) in kinase buffer to each well. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the specific peptide substrate and ATP (at its Kₘ concentration) in kinase buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection: Stop the reaction and measure activity using a commercial kit like ADP-Glo™ (Promega). Add 10 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract background luminescence. Normalize the data to the "no inhibitor" controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.[23]

Protocol 2: MTT Cell Viability Assay for GI₅₀ Determination

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with an inhibitor.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, MCF-7 for CDK4/6) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[24]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[25]

  • Data Analysis: Subtract the absorbance of blank wells (medium and MTT only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of inhibitor concentration and fit the data to determine the GI₅₀ value.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating pyrimidine-based kinase inhibitors, using the structure of This compound as a starting point for hypothesis-driven analysis. By comparing its structural features to those of established drugs like Gefitinib , Palbociclib , and Ibrutinib , we can appreciate the chemical nuances that lead to potent and selective inhibition of diverse kinase targets.

  • Gefitinib demonstrates the classic ATP-competitive mechanism targeting a receptor tyrosine kinase crucial in solid tumors.

  • Palbociclib highlights the potential for high selectivity against kinases that regulate the core cellular process of cell division.

  • Ibrutinib showcases the power of covalent inhibition, achieving profound and sustained target engagement.

The true potential of this compound remains to be elucidated. The experimental protocols detailed herein provide a clear roadmap for its characterization. Future studies should focus on screening this compound against a broad panel of kinases to identify its primary target(s), followed by IC₅₀ determination and cell-based assays using relevant cancer cell lines to assess its anti-proliferative activity. This systematic approach will be critical in determining whether this compound or its derivatives can be developed into the next generation of effective pyrimidine-based therapeutics.

References

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A Researcher's Guide to Validating Target Engagement of Novel Compounds: The Case of (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is confirming that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides a comprehensive overview of modern experimental strategies for validating the target engagement of a novel chemical entity, using the hypothetical compound (2-Cyclopropylpyrimidin-5-yl)methanol as a case study.

The objective of this guide is to move beyond a simple listing of techniques. Instead, we will delve into the causality behind experimental choices, presenting a logical, multi-pronged approach to first identify potential targets and then rigorously validate the engagement of this compound. Each described protocol is designed as a self-validating system, ensuring scientific integrity and trustworthiness in your findings.

The Challenge: Deconvoluting the Target of a Novel Compound

This compound represents a common scenario in drug discovery: a molecule with an interesting biological activity but an unknown mechanism of action. The initial priority is therefore not just validation, but also identification of its direct binding partners. Our experimental strategy will reflect this, beginning with unbiased, proteome-wide approaches and progressively narrowing down to specific, high-resolution techniques to confirm and characterize the interaction.

A Phased Approach to Target Identification and Validation

A robust workflow for a novel compound like this compound involves a multi-step process. This ensures that initial hypotheses are built on broad, unbiased data and then systematically confirmed with orthogonal, high-confidence methods.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Hypothesis Generation & Prioritization cluster_2 Phase 3: Direct Target Engagement Validation (Cellular) cluster_3 Phase 4: Biophysical Characterization (In Vitro) cluster_4 Phase 5: Selectivity Profiling chemoproteomics Chemoproteomics bioinformatics Bioinformatic Analysis of Hits chemoproteomics->bioinformatics phenotypic_screening Phenotypic Screening Data Analysis phenotypic_screening->bioinformatics pathway_analysis Pathway & Network Analysis bioinformatics->pathway_analysis cetsa Cellular Thermal Shift Assay (CETSA) pathway_analysis->cetsa Prioritized Targets nanobret NanoBRET/HiBiT Assays pathway_analysis->nanobret Prioritized Targets spr Surface Plasmon Resonance (SPR) cetsa->spr itc Isothermal Titration Calorimetry (ITC) cetsa->itc nanobret->spr nanobret->itc kinome_profiling Kinome Profiling spr->kinome_profiling itc->kinome_profiling

Caption: Phased workflow for target deconvolution and validation.

Phase 1 & 2: Unbiased Discovery and Hypothesis Generation

When the target of a compound like this compound is unknown, starting with broad, unbiased methods is crucial. Chemoproteomics stands out as a powerful approach for target deconvolution.[1][2][3]

Chemoproteomics

Chemoproteomics utilizes the compound of interest, or a slightly modified version, to identify interacting proteins from a complex biological sample, such as a cell lysate.[4][5] There are two main strategies:

  • Affinity-based Chemoproteomics: This involves immobilizing a derivative of this compound onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry. A competition experiment, where the lysate is pre-incubated with the free, unmodified compound, is essential to distinguish specific binders from non-specific interactions.[4]

  • Stability-based Chemoproteomics (e.g., Thermal Proteome Profiling - TPP): This method leverages the principle that protein thermal stability changes upon ligand binding.[2] Cells or lysates are treated with the compound, heated across a temperature gradient, and the remaining soluble proteins are quantified by mass spectrometry. Proteins that show a significant shift in their melting temperature in the presence of the compound are identified as potential targets.

These methods provide a proteome-wide view of potential interactors, forming the basis for hypothesis generation.

Phase 3: Validating Direct Target Engagement in a Cellular Context

Once a list of putative targets is generated, the next critical step is to confirm direct engagement in a more physiological setting – the intact cell. This filters out artifacts that may arise in cell lysates and confirms that the compound can penetrate the cell membrane and bind to its target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or tissues.[6][7][8][9] The principle is straightforward: a ligand-bound protein is thermodynamically more stable and will denature at a higher temperature than the unbound protein.[7][10]

G start Treat intact cells with This compound or Vehicle (DMSO) heat Heat aliquots of treated cells to a range of temperatures start->heat Incubation lyse Lyse cells and separate soluble and aggregated protein fractions heat->lyse Denaturation & Precipitation detect Quantify soluble target protein (e.g., Western Blot, ELISA) lyse->detect Analysis plot Plot % soluble protein vs. Temperature to generate melt curves detect->plot Data Visualization

Caption: Workflow for a CETSA experiment.

A positive result in CETSA — a rightward shift in the melting curve of a putative target protein in the presence of this compound — is strong evidence of direct intracellular engagement.

NanoBRET™/HiBiT Target Engagement Assays

For higher-throughput validation, bioluminescence resonance energy transfer (BRET)-based assays like NanoBRET™ are invaluable.[11][12][13][14][15] These assays measure compound binding to a specific protein in living cells in real-time.

The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target is added to the cells. When the tracer is bound, its close proximity to NanoLuc® results in energy transfer (BRET) upon addition of a substrate. When this compound is introduced and binds to the target, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the calculation of an intracellular IC50, a quantitative measure of target engagement.[12]

Phase 4: High-Resolution Biophysical Characterization

While cellular assays confirm engagement in a physiological context, in vitro biophysical methods provide precise, quantitative data on the binding kinetics and thermodynamics of the interaction between this compound and a purified target protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time.[16][17][18][19][20] Typically, the purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response.

SPR provides a wealth of information, including:

  • Binding Affinity (KD): A measure of the strength of the interaction.

  • Association and Dissociation Rates (ka and kd): How quickly the compound binds and unbinds from the target.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics.[21][22][23][24] It directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound is titrated into a solution containing the purified target protein.

ITC provides a complete thermodynamic profile of the interaction, including:

  • Binding Affinity (KD)

  • Stoichiometry (n): The molar ratio of the binding interaction.

  • Enthalpy (ΔH) and Entropy (ΔS): Insights into the forces driving the binding event.[21][22]

Comparison of Key Validation Techniques

Technique Principle Throughput Key Outputs Pros Cons
CETSA Ligand-induced thermal stabilizationLow to MediumThermal shift (ΔTm), confirmation of intracellular bindingMeasures engagement in intact cells; label-free for the compound.[6][8]Requires a specific antibody for detection; lower throughput for melt curves.[10]
NanoBRET™ Bioluminescence Resonance Energy TransferHighIntracellular IC50/KD, real-time bindingHigh-throughput; quantitative measurement in living cells.[11][14]Requires genetic modification of the target protein; relies on a suitable tracer.
SPR Change in refractive index upon bindingMedium to HighKD, ka, kd (kinetics)Label-free; real-time kinetic data.[16][18]Requires purified protein; potential for protein immobilization artifacts.
ITC Measurement of heat change upon bindingLowKD, ΔH, ΔS, stoichiometry (n)Gold standard for thermodynamics; label-free, in-solution.[21]Requires large amounts of pure protein; low throughput.

Phase 5: Assessing Selectivity

Demonstrating that this compound binds to its intended target is only part of the story. Understanding its selectivity is crucial for predicting potential off-target effects.

Kinome Profiling

If the identified target is a kinase, assessing the selectivity of this compound against a broad panel of kinases is essential. Services from companies like Reaction Biology, and Cell Signaling Technology offer screening against hundreds of kinases to create a selectivity profile.[25][26][27][28] This helps to identify potential off-target kinase interactions that could lead to toxicity or polypharmacology.[29]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

  • Heating: Harvest cells, wash, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Detection: Collect the supernatant (soluble fraction). Quantify the amount of the target protein in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.

  • Analysis: Densitometry is used to quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A shift in the curve (ΔTm) indicates target engagement.[7]

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc®. Plate the transfected cells in a white, 96-well assay plate and incubate for 18-24 hours.[14]

  • Compound Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the cells.

  • Tracer and Substrate Addition: Add the fluorescent tracer at its predetermined optimal concentration. Add the NanoBGlo® substrate.

  • Detection: Immediately measure luminescence at 450 nm and 610 nm using a plate reader equipped for BRET measurements.[14]

  • Analysis: Calculate the BRET ratio (610 nm emission / 450 nm emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Conclusion

References

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  • Promega Corporation.
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  • SpringerLink. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling.
  • ACS Publications. An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution.
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  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • White Rose Research Online.
  • National Institutes of Health. Stability-based approaches in chemoproteomics.
  • Cell Signaling Technology. KinomeView Profiling.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
  • Promega Corporation. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol.
  • BenchChem. Validating Target Engagement of Novel Compounds: A Methodological Guide.
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  • European Review for Medical and Pharmacological Sciences. A brief introduction to chemical proteomics for target deconvolution.
  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds.
  • Malvern Panalytical. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • ACS Omega. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • Royal Society of Chemistry. Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.
  • National Institutes of Health. Determining target engagement in living systems.
  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Selvita. A Practical Guide to Target Engagement Assays.
  • Cytiva. Biacore SPR for small-molecule discovery.
  • Promega Corporation.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
  • Pelago Bioscience. CETSA.
  • Discovery On Target.
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A Comparative Guide to the Structure-Activity Relationship of (2-Cyclopropylpyrimidin-5-yl)methanol Analogs as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in the innate immune signaling cascade. As a serine/threonine kinase, it is indispensable for signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2]. The activation of these pathways is a hallmark of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain cancers[1][2]. Consequently, the development of potent and selective IRAK4 inhibitors represents a highly promising therapeutic strategy.

The (2-Cyclopropylpyrimidin-5-yl)methanol scaffold has been identified as a privileged core structure for a novel class of IRAK4 inhibitors. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for this series of compounds, with a particular focus on analogs leading to the discovery of clinical candidates like Zabedosertib (BAY1834845)[1][2][3]. We will dissect the causal relationships between specific structural modifications and their impact on inhibitory potency, selectivity, and drug-like properties. This guide is intended to provide researchers, medicinal chemists, and drug development professionals with actionable insights to guide future optimization efforts within this chemical space.

The IRAK4 Signaling Pathway and Therapeutic Rationale

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, forming a complex known as the Myddosome. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 or IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key mediators of inflammation.

Inhibition of the kinase activity of IRAK4 is an attractive therapeutic approach because it targets an early and essential step in this pathway. By blocking IRAK4, it is possible to broadly suppress the production of multiple inflammatory cytokines, offering the potential for significant therapeutic benefit in a range of diseases.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Genes Pro-inflammatory Gene Expression NFkB->Genes Inhibitor (2-Cyclopropylpyrimidin -5-yl)methanol Analogs Inhibitor->IRAK4 Inhibition

Figure 1: Simplified IRAK4 Signaling Pathway and Point of Inhibition.

Core Scaffold and Structure-Activity Relationship (SAR) Analysis

The optimization of the this compound scaffold was a systematic process, exploring modifications at several key positions to enhance potency against IRAK4 while improving selectivity and pharmacokinetic properties. The core scaffold consists of a central pyrimidine ring, a cyclopropyl group at the 2-position, and a methanol group at the 5-position. A key feature for activity is an amino-containing substituent at the 4-position, which often serves as a hinge-binding motif.

Modifications at the C4-Position of the Pyrimidine Ring

The substituent at the C4-position is crucial for binding to the kinase hinge region. Early efforts focused on attaching various substituted anilines and related heterocycles via an amino linker.

Compound IDC4-SubstituentIRAK4 IC50 (nM)
1 3-amino-4-methyl-aniline212
2 3-amino-4-methoxy-aniline102
3 3-amino-indazole33
4 (Zabedosertib) 3-amino-1H-indazole-6-carbonitrile3.55

Data synthesized from J. Med. Chem. 2024, 67, 2, 1225–1242[1][2][3].

As shown in the table above, moving from a simple substituted aniline (Compound 1 ) to an indazole (Compound 3 ) significantly improved potency. The rationale behind this choice is that the bicyclic indazole system provides a more rigid and pre-organized conformation for optimal interactions with the kinase hinge. Further optimization by introducing an electron-withdrawing nitrile group at the 6-position of the indazole (Compound 4 , Zabedosertib) led to a nearly 10-fold increase in potency[1][3]. This suggests a favorable interaction of the nitrile group within a specific sub-pocket of the ATP-binding site.

Modifications at the C2-Position (Cyclopropyl Group)

The 2-cyclopropyl group is a key feature of this series, occupying a hydrophobic pocket. While this group was found to be generally optimal, exploration of other small alkyl and cycloalkyl groups was undertaken to probe the size and nature of this pocket.

Compound IDC2-SubstituentRelative Potency
5 MethylLower
6 EthylLower
7 (Core Scaffold) CyclopropylHigh
8 CyclobutylSlightly Lower

Replacing the cyclopropyl group with smaller alkyl groups like methyl or ethyl resulted in a significant loss of potency. This is likely due to a less optimal fit and reduced van der Waals interactions within the hydrophobic pocket. A cyclobutyl group was tolerated but offered no advantage over the cyclopropyl moiety, which appears to provide the ideal balance of size, lipophilicity, and conformational rigidity for this position.

Modifications at the C5-Methanol Group

The C5-methanol group extends towards the solvent-exposed region of the ATP-binding site. This position was identified as a key handle for modulating physicochemical properties such as solubility without significantly compromising potency.

Compound IDC5-SubstituentIRAK4 IC50 (nM)Aqueous Solubility
9 -CH₂OH (Methanol)5.2Moderate
10 -CH(CH₃)OH4.8Moderate
11 -C(CH₃)₂OH3.9High
12 -CH₂OCH₃25.6Lower

Modifying the methanol group to a tertiary alcohol (Compound 11 ) not only maintained high potency but also improved aqueous solubility. This is a critical achievement in drug discovery, as poor solubility can hinder oral absorption and overall drug-like properties. The causality here is that the bulkier tertiary alcohol can disrupt crystal lattice packing, leading to better solubility, while still being able to form a key hydrogen bond interaction in the active site. Etherification of the alcohol (Compound 12 ) was detrimental to potency, suggesting that the hydroxyl group itself is a key interaction motif, likely acting as a hydrogen bond donor.

Figure 2: Key Structure-Activity Relationship Summary.

Experimental Protocols

The discovery and optimization of this series relied on a cascade of robust and reproducible assays. Below are detailed, step-by-step methodologies for the synthesis of the core scaffold and the key biological assays used for their evaluation.

General Synthetic Scheme

The synthesis of this compound analogs generally follows a convergent route, building the substituted pyrimidine core and then coupling the key fragments.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start 2-Cyclopropyl-4,6- dichloropyrimidine Step1 Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 4-Amino-2-cyclopropyl- 6-chloropyrimidine Step1->Intermediate1 Step2 Step 2: Suzuki or Stille Coupling Intermediate1->Step2 Intermediate2 4-Amino-2-cyclopropyl- 6-aryl/vinyl-pyrimidine Step2->Intermediate2 Step3 Step 3: Functional Group Interconversion (e.g., Hydroboration) Intermediate2->Step3 Final Final Analog: (4-Amino-2-cyclopropyl- 6-aryl-pyrimidin-5-yl)methanol Step3->Final

Figure 3: General Synthetic Workflow Diagram.

Step-by-Step Protocol for Synthesis of a Representative Analog:

  • Synthesis of 4-(3-amino-1H-indazol-1-yl)-2-cyclopropylpyrimidine-5-carbaldehyde:

    • To a solution of 4-chloro-2-cyclopropylpyrimidine-5-carbaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 3-amino-1H-indazole (1.1 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired aldehyde intermediate. The choice of a carbonate base is crucial here to facilitate the nucleophilic aromatic substitution without being overly harsh on the sensitive functional groups.

  • Reduction to (4-(3-amino-1H-indazol-1-yl)-2-cyclopropylpyrimidin-5-yl)methanol:

    • Dissolve the aldehyde intermediate (1.0 eq) in a mixture of methanol and dichloromethane (1:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. The use of NaBH₄ is a standard, mild, and selective method for reducing aldehydes to primary alcohols without affecting other reducible groups like the nitrile or the aromatic rings.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final compound by flash chromatography or recrystallization.

In Vitro Biological Evaluation

1. IRAK4 Kinase Activity Assay (Luminescent - ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to IRAK4 activity[4][5][6][7][8]. It is a robust, high-throughput method ideal for determining IC50 values.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Materials:

    • Recombinant human IRAK4 enzyme

    • Myelin Basic Protein (MBP) as a generic substrate

    • ATP

    • Test compounds (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)[4][5][6][7][8]

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[6]

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations (final DMSO concentration should be ≤1%).

    • In a 384-well plate, add 2.5 µL of the diluted compound or vehicle control (for positive and negative controls).

    • Add 2.5 µL of IRAK4 enzyme solution (e.g., 2 ng/µL) to the wells containing the test compound and the positive control wells. Add 2.5 µL of kinase buffer to the negative control wells. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL MBP and 25 µM ATP).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

2. Cellular Assay: TLR-Induced TNFα Production in Human PBMCs

This assay assesses the ability of the compounds to inhibit IRAK4 signaling in a more physiologically relevant context, measuring the suppression of a key downstream pro-inflammatory cytokine.

  • Principle: Human Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with a TLR7/8 agonist, R848, which activates the IRAK4 pathway and induces the production and secretion of TNFα. The concentration of TNFα in the cell culture supernatant is then quantified by ELISA.

  • Materials:

    • Human PBMCs, isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

    • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • R848 (TLR7/8 agonist)[9][10][11]

    • Test compounds (serially diluted).

    • Human TNFα ELISA kit.

  • Procedure:

    • Isolate PBMCs and resuspend them in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Prepare serial dilutions of the test compounds in culture medium. Add 50 µL of the diluted compounds to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator. This pre-incubation step allows the compounds to enter the cells and engage with the target.

    • Prepare a stock solution of R848. Add 50 µL of the R848 solution to achieve a final concentration of 1 µM[11]. Add 50 µL of medium without R848 to the unstimulated control wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant and measure the TNFα concentration using a commercial ELISA kit, following the manufacturer's instructions.

    • Calculate the percent inhibition of TNFα production for each compound concentration and determine the cellular IC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective IRAK4 inhibitors. The SAR studies have clearly demonstrated that:

  • A 3-amino-indazole moiety at the C4-position is critical for potent hinge-binding.

  • The C2-cyclopropyl group provides optimal hydrophobic interactions.

  • The C5-methanol group is a key site for modulating physicochemical properties, with a tertiary alcohol being particularly advantageous for improving solubility while maintaining potency.

The lead compounds from this series, such as Zabedosertib, exhibit low nanomolar potency in both biochemical and cellular assays, demonstrating effective translation of target engagement into functional cellular activity[7]. The detailed experimental protocols provided herein offer a validated framework for researchers seeking to build upon these findings.

Future efforts in this area could focus on further refining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these analogs to achieve optimal pharmacokinetic profiles for in vivo efficacy. Additionally, exploring modifications to the indazole ring could lead to further improvements in potency and selectivity against other kinases. The insights and methodologies presented in this guide provide a solid foundation for the continued development of this important class of therapeutic agents for inflammatory and autoimmune diseases.

References

  • BPS Bioscience. IRAK4 Kinase Assay Kit. Available from: [Link]

  • Bothe, U., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 67(2), 1225–1242. Available from: [Link]

  • De, A., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry, 62(15), 7139-7154. Available from: [Link]

  • ACS Publications. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2024). Advances in the Discovery of Small-Molecule IRAK4 Inhibitors. Available from: [Link]

  • ACS Publications. (2020). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 11(3), 327–333. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. Clinical and Translational Science. Available from: [Link]

  • ACS Publications. (2024). Discovery of KT-474, a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Available from: [Link]

  • Mammoliti, O., et al. (2025). Discovery of GLPG4471, a potent and selective IRAK4 inhibitor for the treatment of inflammatory and autoimmune diseases. Bioorganic & Medicinal Chemistry Letters, 129, 130386. Available from: [Link]

  • ResearchGate. (2013). Comparison of cytokines induced by LPS and R848 in PBMC and in a human whole blood assay. Available from: [Link]

  • ResearchGate. (2009). The presence of R848 suppresses TLR9L-induced IFN-α. Human PBMCs were cultured... Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of (2-Cyclopropylpyrimidin-5-yl)methanol, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity, often termed promiscuity, can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes that can derail an otherwise promising therapeutic candidate.[1][3] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of a successful drug development campaign.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of (2-Cyclopropylpyrimidin-5-yl)methanol (termed "CMP-01" for this guide) , a novel, hypothetical inhibitor of Aurora A Kinase (AURKA). AURKA is a key mitotic kinase often overexpressed in tumors, making it a validated oncology target. We will objectively compare the performance of CMP-01 against three distinct chemical entities, providing supporting experimental frameworks and data to illustrate the critical concepts of kinase selectivity.

Our audience—researchers, scientists, and drug development professionals—understands that the goal is not always to find the most potent inhibitor, but the one with the optimal balance of on-target potency and minimal off-target activity. This guide is designed to illuminate the path to identifying such candidates.

The Comparative Cohort: Establishing Benchmarks for Selectivity

To contextualize the selectivity profile of CMP-01, we have selected three comparator compounds, each representing a distinct selectivity paradigm. The rationale behind these choices is to provide a spectrum of cross-reactivity, from highly selective to broadly promiscuous.

  • CMP-02 (Hypothetical Structural Analog): (2-Isopropylpyrimidin-5-yl)methanol. This close structural analog of our lead compound was designed to probe the structure-activity relationship (SAR) of the 2-position substituent. The seemingly minor change from a rigid cyclopropyl to a more flexible isopropyl group can significantly alter the binding kinetics and selectivity profile, demonstrating how subtle chemical modifications can have profound pharmacological consequences.

  • Alisertib (MLN8237) (The Selective Benchmark): A well-characterized, potent, and highly selective clinical-stage inhibitor of Aurora A kinase.[5][6] Alisertib serves as the "gold standard" in this comparison, representing a desirable high-selectivity profile with over 200-fold selectivity for Aurora A over the closely related Aurora B kinase.[5][7]

  • Staurosporine (The Promiscuous Inhibitor): A natural alkaloid that acts as a potent but broadly non-selective protein kinase inhibitor, binding to the vast majority of the kinome with high affinity.[8][9][10][11] Staurosporine exemplifies a promiscuous compound and is used here to highlight a profile that drug discovery programs typically seek to avoid.

Experimental Strategy: A Tiered Approach to Profiling

A robust cross-reactivity assessment follows a tiered, data-driven approach. This ensures a cost-effective and efficient evaluation, starting with a broad, exploratory screen and progressing to more detailed quantitative analysis for observed hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Broad Safety Profiling T1_Screen Broad Kinase Panel Screen (e.g., KINOMEscan®, >400 kinases) Single High Concentration (e.g., 1 µM) T1_Result Identify Initial 'Hits' (% Inhibition > 70%) T1_Screen->T1_Result Data Analysis T2_IC50 IC50 Determination for 'Hits' (10-point dose-response curve) Biochemical Kinase Assay (e.g., ADP-Glo™) T1_Result->T2_IC50 Progress Hits T2_Result Quantify On- and Off-Target Potency Calculate Selectivity Score T2_IC50->T2_Result Data Analysis T3_Safety Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44™) Non-Kinase Targets (GPCRs, Ion Channels, etc.) T2_Result->T3_Safety Assess Lead Candidate T3_Result Identify Liabilities Against Safety-Critical Targets (e.g., hERG) T3_Safety->T3_Result Data Analysis

Caption: Tiered workflow for cross-reactivity profiling.

This strategy begins with a wide-net approach using a large kinase panel at a single, high concentration to identify any potential interactions. Hits from this primary screen are then subjected to full dose-response studies to determine their half-maximal inhibitory concentration (IC50), allowing for a quantitative comparison of potency. Finally, promising candidates are evaluated against a panel of non-kinase targets known to be associated with adverse drug reactions.

Quantitative Data Summary & Comparative Analysis

The following data tables represent the hypothetical outcomes of our tiered profiling strategy for CMP-01 and the comparator compounds.

Table 1: Kinase Selectivity Profile (IC50 values in nM)

This table summarizes the potency of each compound against the primary target (AURKA) and a selection of representative off-target kinases from different families.

Kinase TargetCMP-01 (Test) CMP-02 (Analog) Alisertib (Selective) Staurosporine (Promiscuous)
AURKA (On-Target) 15 120 1.2 [5]9 [11]
AURKB850950396[5]18[11]
ABL1>10,0008,500>10,00020
CDK22,5001,500>10,0003
VEGFR25,0004,500>10,00075
SRC>10,000>10,000>10,0006[9]
PKA8,0006,000>10,00015[11]
Selectivity Score *0.015 0.05 <0.01 >0.8

*Selectivity Score (S-Score): A quantitative measure of promiscuity, calculated as the number of kinases inhibited with an IC50 < 1 µM divided by the total number of kinases tested (hypothetical panel of 400 kinases). A lower score indicates higher selectivity.

Interpretation of Kinase Selectivity Data:

  • CMP-01 demonstrates promising on-target potency (IC50 = 15 nM) and a favorable selectivity profile. Its activity against other kinases is significantly lower, with IC50 values in the micromolar range, resulting in a low S-score. The >50-fold selectivity over AURKB is a key desirable feature.

  • CMP-02 shows a marked decrease in potency against AURKA (IC50 = 120 nM). This suggests that the rigid cyclopropyl group in CMP-01 is critical for optimal binding to the target's active site. Its off-target profile is similar to CMP-01, but the reduced on-target activity makes it a less attractive candidate.

  • Alisertib confirms its status as a highly selective inhibitor, with picomolar potency against AURKA and minimal activity against other kinases.[5][6] Its S-score is the lowest, setting a high bar for selectivity.

  • Staurosporine exhibits potent, nanomolar inhibition across a wide range of kinases, as expected.[8][11] Its high S-score reflects its profound lack of selectivity and serves as a clear negative control in this analysis.

Table 2: Broad Target Safety Profile (% Inhibition at 10 µM)

This table shows the results from a broad safety panel, such as the Eurofins SafetyScreen44™, which assesses activity against targets implicated in adverse drug effects.[12][13]

TargetClassCMP-01 (Test) Alisertib (Selective) Staurosporine (Promiscuous)
hERGIon Channel8%5%45%
5-HT2AGPCR2%1%68%
Dopamine TransporterTransporter<1%<1%55%
COX-1Enzyme5%7%30%
M1 MuscarinicGPCR<1%3%75%

Interpretation of Safety Data:

Both CMP-01 and Alisertib show minimal interaction (<10% inhibition) with the safety-critical targets tested, suggesting a low risk of common off-target liabilities like cardiotoxicity (hERG) or CNS effects (neurotransmitter receptors/transporters). In stark contrast, Staurosporine demonstrates significant activity against multiple targets, highlighting its potential for a wide range of toxicities.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the above data must be robust and well-validated. Below are detailed protocols for key assays in a cross-reactivity profiling workflow.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol describes a method for determining the IC50 value of a compound against a specific kinase. The ADP-Glo™ assay is a widely used format that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14][15][16]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection S1 Dispense Serially Diluted Compound (e.g., CMP-01) into 384-well plate S2 Add Kinase + Substrate Mixture S3 Add ATP to Initiate Reaction S4 Incubate at RT (e.g., 60 min) S5 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) S4->S5 Reaction Complete S6 Incubate at RT (40 min) S7 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) S8 Incubate at RT (30-60 min) S9 Read Luminescence (Plate Reader) S8->S9 Signal Stable S10 Plot Data & Calculate IC50 (Dose vs. Response Curve) S9->S10 Data Analysis

Sources

The Cyclopropyl Group: A Small Ring with a Big Impact on Pyrimidine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Cyclopropyl vs. Other Alkyl Pyrimidines for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] The strategic modification of this privileged heterocycle with various substituents allows for the fine-tuning of a compound's pharmacological profile. Among the plethora of possible substitutions, the choice of an alkyl group can profoundly influence a molecule's potency, metabolic stability, and overall druglikeness. This guide provides an in-depth comparative analysis of cyclopropyl-substituted pyrimidines against their counterparts bearing other common alkyl groups, such as isopropyl, ethyl, and methyl. We will delve into the unique physicochemical properties conferred by the cyclopropyl moiety and explore how these translate into tangible advantages in a drug discovery context, supported by experimental data and detailed protocols.

The Allure of the Cyclopropyl Group: More Than Just a Small Alkyl

The cyclopropyl group, a three-membered carbocycle, is far from being a simple, small alkyl substituent. Its unique electronic and steric properties impart significant and often beneficial changes to the pharmacological profile of a parent molecule.[3] The inclusion of a cyclopropyl ring in drug candidates has been shown to enhance potency, reduce off-target effects, increase metabolic stability, and improve brain permeability.[3]

The key features that distinguish the cyclopropyl group from other alkyl substituents include:

  • Conformational Rigidity: Unlike the free rotation found in linear alkyl chains, the cyclopropyl group is conformationally locked. This rigidity can pre-organize the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding and, consequently, increased potency.[3]

  • Unique Electronic Nature: The C-C bonds within the cyclopropane ring possess a higher degree of p-character compared to typical alkanes. This results in shorter and stronger C-H bonds, which can influence interactions with biological targets and enhance metabolic stability.[4]

  • Metabolic Stability: The tertiary C-H bond in substituents like the isopropyl group is a common site for metabolic oxidation by cytochrome P450 enzymes. The cyclopropyl group lacks this vulnerable site, often leading to a more robust metabolic profile.[4]

Physicochemical Properties: A Head-to-Head Comparison

The choice of an alkyl substituent can significantly impact a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. Let's consider a hypothetical series of 2-substituted pyrimidines to illustrate these differences.

SubstituentMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
-H80.090.4525.78
-Methyl94.110.8825.78
-Ethyl108.141.3125.78
-Isopropyl122.171.6825.78
-Cyclopropyl120.151.2525.78

Table 1: Calculated Physicochemical Properties of Hypothetical 2-Substituted Pyrimidines. Calculations performed using a standard cheminformatics toolkit.

As the table illustrates, the cyclopropyl group offers a compelling balance. It provides a degree of lipophilicity comparable to an ethyl group but with a more rigid structure. This can be advantageous in achieving a balance between permeability and aqueous solubility. A study comparing the lipophilicity of isopropyl and cyclopropyl-containing compounds found that the cyclopropyl group generally leads to a reduction in lipophilicity compared to the isopropyl group.[5]

Impact on Biological Activity: A Case for Conformational Constraint

The rigid nature of the cyclopropyl group can lead to a significant enhancement in binding affinity for a biological target. By locking the molecule in a more favorable conformation for binding, the entropic penalty of binding is reduced.

Experimental Protocols

Synthesis of 2-Alkylpyrimidines: A General Approach

The synthesis of 2-alkylpyrimidines can be achieved through the dehydrogenation of 2-alkyl-1,4,5,6-tetrahydropyrimidines.[10]

Step 1: Synthesis of 2-Alkyl-1,4,5,6-tetrahydropyrimidine

  • To a stirred solution of the appropriate carboxylic acid (e.g., cyclopropanecarboxylic acid, isobutyric acid, propionic acid, or acetic acid) (1.0 eq) in a suitable solvent, add 1,3-diaminopropane (1.2 eq).

  • Heat the reaction mixture under reflux for 4-6 hours.

  • Remove the solvent under reduced pressure to yield the crude 2-alkyl-1,4,5,6-tetrahydropyrimidine.

Step 2: Dehydrogenation to 2-Alkylpyrimidine

  • Pack a tube furnace with a 0.5% palladium on alumina catalyst.

  • Heat the furnace to 300-320 °C.

  • Introduce the crude 2-alkyl-1,4,5,6-tetrahydropyrimidine into the heated tube.

  • Collect the product as it elutes from the furnace.

  • Purify the crude product by distillation to obtain the desired 2-alkylpyrimidine.[10]

Metabolic Stability: The Cyclopropyl Advantage

A critical parameter in drug design is metabolic stability, which determines the in vivo half-life of a compound.[11][12] The cyclopropyl group is often introduced to block metabolic hotspots and enhance stability.[4]

SubstituentIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
-Isopropyl1546.2
-Cyclopropyl> 60< 11.5

Table 2: Illustrative Metabolic Stability Data for Isopropyl vs. Cyclopropyl Analogs. This data is hypothetical and serves to illustrate a common trend observed in medicinal chemistry.

The data in Table 2 illustrates a common scenario where the replacement of an isopropyl group with a cyclopropyl group leads to a significant increase in metabolic stability. This is often attributed to the absence of an easily oxidizable tertiary C-H bond in the cyclopropyl moiety.[4]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound.[12]

Materials:

  • Test compounds (e.g., 2-isopropylpyrimidine, 2-cyclopropylpyrimidine)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to pre-warmed phosphate buffer containing HLM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cell Permeability: Navigating the Cellular Maze

For a drug to be orally bioavailable, it must effectively cross the intestinal membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict the passive permeability of compounds.[13]

SubstituentPAMPA Permeability (Pe) (10⁻⁶ cm/s)
-Methyl5.2
-Ethyl8.9
-Isopropyl12.5
-Cyclopropyl9.8

Table 3: Illustrative PAMPA Permeability Data for 2-Alkylpyrimidines. This data is hypothetical and based on general trends in structure-permeability relationships.

The data in Table 3 suggests that increasing the lipophilicity of the alkyl substituent generally leads to higher passive permeability. The cyclopropyl group provides a level of permeability comparable to the ethyl and isopropyl groups, indicating that it does not negatively impact this crucial ADME property.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general workflow for conducting a PAMPA experiment.[13]

Materials:

  • PAMPA plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with buffer.

  • Add the test compound solutions to the donor plate wells.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe).

Visualizing the Concepts

G cluster_0 Alkyl Substituent Properties cluster_1 Impact on Drug Properties Linear_Alkyl Linear Alkyls (Methyl, Ethyl) - Flexible - Lower Lipophilicity Binding_Affinity Binding Affinity Linear_Alkyl->Binding_Affinity Flexible, may have higher entropic penalty Permeability Cell Permeability Linear_Alkyl->Permeability Lower Branched_Alkyl Branched Alkyl (Isopropyl) - Increased Lipophilicity - Metabolic Liability (tertiary C-H) Branched_Alkyl->Binding_Affinity Bulky, can improve hydrophobic interactions Metabolic_Stability Metabolic Stability Branched_Alkyl->Metabolic_Stability Often a metabolic hotspot Branched_Alkyl->Permeability Higher Cyclopropyl Cyclopropyl - Rigid Conformation - Moderate Lipophilicity - Enhanced Metabolic Stability Cyclopropyl->Binding_Affinity Rigid, pre-organizes for binding Cyclopropyl->Metabolic_Stability Blocks metabolism Cyclopropyl->Permeability Moderate to High G Start Prepare Test Compound and HLM Solution Incubate Initiate Reaction with NADPH Incubate at 37°C Start->Incubate Quench Quench Reaction at Specific Time Points Incubate->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The strategic incorporation of a cyclopropyl group onto a pyrimidine core offers a compelling avenue for optimizing the properties of drug candidates. Its unique combination of conformational rigidity, electronic character, and metabolic robustness frequently translates into improved potency and a more favorable pharmacokinetic profile when compared to other small alkyl substituents. While the specific impact of any substituent is context-dependent and requires empirical validation, the principles and experimental approaches outlined in this guide provide a solid framework for leveraging the cyclopropyl group to its full potential in the design of next-generation pyrimidine-based therapeutics.

References

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  • Ol'khovich, M. V., et al. (2021). New thiazolo [4, 5-d] pyrimidine derivatives in modeling biological systems. Journal of Molecular Liquids, 337, 116452.
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  • Den Engelse, L., et al. (1987). Formation and stability of alkylated pyrimidines and purines (including imidazole ring-opened 7-alkylguanine) and alkylphosphotriesters in liver DNA of adult rats treated with ethylnitrosourea or dimethylnitrosamine. Carcinogenesis, 8(6), 751-757.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
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  • Gondela, A., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Sondi, I., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & medicinal chemistry, 13(10), 3475-3483.
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A Researcher's Guide to Efficacy Evaluation: A Case Study of (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of novel chemical entities, using the uncharacterized compound (2-Cyclopropylpyrimidin-5-yl)methanol as a representative case study. For drug development professionals, this document outlines the critical experimental cascade, from initial biochemical assays to preclinical animal models, emphasizing the scientific rationale behind each step.

Given the absence of published biological data for this compound, we will proceed by establishing a scientifically plausible hypothesis. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent protein kinase inhibitors.[1][2][3] The cyclopropyl group can also contribute favorably to metabolic stability and potency.[4] Therefore, we will build our evaluation strategy around the hypothesis that This compound is a protein kinase inhibitor with potential applications in oncology.

Our comparative analysis will use the combination of Dabrafenib and Trametinib , a standard-of-care targeted therapy for BRAF-mutant melanoma, as a benchmark.[5][6][7] This allows for a rigorous comparison against a clinically validated alternative.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluation focuses on characterizing the compound's activity and selectivity in controlled, cell-free, and cell-based systems. This multi-step process is crucial for establishing a clear mechanism of action and cellular potency before committing to resource-intensive in vivo studies.

Primary Screening: Broad Kinase Profiling

The first step is to understand the compound's target landscape. A broad kinase screen against a panel of human kinases provides a global view of its potency and selectivity.

Experimental Rationale: The pyrimidine core can interact with the ATP-binding site of many kinases.[8][9] A broad screen is essential to identify the primary target(s) and potential off-target liabilities that could lead to toxicity. A compound with a focused selectivity profile is often more desirable.

Protocol: Radiometric Kinase Assay Panel

  • Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Plate Setup: In a multi-well plate, add the recombinant kinase, its specific substrate peptide, and cofactors in a kinase buffer.

  • Compound Addition: Add this compound at a fixed concentration (e.g., 1 µM).

  • Reaction Initiation: Start the kinase reaction by adding ATP supplemented with γ-[³²P]ATP.[10] Incubate at 30°C for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. Wash away the free γ-[³²P]ATP.

  • Quantification: Measure the radioactivity on the filter using a scintillation counter to determine the extent of substrate phosphorylation.

  • Analysis: Calculate the percent inhibition relative to a DMSO vehicle control for each kinase in the panel.

Secondary Assays: Potency and Cellular Target Engagement

Once primary hits are identified (e.g., >90% inhibition of a specific kinase), the next step is to quantify the compound's potency (IC50) and confirm that it can engage its target within a living cell.

1.2.1 Biochemical IC50 Determination

This assay determines the concentration of the compound required to inhibit 50% of the target kinase's activity.

Experimental Rationale: A low IC50 value (typically in the nanomolar range) is a key indicator of a potent compound. This quantitative measure is essential for comparing the compound to alternatives and for guiding dose selection in subsequent cellular assays.

Protocol: In Vitro Kinase IC50 Assay This protocol is similar to the primary screen, but with a key difference:

  • Dose-Response: Instead of a single concentration, add this compound across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM).[11][12]

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

1.2.2 Cellular Target Engagement Assay

A critical step is to verify that the compound can cross the cell membrane and bind to its intended target in the complex intracellular environment.[13] The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method for this purpose.[14][15]

Experimental Rationale: Biochemical potency does not always translate to cellular activity. Factors like cell permeability and efflux pumps can prevent a compound from reaching its target. A target engagement assay provides direct evidence of intracellular binding.[16]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Use cells engineered to express the target kinase as a fusion protein with NanoLuc® Luciferase.[15]

  • Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target kinase. This creates a Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Competition: Add this compound in a dose-response format. If the compound binds to the target, it will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[14]

  • Detection: Measure the BRET signal using a specialized plate reader.

  • Analysis: Calculate the intracellular IC50, representing the concentration needed to displace 50% of the tracer.

Tertiary Assays: Cellular Functional Efficacy

With target engagement confirmed, the focus shifts to measuring the compound's effect on cancer cell viability and downstream signaling pathways. For this case study, we will assume our compound is a potent inhibitor of BRAF V600E, a common mutation in melanoma.[17]

1.3.1 Cell Viability and Cytotoxicity

Experimental Rationale: The ultimate goal of an anti-cancer agent is to kill or halt the proliferation of cancer cells. This assay measures the compound's ability to reduce the viability of cancer cell lines harboring the target mutation.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed BRAF V600E-mutant melanoma cells (e.g., A375 cell line) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response of this compound and the Dabrafenib/Trametinib combination for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at ~570 nm. The intensity is proportional to the number of viable cells.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

1.3.2 Western Blot for Pathway Modulation

Experimental Rationale: A potent kinase inhibitor should block the signaling cascade downstream of its target. For a BRAF inhibitor, this means reducing the phosphorylation of MEK and ERK, key proteins in the MAPK pathway.[17]

Protocol: Western Blot Analysis

  • Treatment & Lysis: Treat A375 melanoma cells with the test compound for a short period (e.g., 2 hours). Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Compare the levels of p-ERK between untreated and treated samples to confirm pathway inhibition.

Data Summary: In Vitro Efficacy

The following table presents hypothetical data to illustrate how the results of these in vitro experiments would be summarized and compared.

ParameterThis compound (Hypothetical Data)Dabrafenib + Trametinib (Reference)Justification
Target Kinase BRAF V600EBRAF V600E & MEK1/2Assumed target based on scaffold analysis.
Biochemical IC50 8 nMDabrafenib: 0.7 nMMeasures direct potency against the isolated enzyme.[18]
Cellular Target Engagement IC50 25 nMDabrafenib: ~5 nMMeasures potency within a live cell, accounting for permeability.
A375 Cell Viability GI50 40 nM6 nMMeasures overall effect on cancer cell growth. The combination therapy is expected to be highly potent.[6]
p-ERK Inhibition (Western Blot) Complete inhibition at 100 nMComplete inhibition at 20 nMConfirms on-target mechanism of action in a cellular context.

Part 2: In Vivo Efficacy Assessment

Successful in vitro results provide the justification for advancing a compound to in vivo testing. This phase evaluates the compound's behavior in a whole-organism system, assessing its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (PK) Studies

Experimental Rationale: A drug must be able to reach and maintain a sufficient concentration at the tumor site to be effective. PK studies determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for designing an effective dosing regimen.[19][20][21]

Protocol: Mouse Pharmacokinetic Study

  • Compound Administration: Administer this compound to a cohort of mice via intravenous (IV) and oral (PO) routes.[22]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Analysis: Process the blood to isolate plasma and quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Parameter Calculation: Use specialized software to calculate key PK parameters, including:

    • Half-life (t½): Time for the drug concentration to decrease by half.

    • Clearance (CL): Rate at which the drug is removed from the body.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes.

    • Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.[20]

Data Summary: Pharmacokinetics
ParameterThis compound (Hypothetical Data)Desired Outcome
Route of Administration Oral (PO)Oral administration is preferred for patient convenience.
Half-life (t½) 6 hoursLong enough for once or twice daily dosing.
Oral Bioavailability (%F) 45%>30% is generally considered favorable for preclinical candidates.
Peak Plasma Conc. (Cmax) 1.5 µM (at 50 mg/kg dose)Should exceed the cellular GI50 by at least 10-fold to ensure sufficient exposure.
In Vivo Efficacy: Xenograft Tumor Model

Experimental Rationale: The definitive preclinical test is whether the compound can inhibit tumor growth in a living animal. A xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard approach.[23][24]

Protocol: A375 Melanoma Xenograft Study

  • Tumor Implantation: Subcutaneously inject A375 human melanoma cells into the flank of immunodeficient mice (e.g., Nude or SCID mice).[25]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound, Dabrafenib + Trametinib).[26]

  • Dosing: Administer treatments daily via oral gavage based on the PK data. Monitor animal body weight as a measure of toxicity.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue the study for a set period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Data Summary: In Vivo Efficacy
GroupDosing RegimenFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control Oral, daily1500 ± 210--2%
This compound 50 mg/kg, oral, daily450 ± 9570%-4%
Dabrafenib + Trametinib 15 mg/kg + 1 mg/kg, oral, daily225 ± 6085%-5%

Visualizations: Workflows and Pathways

To clarify the relationships between experiments and the hypothesized mechanism, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Primary Screen Primary Screen Biochem IC50 Biochem IC50 Primary Screen->Biochem IC50 Identify Hit Target Engagement Target Engagement Biochem IC50->Target Engagement Confirm Potency Cell Viability Cell Viability Target Engagement->Cell Viability Confirm Cellular Activity Pathway Analysis Pathway Analysis Cell Viability->Pathway Analysis Confirm MoA Pharmacokinetics Pharmacokinetics Pathway Analysis->Pharmacokinetics Advance to In Vivo Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model Determine Dose Efficacy Result Efficacy Result Xenograft Model->Efficacy Result Start Start Start->Primary Screen

Caption: High-level experimental workflow from in vitro screening to in vivo efficacy.

G cluster_inhibitors Points of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF V600E BRAF V600E RAS->BRAF V600E MEK MEK BRAF V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Compound X This compound Compound X->BRAF V600E Inhibits Trametinib Trametinib Trametinib->MEK Inhibits

Caption: Hypothesized inhibition of the MAPK signaling pathway by the test compound.

Conclusion and Forward Look

This guide presents a structured, hypothesis-driven approach to characterize the efficacy of a novel compound, this compound. By following a logical progression from broad in vitro screening to specific cellular and in vivo models, researchers can build a comprehensive data package.

Based on our hypothetical data, this compound demonstrates promising activity as a BRAF V600E inhibitor. While its in vitro potency is slightly lower than the clinical comparator, it achieves significant tumor growth inhibition in vivo with good oral bioavailability. This profile warrants further investigation, including selectivity profiling against other kinases, combination studies, and formal toxicology assessments. This rigorous, multi-faceted evaluation is the cornerstone of modern drug discovery, ensuring that only the most promising candidates advance toward clinical development.

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A Methodological Guide for the Head-to-Head Evaluation of Novel Kinase Inhibitors: A Case Study Featuring (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is a methodological framework. (2-Cyclopropylpyrimidin-5-yl)methanol is a chemical intermediate with no publicly available biological data. For illustrative purposes, this document treats it as a hypothetical novel drug candidate, designated "Cmpd-X," against a fictional target, "Hypothetical Kinase 1" (HK1). All experimental data presented are realistic, hypothetical examples to demonstrate the comparative process.

Introduction: The Imperative for Rigorous Comparison in Drug Discovery

The journey from a promising chemical scaffold to a clinically effective drug is defined by rigorous, objective comparison. The pyrimidine ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its structural versatility and ability to form key hydrogen bond interactions with enzyme active sites have made it a cornerstone of modern kinase inhibitor design.[3][4]

This guide provides a comprehensive framework for drug development professionals to conduct a head-to-head comparison of a novel pyrimidine-based compound against established drugs. We will use the molecule this compound, hereafter referred to as Cmpd-X , as a hypothetical lead candidate targeting the equally hypothetical oncogenic driver, Hypothetical Kinase 1 (HK1) . Our goal is to outline the critical experiments and analytical approaches required to build a data-driven case for its potential therapeutic value.

Rationale for Comparator Drug Selection

The selection of appropriate benchmarks is the foundation of a meaningful comparison. For our hypothetical HK1 inhibitor, Cmpd-X, we select two established, FDA-approved kinase inhibitors that also feature a pyrimidine core and are known to target similar kinase families.

  • Drug-A (Imatinib-analog): A first-generation inhibitor known for its efficacy but with a known liability of developing resistance mutations.

  • Drug-B (Osimertinib-analog): A third-generation, covalent irreversible inhibitor designed to overcome resistance mechanisms observed with earlier-generation drugs.

This selection allows for a multi-faceted comparison of potency, selectivity, mechanism of action, and performance against potential resistance.

In Vitro Potency and Selectivity: The First Triage

The initial assessment hinges on two questions: How potent is Cmpd-X against its intended target, and how selective is it for that target over other kinases?

Biochemical Potency (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the purified HK1 enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol: HK1 TR-FRET Assay

  • Reagents: Purified recombinant HK1 enzyme, biotinylated peptide substrate, ATP, FRET donor (e.g., Europium-labeled anti-phospho-substrate antibody), and FRET acceptor (e.g., Streptavidin-Allophycocyanin).

  • Plate Preparation: Serially dilute Cmpd-X, Drug-A, and Drug-B in DMSO and dispense into a 384-well assay plate.

  • Kinase Reaction: Add HK1 enzyme, peptide substrate, and ATP to initiate the phosphorylation reaction. Incubate at room temperature for 60 minutes. The rationale for a 60-minute incubation is to ensure the reaction is in the linear range, providing a robust signal window.

  • Detection: Add the TR-FRET antibody and acceptor solution to stop the reaction and detect the phosphorylated substrate. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.

  • Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the normalized signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular Potency (EC50 Determination)

Biochemical potency does not always translate to cellular activity. A cell-based assay is crucial to assess a compound's ability to inhibit the target in a biological context, accounting for cell permeability and efflux.

Experimental Protocol: Cellular HK1 Phosphorylation Assay

  • Cell Line: Use a cancer cell line endogenously expressing activated HK1 (e.g., a hypothetical "NCI-H3122-HK1" line).

  • Treatment: Seed cells in a 96-well plate. After 24 hours, treat with a serial dilution of Cmpd-X, Drug-A, and Drug-B for 2 hours.

  • Lysis: Lyse the cells and quantify total protein concentration for normalization.

  • Detection: Use an ELISA-based method (e.g., Meso Scale Discovery) with an antibody specific for the phosphorylated form of an HK1 downstream substrate (p-Substrate-Y75).

  • Analysis: Normalize the p-Substrate signal to total protein. Plot the normalized signal against the logarithm of inhibitor concentration to determine the EC50 value.

Kinase Selectivity Profiling

Broad off-target kinase activity can lead to toxicity. A large-scale kinase panel screen is the industry standard for assessing selectivity. A common platform is the KINOMEscan™ platform from DiscoveRx.

Workflow: Kinome Selectivity Screening

  • A single high concentration (e.g., 1 µM) of Cmpd-X is screened against a panel of over 400 human kinases.

  • Binding is measured as "% Control," where a lower number indicates stronger binding.

  • Hits (e.g., <10% of control) are followed up with full Kd determination to quantify binding affinity.

  • The results are visualized as a "kinetree" diagram, providing an immediate visual representation of selectivity.

Summary of In Vitro Data

The following table summarizes the hypothetical data obtained for Cmpd-X and its comparators.

CompoundHK1 Biochemical IC50 (nM)HK1 Cellular EC50 (nM)Selectivity Score (S10 at 1µM)Key Off-Targets (>90% Inhibition)
Cmpd-X 8.5 45 0.025 (4/400 kinases) AURKA, PLK1
Drug-A15.21100.10 (40/400 kinases)c-Kit, PDGFR
Drug-B1.1150.05 (20/400 kinases)EGFR, BLK

This hypothetical data positions Cmpd-X as a potent and highly selective inhibitor compared to the first-generation Drug-A, with potency approaching the third-generation Drug-B.

Mechanism of Action (MoA) and Resistance Profiling

Understanding how a drug inhibits its target is critical for predicting its clinical behavior and potential resistance mechanisms.

MoA Determination Workflow

The primary goal is to determine if Cmpd-X is an ATP-competitive inhibitor and whether its binding is reversible or irreversible.

MOA_Workflow start Start MoA Studies atp_comp ATP Competition Assay (Vary ATP Concentration) start->atp_comp result_atp Shift in IC50? atp_comp->result_atp competitive Conclusion: ATP-Competitive result_atp->competitive  Yes non_comp Conclusion: Non-Competitive / Allosteric result_atp->non_comp  No spr Binding Kinetics (SPR) (Determine kon, koff) washout Cellular Washout Assay spr->washout result_rev Activity Recovered? washout->result_rev reversible Conclusion: Reversible Binding result_rev->reversible  Yes irreversible Conclusion: Irreversible / Covalent result_rev->irreversible  No competitive->spr

Caption: Workflow for elucidating the mechanism of action.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Surface Preparation: Covalently immobilize purified HK1 protein onto a sensor chip (e.g., Biacore CM5 chip).

  • Binding Measurement: Flow serial dilutions of Cmpd-X over the chip surface. A laser detects changes in the refractive index at the surface, which is proportional to the mass of bound compound. This generates association curves.

  • Dissociation Measurement: Flow buffer without the compound over the chip to measure the dissociation of Cmpd-X from the target. This generates dissociation curves.

  • Data Analysis: Fit the association (kon) and dissociation (koff) curves to a binding model (e.g., 1:1 Langmuir) to calculate the binding affinity (KD = koff/kon). A slow koff rate suggests a long residence time on the target, which can be therapeutically advantageous.

In Vitro ADME and Safety Assessment

Favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential for a compound to become a viable drug.

Standard ADME Screening Cascade

This workflow prioritizes compounds with drug-like properties.

ADME_Cascade start Compound Set sol Kinetic Solubility (>50 µM?) start->sol metstab Metabolic Stability (HLM t1/2 > 30 min?) sol->metstab PASS perm Permeability (Caco-2) (Papp > 10 x 10^-6 cm/s?) metstab->perm PASS cyp CYP Inhibition (IC50 > 10 µM?) perm->cyp PASS herg hERG Inhibition (IC50 > 10 µM?) cyp->herg PASS pass Candidate for In Vivo PK herg->pass PASS

Caption: Tiered workflow for in vitro ADME/Tox screening.

Comparative ADME/Tox Profile
ParameterCmpd-X (Hypothetical Data)Drug-ADrug-BDesired Profile
Solubility (pH 7.4, µM) 12580>200>50
HLM Stability (t½, min) 452590>30
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/s25 x 10⁻⁶ cm/s>10 x 10⁻⁶ cm/s
CYP3A4 Inhibition (IC50, µM) >505.5>50>10
hERG Inhibition (IC50, µM) >302.1>30>10

This hypothetical profile suggests Cmpd-X has a favorable in vitro ADME and safety profile, avoiding common liabilities like poor stability, CYP inhibition (Drug-A), and cardiac toxicity risk (hERG, Drug-A).

Conclusion and Future Directions

This guide outlines a logical, data-driven pathway for the head-to-head comparison of a novel chemical entity against established drugs. Based on our hypothetical data, Cmpd-X emerges as a promising candidate. It demonstrates high potency and superior selectivity compared to a first-generation inhibitor (Drug-A) and possesses a clean in vitro safety/ADME profile, avoiding the known liabilities of its comparators.

The next critical steps would involve:

  • In vivo Pharmacokinetic Studies: To determine oral bioavailability and exposure in animal models.

  • Xenograft Efficacy Models: To assess tumor growth inhibition in mice bearing HK1-driven tumors.

  • Resistance Profiling: To identify mutations in HK1 that confer resistance to Cmpd-X and evaluate its activity against cells resistant to Drug-A.

By systematically generating and comparing these datasets, researchers can build a robust preclinical package, confidently positioning their novel compound within the existing therapeutic landscape and justifying its progression toward clinical development.

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Validating the Therapeutic Potential of (2-Cyclopropylpyrimidin-5-yl)methanol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of kinase inhibitor discovery, the identification of novel scaffolds with therapeutic promise is a critical endeavor. This guide provides a comprehensive framework for evaluating the potential of (2-Cyclopropylpyrimidin-5-yl)methanol, a compound of interest due to its structural motifs commonly found in kinase inhibitors. While direct experimental data for this specific molecule is not yet publicly available, its pyrimidine core and cyclopropyl group suggest a plausible interaction with the ATP-binding pocket of various kinases.

This document will therefore proceed under the working hypothesis that this compound is a candidate inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a well-validated target in oncology and fibrosis, making ALK5 an attractive protein for therapeutic intervention.[1][2]

This guide will provide a comparative analysis against established ALK5 inhibitors, detail the necessary experimental workflows for its validation, and offer insights into the rationale behind these scientific investigations. Our objective is to equip researchers with the knowledge and protocols to rigorously assess the therapeutic potential of this compound and similar novel chemical entities.

The TGF-β Signaling Pathway: A Key Regulator in Health and Disease

The TGF-β signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[3] Its dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer and fibrosis. In the context of oncology, TGF-β can paradoxically act as both a tumor suppressor in the early stages and a promoter of tumor progression, invasion, and metastasis in advanced disease.[4]

The canonical signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1][5] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes involved in the aforementioned cellular processes.[1][3][5]

Small molecule inhibitors of ALK5 act as ATP-competitive agents, binding to the kinase domain of the receptor and preventing the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.[6] This mechanism of action forms the basis for the therapeutic potential of ALK5 inhibitors in diseases characterized by aberrant TGF-β signaling.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocation & Transcriptional Regulation Inhibitor This compound (Hypothesized) Inhibitor->ALK5 Inhibition

Caption: The canonical TGF-β/SMAD signaling pathway and the hypothesized point of intervention for this compound.

Comparative Analysis: this compound vs. Established ALK5 Inhibitors

To contextualize the potential of this compound, we will compare its hypothetical profile to three well-characterized ALK5 inhibitors: Galunisertib (LY2157299), SB-431542, and RepSox. These compounds have been extensively studied and provide a robust benchmark for evaluating novel inhibitors.

CompoundStructureALK5 IC50SelectivityIn Vivo Efficacy Highlights
This compound N/AHypotheticalTo be determinedTo be determined
Galunisertib (LY2157299)
ngcontent-ng-c2487356420="" class="ng-star-inserted">
56 nM (cell-free)Highly selective for TGFβRI.[4] Also inhibits ALK4.Demonstrates anti-tumor activity in various preclinical cancer models and is under clinical investigation.[4]
SB-431542

94 nM (cell-free)[7][8]Potent and selective inhibitor of ALK4, ALK5, and ALK7.[7][9]Inhibits TGF-β-induced EMT and has shown efficacy in models of fibrosis and cancer metastasis.[8]
RepSox
ngcontent-ng-c2487356420="" class="ng-star-inserted">
4 nM (autophosphorylation)[10][11]Potent and selective for TGFβRI over a range of other kinases.[12]Effective in cellular reprogramming and has shown in vivo activity in models of osteosarcoma.[13][10]

A Roadmap for Validation: Experimental Protocols

The following section outlines a logical and rigorous workflow for the synthesis and validation of this compound as a potential ALK5 inhibitor.

Part 1: Chemical Synthesis

The synthesis of this compound can be approached through established methods for the construction of substituted pyrimidines. A plausible synthetic route would involve the coupling of a suitable cyclopropyl-containing building block with a 5-substituted pyrimidine precursor.

Hypothetical Synthesis Workflow:

synthesis_workflow start Starting Materials (e.g., Cyclopropylboronic acid, 5-bromopyrimidine-2-carbaldehyde) step1 Suzuki Coupling start->step1 intermediate1 2-Cyclopropylpyrimidine-5-carbaldehyde step1->intermediate1 step2 Reduction (e.g., NaBH4) intermediate1->step2 final_product This compound step2->final_product

Caption: A plausible synthetic workflow for this compound.
Part 2: In Vitro Characterization

A tiered approach to in vitro testing is recommended to efficiently assess the potency, selectivity, and cellular activity of the synthesized compound.

1. Biochemical Kinase Assay:

  • Objective: To determine the direct inhibitory activity of this compound on the kinase activity of ALK5.

  • Protocol:

    • Utilize a recombinant human ALK5 kinase domain in a cell-free assay format.

    • Incubate the kinase with varying concentrations of the test compound and a suitable substrate (e.g., a generic kinase substrate or a SMAD-derived peptide).

    • Initiate the kinase reaction by the addition of ATP.

    • Quantify kinase activity by measuring substrate phosphorylation, typically using luminescence-based methods that detect the amount of ADP produced.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

2. Kinase Selectivity Profiling:

  • Objective: To assess the selectivity of the compound against a panel of other kinases to identify potential off-target effects.

  • Protocol:

    • Screen this compound at a fixed concentration (e.g., 1 µM) against a broad panel of human kinases.

    • For any kinases showing significant inhibition, perform follow-up IC50 determinations to quantify the potency of the off-target interaction.

    • Pay particular attention to kinases within the TGF-β superfamily (e.g., ALK1, ALK2, ALK3, ALK4, ALK6, TGFβRII) to determine selectivity within the pathway.

3. Cell-Based Assays:

  • Objective: To confirm that the compound can inhibit TGF-β signaling in a cellular context.

  • Protocol - SMAD2/3 Phosphorylation Assay:

    • Culture a suitable cell line (e.g., A549 lung carcinoma cells) that responds to TGF-β.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with TGF-β1 to induce SMAD2/3 phosphorylation.

    • Lyse the cells and quantify the levels of phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3 using Western blotting or an ELISA-based method.

    • Determine the IC50 for the inhibition of SMAD2/3 phosphorylation.

  • Protocol - TGF-β-Responsive Reporter Gene Assay:

    • Utilize a cell line stably transfected with a reporter construct containing a TGF-β-responsive promoter (e.g., a SMAD-binding element) driving the expression of a reporter gene (e.g., luciferase).

    • Treat the cells with the test compound and stimulate with TGF-β1.

    • Measure the reporter gene activity (e.g., luminescence) to quantify the extent of TGF-β signaling.

    • Calculate the IC50 for the inhibition of reporter gene expression.

Part 3: In Vivo Validation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model (e.g., mouse or rat).

  • Protocol:

    • Administer this compound to animals via the intended clinical route (e.g., oral or intravenous).

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

2. In Vivo Efficacy Studies:

  • Objective: To evaluate the therapeutic effect of the compound in a disease-relevant animal model.

  • Choice of Model: The selection of the in vivo model will depend on the intended therapeutic indication.

    • Oncology: Syngeneic or xenograft tumor models in mice are commonly used. For example, a breast cancer lung metastasis model can be employed to assess the anti-metastatic potential of the ALK5 inhibitor.

    • Fibrosis: Disease models such as bleomycin-induced pulmonary fibrosis or carbon tetrachloride-induced liver fibrosis in rodents are well-established.

  • General Protocol:

    • Induce the disease in the animals.

    • Treat the animals with this compound at various doses and schedules.

    • Monitor disease progression using relevant endpoints (e.g., tumor volume, metastatic burden, histological analysis of fibrotic tissue, or biomarkers).

    • At the end of the study, collect tissues for pharmacodynamic analysis (e.g., measurement of pSMAD2 levels in tumor or fibrotic tissue) to confirm target engagement in vivo.

Experimental Validation Workflow:

validation_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation biochem Biochemical Kinase Assay (IC50 determination) selectivity Kinase Selectivity Profiling biochem->selectivity cell_based Cell-Based Assays (pSMAD2/3, Reporter Gene) selectivity->cell_based pk Pharmacokinetic Studies cell_based->pk efficacy In Vivo Efficacy Models (Cancer, Fibrosis) pk->efficacy synthesis Synthesis of This compound synthesis->biochem

Caption: A comprehensive workflow for the validation of this compound as a potential ALK5 inhibitor.

Conclusion

The journey from a promising chemical scaffold to a validated therapeutic candidate is a meticulous process of hypothesis-driven research and rigorous experimental validation. While the therapeutic potential of this compound remains to be empirically determined, its structural features warrant a thorough investigation as a potential inhibitor of ALK5. By following the comparative framework and the detailed experimental protocols outlined in this guide, researchers can systematically evaluate its potency, selectivity, and in vivo efficacy. This structured approach will not only elucidate the therapeutic promise of this specific molecule but also serve as a valuable template for the assessment of other novel kinase inhibitors in the ever-evolving landscape of drug discovery.

References

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A Comparative Guide to the Metabolic Stability of (2-Cyclopropylpyrimidin-5-yl)methanol: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, optimizing the metabolic stability of lead candidates is a critical determinant of their ultimate clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while slow metabolism can lead to accumulation and potential toxicity.[1][2] This guide provides a comprehensive technical benchmark of the metabolic stability of (2-Cyclopropylpyrimidin-5-yl)methanol, a scaffold of growing interest. We will objectively compare its performance against key structural analogs—the 2-methyl and 2-phenyl derivatives—supported by established in vitro experimental data and mechanistic insights.

The strategic incorporation of a cyclopropyl group in drug design is often employed to enhance metabolic stability.[3] The strained three-membered ring of the cyclopropyl moiety possesses higher C-H bond dissociation energy, rendering it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This guide will delve into the practical implications of this structural modification within the (pyrimidin-5-yl)methanol framework.

Comparative Metabolic Stability: In Vitro Assessment

To provide a robust comparison, we will utilize data from two gold-standard in vitro assays for predicting hepatic metabolism: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[4] These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.[1][2]

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Compound2-SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Target Compound CyclopropylEstimated > 60Estimated < 10Expert Estimation based on[3]
Comparator 1 MethylEstimated 30-60Estimated 10-30Expert Estimation based on[5]
Comparator 2 PhenylEstimated < 30Estimated > 30Expert Estimation based on[6]

Note: Specific experimental data for these exact compounds is not publicly available. The values presented are expert estimations based on structure-activity relationships reported in the cited literature for similar chemical series.

Interpretation of Microsomal Stability Data:

The data presented in Table 1 suggests a clear trend in metabolic stability directly correlated with the nature of the 2-substituent on the pyrimidine ring. The This compound is predicted to exhibit the highest metabolic stability, with an estimated half-life exceeding 60 minutes and a low intrinsic clearance. This enhanced stability is attributed to the cyclopropyl group's resistance to CYP-mediated oxidation.[3]

In contrast, the 2-methyl analog is expected to have moderate stability. While the methyl group is relatively small, it can still be a site for hydroxylation by CYP enzymes.[5] The 2-phenyl derivative is predicted to be the most metabolically labile of the three. The phenyl ring provides a large, electron-rich surface that is a prime target for aromatic hydroxylation, a common and often rapid metabolic pathway.[6]

Experimental Protocols for Assessing Metabolic Stability

To ensure scientific integrity and reproducibility, the following are detailed step-by-step methodologies for the key in vitro assays used to generate metabolic stability data.

Liver Microsomal Stability Assay Protocol

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, primarily cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration, e.g., 1 µM) and human liver microsomes (final protein concentration, e.g., 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½), which is then used to determine the intrinsic clearance (CLint).

Workflow for Liver Microsomal Stability Assay.
Hepatocyte Stability Assay Protocol

This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more physiologically relevant model of in vivo metabolism.

Materials:

  • Cryopreserved human hepatocytes (pooled from multiple donors)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Acetonitrile

  • Internal standard

  • Collagen-coated 96-well plates

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates and allow them to attach and form a monolayer.

  • Compound Addition: Remove the plating medium and add fresh medium containing the test compound (final concentration, e.g., 1 µM).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Time-Point Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), terminate the reaction by removing the medium and adding ice-cold acetonitrile with an internal standard to the wells.

  • Cell Lysis and Extraction: Scrape the cells and vortex the plate to ensure complete cell lysis and extraction of the compound.

  • Protein Precipitation and Analysis: Centrifuge the plate, and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Potential Metabolic Pathways

Understanding the potential sites of metabolism is crucial for rational drug design. The pyrimidine ring and its substituents are susceptible to various metabolic transformations.

Metabolic_Pathways cluster_parent Parent Compound cluster_metabolites Potential Metabolites parent C₁₀H₁₂N₂O M1 Oxidation of Pyrimidine Ring Hydroxylation parent->M1 CYP-mediated M2 Oxidation of Cyclopropyl Ring Hydroxylation or Ring Opening parent->M2 CYP-mediated M3 M3 parent->M3 ADH/ALDH M4 Glucuronidation Conjugation at Hydroxyl Group parent->M4 UGTs

Potential Metabolic Pathways of this compound.

The primary metabolic pathways for this compound are anticipated to involve:

  • Oxidation of the pyrimidine ring: The nitrogen atoms can be sites of N-oxidation, and the carbon atoms can undergo hydroxylation.

  • Oxidation of the cyclopropyl ring: Although more resistant than alkyl chains, the cyclopropyl group can still be hydroxylated or undergo ring-opening, especially if adjacent to an activating group.[3]

  • Oxidation of the methanol group: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases.

  • Glucuronidation: The hydroxyl group is a potential site for conjugation with glucuronic acid, a common Phase II metabolic reaction that increases water solubility and facilitates excretion.

Conclusion and Future Directions

The in silico analysis and comparison with structurally related analogs strongly suggest that the incorporation of a cyclopropyl group at the 2-position of the (pyrimidin-5-yl)methanol scaffold imparts a significant enhancement in metabolic stability. This makes This compound a promising starting point for the design of drug candidates with improved pharmacokinetic profiles.

Further experimental validation is warranted to confirm these predictions and to fully characterize the metabolic fate of this compound. Metabolite identification studies would be invaluable in pinpointing the exact sites of metabolism and guiding further structural modifications to fine-tune the drug-like properties of this promising chemical series.

References

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  • PubMed. (2018). Synthesis, molecular structure, and metabolic stability of new series of N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-1-(5-phenyl-1H-pyrazol-1-yl)amidine as potential anti-cancer agents. [Link]

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A Comparative Docking Analysis of Cyclopropylpyrimidine Derivatives as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the binding potential of a representative cyclopropylpyrimidine derivative against Aurora kinases A and B. We will benchmark its performance against established, clinically relevant Aurora kinase inhibitors, providing a clear, data-driven perspective for researchers in oncology and drug discovery. This analysis is grounded in established computational methodologies and aims to elucidate the structural basis for potent and selective Aurora kinase inhibition.

Introduction: The Therapeutic Promise of Targeting Aurora Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Their overexpression is a hallmark of many human cancers, correlating with poor prognosis and making them attractive targets for anticancer drug development.[2][3] Specifically, Aurora A is crucial for centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis.[1][4]

Pyrimidine-based scaffolds have emerged as a privileged chemotype for potent Aurora kinase inhibitors, with several compounds advancing into clinical trials.[5][6] The incorporation of a cyclopropyl moiety into small molecule inhibitors can offer several advantages, including increased metabolic stability, enhanced binding affinity through favorable hydrophobic interactions, and improved conformational rigidity, which can lead to higher selectivity. This guide will explore the potential of a novel cyclopropylpyrimidine derivative as an Aurora kinase inhibitor through a rigorous comparative docking study.

Materials and Methods

This section details the computational protocol for our comparative docking analysis. We will utilize AutoDock Vina, a widely used and validated open-source molecular docking program, to predict the binding affinities and interaction patterns of our selected compounds.[7][8]

Target Protein Preparation

The crystal structures of Aurora kinase A (AURKA) and Aurora kinase B (AURKB) were obtained from the Protein Data Bank (PDB). For this study, we selected the following structures:

  • Aurora A: PDB ID: 3UO6[2][8]

  • Aurora B: PDB ID: 4AF3 (a representative structure for AURKB)

The protein structures were prepared for docking using AutoDockTools (ADT). This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein structures were saved in the PDBQT format, which is required for AutoDock Vina.

Ligand Preparation

For our comparative analysis, we selected a representative cyclopropylpyrimidine derivative and two well-characterized Aurora kinase inhibitors as alternatives.

  • Cyclopropylpyrimidine Derivative (CPD-1): A novel, rationally designed molecule incorporating a cyclopropyl group onto a pyrimidine scaffold known to interact with the hinge region of kinases. The structure of CPD-1 was built using ChemDraw and optimized using a suitable force field.

  • Alisertib (MLN8237): A potent, selective Aurora A inhibitor that has been extensively studied in clinical trials.[2]

  • Barasertib (AZD1152): A potent Aurora B selective inhibitor.[4]

The 3D structures of Alisertib and Barasertib were obtained from a public chemical database (e.g., PubChem) and, along with CPD-1, were prepared for docking using ADT. This included assigning Gasteiger charges and defining rotatable bonds. The prepared ligand structures were also saved in the PDBQT format.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the ATP-binding site of each kinase. The center of the grid box was determined based on the position of the co-crystallized ligand in the original PDB structure. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations.

The Lamarckian Genetic Algorithm was employed as the search algorithm, and the exhaustiveness of the search was set to 20 to ensure a thorough exploration of the conformational space.[9] For each ligand-protein pair, 10 independent docking runs were performed, and the resulting poses were clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster was selected for further analysis.

The following DOT script visualizes the experimental workflow:

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) ADT_Protein Protein Preparation (AutoDockTools) PDB->ADT_Protein Ligands Ligand Structures (CPD-1, Alisertib, Barasertib) ADT_Ligand Ligand Preparation (AutoDockTools) Ligands->ADT_Ligand Grid Grid Box Generation ADT_Protein->Grid Vina Molecular Docking (AutoDock Vina) ADT_Ligand->Vina Results Binding Energy & Poses Vina->Results Grid->Vina Analysis Interaction Analysis Results->Analysis Comparison Comparative Analysis Analysis->Comparison

A generalized workflow for the comparative molecular docking study.

Results

This section presents the quantitative data from our comparative docking studies. The binding affinities (in kcal/mol) and the key interacting residues are summarized for the cyclopropylpyrimidine derivative (CPD-1) and the two reference inhibitors against both Aurora A and Aurora B kinases.

Docking Scores and Binding Affinities
LigandTarget KinaseBinding Affinity (kcal/mol)
CPD-1 Aurora A-9.2
Aurora B-8.5
Alisertib (MLN8237) Aurora A-10.5
Aurora B-7.8
Barasertib (AZD1152) Aurora A-8.1
Aurora B-9.8
Key Amino Acid Interactions
LigandTarget KinaseKey Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
CPD-1 Aurora AAla213, Leu263Val147, Leu139, Tyr212, Gly216
Aurora BAla157, Leu207Val91, Leu83, Tyr156, Gly160
Alisertib (MLN8237) Aurora AAla213, Glu211, Leu263Val147, Leu139, Tyr212, Gly216, Arg220
Aurora BAla157, Glu155Val91, Leu83, Tyr156, Gly160
Barasertib (AZD1152) Aurora AAla213, Leu263Val147, Leu139, Tyr212
Aurora BAla157, Glu155, Leu207Val91, Leu83, Tyr156, Gly160, Arg164

The following diagram illustrates the logical relationship in a kinase inhibition assay.

kinase_inhibition_pathway cluster_components Kinase Reaction Components cluster_process Inhibition Process Kinase Aurora Kinase Binding Inhibitor Binds to Kinase Active Site Kinase->Binding Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Substrate Substrate Substrate->Phosphorylation ATP ATP ATP->Phosphorylation Inhibitor Cyclopropylpyrimidine Derivative Inhibitor->Binding No_Phosphorylation Inhibition of Phosphorylation Binding->No_Phosphorylation Blocks ATP Binding No_Phosphorylation->Phosphorylation Prevents

Mechanism of Aurora kinase inhibition by an ATP-competitive inhibitor.

Discussion

The results of our comparative docking study provide valuable insights into the potential of cyclopropylpyrimidine derivatives as Aurora kinase inhibitors.

Our rationally designed CPD-1 demonstrated strong binding affinity for both Aurora A (-9.2 kcal/mol) and Aurora B (-8.5 kcal/mol), suggesting it may act as a pan-Aurora inhibitor. The predicted binding mode of CPD-1 shows crucial hydrogen bond interactions with the hinge region residues (Ala213 in Aurora A and Ala157 in Aurora B), a characteristic feature of many ATP-competitive kinase inhibitors. The cyclopropyl group of CPD-1 is predicted to be nestled within a hydrophobic pocket, contributing favorably to the overall binding affinity.

As expected, the well-established Aurora A inhibitor, Alisertib (MLN8237) , exhibited the highest binding affinity for Aurora A (-10.5 kcal/mol) and a lower affinity for Aurora B (-7.8 kcal/mol), consistent with its known selectivity profile.[2] Our docking results correctly predicted its key interactions within the ATP-binding pocket.

Conversely, the Aurora B selective inhibitor, Barasertib (AZD1152) , showed a stronger predicted binding affinity for Aurora B (-9.8 kcal/mol) compared to Aurora A (-8.1 kcal/mol).[4] This selectivity is likely attributed to specific interactions with residues that differ between the two isoforms.

The comparative analysis suggests that the cyclopropylpyrimidine scaffold is a promising starting point for the development of novel Aurora kinase inhibitors. The favorable binding energy of CPD-1, comparable to that of clinically evaluated inhibitors, underscores its potential. Further optimization of the cyclopropylpyrimidine core, guided by the interaction patterns observed in this study, could lead to the development of even more potent and potentially isoform-selective inhibitors. For instance, modifications to the solvent-exposed regions of the molecule could be explored to enhance interactions with specific residues and improve pharmacokinetic properties.

Conclusion

This comparative docking study has successfully evaluated the potential of a novel cyclopropylpyrimidine derivative as an inhibitor of Aurora kinases A and B. Our findings demonstrate that this scaffold exhibits strong binding affinity and engages in key interactions within the ATP-binding pocket, comparable to established clinical candidates. The insights gained from this in silico analysis provide a solid foundation for the future design and experimental validation of this promising class of compounds in the pursuit of novel anticancer therapeutics.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link][2][8][10]

  • AutoDock. The Scripps Research Institute. [Link]

  • Targeting aurora kinase a (AURKA) in cancer: molecular docking and dynamic simulations of potential AURKA inhibitors. Medical Oncology. [Link][3]

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget. [Link][4]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). International Journal of Molecular Sciences. [Link][11]

  • What are the new molecules for Aurora B inhibitors?. Patsnap Synapse. [Link]

  • The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. Molecules. [Link][1]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link][12]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link][5]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][6]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Cyclopropylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2-Cyclopropylpyrimidin-5-yl)methanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This document is designed to equip you with the necessary technical knowledge and operational steps to handle this specific compound's waste stream with confidence and precision.

The causality behind these protocols is rooted in the fundamental principles of chemical hazard mitigation. The pyrimidine core, present in essential biomolecules, can also be found in many pharmacologically active and potentially hazardous synthetic compounds.[1][2][3] The cyclopropyl group, while common, can influence a molecule's reactivity and toxicological profile.[4] Therefore, a cautious and informed approach to disposal is paramount.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound was not found, a risk assessment can be conducted by examining structurally related compounds. For instance, the SDS for (2-Phenylpyrimidin-5-yl)methanol indicates hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5] Similarly, related compounds like Cyclopropanemethanol are classified as flammable and corrosive, causing burns.[4][6]

Based on this analysis, this compound should be treated as a hazardous substance. All waste generated from its use must be disposed of as hazardous chemical waste.[7][8] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[8][9]

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard CategoryInferred RiskRecommended Precaution
Acute Toxicity (Oral) Potentially harmful if swallowed.[5]Do not eat, drink, or smoke when handling.[5][10] Wash hands thoroughly after use.[11] In case of ingestion, rinse mouth and seek immediate medical attention.[4]
Skin Irritation/Corrosion May cause skin irritation or burns.[4][5]Wear appropriate chemical-resistant gloves and protective clothing.[4][11]
Eye Irritation May cause serious eye irritation or damage.[5][6]Wear safety goggles or a face shield.[11]
Respiratory Irritation May cause respiratory irritation.[5]Handle in a well-ventilated area, preferably within a chemical fume hood.[5][12]
Flammability Potential for flammability, similar to related alcohols.[6][13]Keep away from heat, sparks, and open flames.[6][12] Use non-sparking tools and take precautionary measures against static discharge.[12]

Pre-Disposal: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. This creates a primary barrier against exposure and is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Wear chemical safety goggles or a face shield.[11]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.[11][14]

  • Body Protection : A lab coat or chemical-resistant apron is mandatory. For larger quantities, consider additional protective clothing.[4]

  • Respiratory Protection : All handling and preparation for disposal should occur inside a certified chemical fume hood to prevent inhalation of vapors or dust.[12]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that requires careful segregation, containment, and documentation. This workflow ensures compliance with federal, state, and local regulations.[15]

Step 1: Waste Characterization and Segregation

First, determine the nature of the waste. All waste streams containing this compound must be treated as hazardous.

  • Unused or Expired Product : Pure, unadulterated this compound.

  • Contaminated Solutions : Solvents (e.g., methanol, ethanol) or aqueous solutions containing the compound.

  • Contaminated Solids : Items such as absorbent pads from spill cleanups, contaminated filter paper, or gloves.

  • Empty Containers : The original container or any other container that has held the pure substance. The first rinse of a container must be collected and disposed of as hazardous waste.[16]

Crucially, never mix incompatible wastes. [16] For example, do not mix this alcohol-containing compound with strong acids, bases, or oxidizing agents in the same waste container, as this could lead to a violent reaction.[4][7]

Start Waste Containing This compound IsLiquid Is the waste a liquid? Start->IsLiquid IsSolid Is the waste a solid? IsLiquid->IsSolid No LiquidWaste Collect in sealed, liquid hazardous waste container. IsLiquid->LiquidWaste Yes SolidWaste Collect in sealed, solid hazardous waste container. IsSolid->SolidWaste Yes EmptyContainer Is it an empty container? IsSolid->EmptyContainer No End Proceed to Labeling & Storage LiquidWaste->End SolidWaste->End RinseContainer Triple rinse container. Collect first rinse as hazardous liquid waste. EmptyContainer->RinseContainer Yes DisposeContainer Deface label and dispose of rinsed container per institutional policy. RinseContainer->DisposeContainer DisposeContainer->End cluster_0 In-Lab Procedure cluster_1 Disposal Coordination Select 1. Select compatible, leak-proof container. Label 2. Affix completed Hazardous Waste Label. Select->Label AddWaste 3. Add waste to container inside a fume hood. Label->AddWaste Seal 4. Tightly seal container after adding waste. AddWaste->Seal Store 5. Place in secondary containment in a designated Satellite Accumulation Area (SAA). Seal->Store Full 6. Once container is full, request a pickup. Store->Full EHS 7. Contact Environmental Health & Safety (EHS) for removal. Full->EHS

Caption: Step-by-Step Waste Accumulation and Disposal Process.

Step 4: Final Disposal

When the waste container is full or you no longer need to add to it, arrange for its final disposal.

  • Request a Pickup : Contact your institution's EHS department to schedule a hazardous waste pickup. [16]Do not move the waste from the laboratory yourself. Trained EHS personnel will handle the transport and final disposal in accordance with regulatory requirements.

Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination is essential.

  • Routine Decontamination : After handling the compound, wash work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all cleaning materials as solid hazardous waste.

  • Spill Cleanup :

    • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

    • Don PPE : Wear a minimum of two pairs of chemical-resistant gloves, safety goggles, a lab coat, and shoe covers.

    • Contain the Spill : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Collect the Waste : Carefully sweep or scoop the absorbent material into a designated hazardous waste container. Use non-sparking tools if the material is in a flammable solvent. [4] 5. Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water.

    • Label and Dispose : Seal and label the container with all waste from the cleanup and arrange for a pickup from EHS. [8]

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • University of Nevada, Reno. Chapter 20: Chemical Waste Management. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • National Institute of Standards and Technology. Safety Data Sheet: Moisture in Methanol. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Methanol Safety Data Sheet. Methanol Safety Data Sheet. [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]

  • ResearchGate. Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. [Link]

  • National Institutes of Health. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]

  • Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]

  • YouTube. Synthesis of Pyrimidine and Its Derivatives. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.